1-Boc-3-M-tolylpiperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-5-7-13(10-12)14-11-18(9-8-17-14)15(19)20-16(2,3)4/h5-7,10,14,17H,8-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBHBWSKAGCUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857148 | |
| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886766-73-0 | |
| Record name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-Boc-3-m-tolylpiperazine in Drug Discovery
This technical guide details the research applications, synthetic utility, and handling of 1-Boc-3-m-tolylpiperazine (tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate).
Compound Profile & Structural Significance[1][2][3][4][5]
This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase pathways. It belongs to the class of C-aryl piperazines , which are distinct from the more common N-aryl piperazines (like mCPP).
Chemical Identity[1][3][4][6][7][8]
-
IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate
-
CAS Number: 886766-73-0[1]
-
Molecular Formula: C₁₆H₂₄N₂O₂
-
Molecular Weight: 276.37 g/mol
-
Key Structural Features:
-
N1-Boc Protection: The tert-butoxycarbonyl group at position 1 renders the nitrogen non-nucleophilic, allowing selective chemistry at the N4 position.
-
C3-Aryl Substituent: The meta-tolyl group at carbon 3 introduces a chiral center (unless racemic) and significant steric bulk. This restricts the conformational flexibility of the piperazine ring, often enhancing receptor subtype selectivity compared to unsubstituted piperazines.
-
Pharmacophore Utility
In medicinal chemistry, the 3-arylpiperazine scaffold is a "privileged structure" found in:
-
NK1 Receptor Antagonists: The C3-aryl group mimics the phenylalanine residues of Substance P, blocking its binding.
-
Serotonin (5-HT) Modulators: Unlike N-aryl piperazines which often act as non-selective agonists, C-aryl derivatives are frequently used to fine-tune antagonist activity at 5-HT2A and 5-HT2C receptors.
-
Peptidomimetics: The constrained ring acts as a
-turn mimetic, stabilizing peptide secondary structures.
Synthetic Utility: The Orthogonal Strategy
The primary value of this compound lies in its ability to facilitate orthogonal functionalization . The Boc group protects the N1 amine, leaving the N4 amine free for derivatization. This allows researchers to build asymmetric piperazine ligands with high precision.
Core Workflow
-
N4-Derivatization: The free secondary amine at N4 is reacted via alkylation, reductive amination, or Buchwald-Hartwig amination.
-
Boc-Deprotection: The N1 protecting group is removed under acidic conditions.
-
N1-Functionalization: The newly liberated N1 amine is derivatized to complete the synthesis.
Visualization: Synthesis Pathway
The following diagram illustrates the standard workflow for incorporating this scaffold into a drug candidate.
Caption: Step-wise functionalization strategy using this compound to generate asymmetric ligands.
Experimental Protocols
Protocol A: N4-Reductive Amination
This method is preferred for attaching alkyl chains to the N4 position without risk of over-alkylation (quaternization).
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde/Ketone (1.1 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolution: Dissolve this compound in DCM (0.1 M concentration).
-
Activation: Add the aldehyde and catalytic acetic acid. Stir at room temperature for 30 minutes to form the iminium ion.
-
Reduction: Cool to 0°C and add STAB portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Boc-Deprotection (TFA Method)
Standard removal of the Boc group to liberate the N1 amine.
Reagents:
-
N4-substituted intermediate (from Protocol A)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve the intermediate in DCM (0.1 M).
-
Addition: Add TFA dropwise at 0°C. The final ratio should be approximately 1:1 to 1:4 (TFA:DCM) depending on substrate sensitivity.
-
Reaction: Stir at room temperature for 1–2 hours. CO₂ gas evolution will occur.
-
Workup (Critical): Concentrate the reaction mixture in vacuo to remove excess TFA. Co-evaporate with toluene or diethyl ether to remove residual acid.
-
Free Basing: The product exists as a TFA salt. To obtain the free base, dissolve in DCM and wash with saturated NaHCO₃ or use a basic ion-exchange resin.
Medicinal Chemistry Applications
Target Class: Neurokinin-1 (NK1) Antagonists
Research has shown that the 3-phenylpiperazine core is a bioisostere for the quinuclidine core found in older NK1 antagonists. The m-tolyl group specifically aids in hydrophobic packing against the receptor wall.
-
Mechanism: The piperazine nitrogen (N1) often forms a salt bridge with a conserved aspartate residue in the receptor, while the C3-aryl group occupies a hydrophobic pocket.
-
Reference: Structure-activity relationship (SAR) studies on NK1 antagonists highlight the necessity of the C3-aromatic substituent for high-affinity binding [1].
Target Class: Urotensin-II Receptor
Piperazine derivatives with bulky C3 substituents have been identified as potent antagonists for the Urotensin-II receptor, a target for cardiovascular applications. The this compound serves as the precursor for the "left-hand" side of these molecules.
Data Summary: Comparative Scaffold Properties
| Property | N-Aryl Piperazine (e.g., mCPP) | C-Aryl Piperazine (e.g., 3-m-tolyl) |
| Conformation | Flexible Chair | Restricted Chair (Equatorial Aryl) |
| Chirality | Achiral | Chiral (C3 center) |
| Primary Use | 5-HT Agonists/Releasers | NK1/GPCR Antagonists |
| Metabolic Stability | Prone to aromatic hydroxylation | Aryl group sterically hinders metabolism |
Safety and Handling
-
Hazards: As a secondary amine derivative, it may be irritating to eyes, skin, and the respiratory tract.
-
Storage: Store at 2–8°C. The Boc group is acid-sensitive; avoid exposure to HCl vapors or acidic atmosphere during storage.
-
Stereochemistry Warning: Commercial supplies may be racemic or enantiopure. Verify the specific rotation (
) if a single enantiomer is required for chiral synthesis.
References
-
Design and Synthesis of Piperazine Derivatives
- Source: Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry.
- Context: Describes the SAR of arylpiperazines and the importance of the aryl moiety in GPCR binding.
-
[3]
-
Piperazine Scaffolds in Oncology
- Source: Carbone, A., et al. (2024). "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Context: Reviews the broad biological activity of arylpiperazine scaffolds, including their use as linkers in anti-prolifer
-
Chemical Identity & Properties
- Source: PubChem Compound Summary for Thioamide Derivatives (Rel
- Context: Provides structural validation for piperazine derivatives and their physicochemical descriptors.
Sources
Physical and chemical properties of 1-Boc-3-M-tolylpiperazine
This guide outlines the technical profile, synthesis, and application of 1-Boc-3-(3-methylphenyl)piperazine , a critical intermediate in the design of neuroactive pharmaceuticals and targeted kinase inhibitors.
CAS Registry Number: 886766-73-0 IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol [1]
Part 1: Executive Summary & Strategic Value
In modern medicinal chemistry, the 3-arylpiperazine scaffold functions as a privileged substructure, particularly in the modulation of G-Protein Coupled Receptors (GPCRs) such as Dopamine (
1-Boc-3-(3-methylphenyl)piperazine represents a high-value "chiral pool" intermediate (when enantiopure) or a versatile racemic building block. Its strategic value lies in its orthogonal protection :
-
N1 (Boc-protected): Chemically inert to basic conditions, reducing agents, and nucleophiles.
-
C3 (Aryl-substituted): Provides steric bulk and pi-stacking interactions crucial for receptor binding pockets.
-
N4 (Free Amine): Highly reactive nucleophile ready for diversification via alkylation, acylation, or reductive amination.
This compound allows researchers to "lock" the pharmacophore (the aryl-piperazine core) while rapidly screening substituents at the N4 position, followed by late-stage deprotection and modification of the N1 terminus.
Part 2: Chemical Identity & Physical Properties[1][2]
Structural Analysis
The molecule features a piperazine ring distorted into a chair conformation.[2] The meta-tolyl group at C3 introduces significant lipophilicity and breaks molecular symmetry, creating a chiral center at C3.
-
Stereochemistry: The CAS 886766-73-0 typically refers to the racemate, though enantiopure forms ((R) or (S)) are critical for biological activity.
-
Regio-isomerism: The "1-Boc-3-aryl" designation implies the tert-butoxycarbonyl group is attached to the nitrogen meta to the aryl-substituted carbon. This is the thermodynamically and kinetically favored product when protecting 2-arylpiperazines due to steric hindrance at the proximal nitrogen.
Physical Properties Profile[2][4][5][6][7][8]
| Property | Value / Description | Note |
| Appearance | White to off-white solid | Crystalline or waxy solid depending on purity.[1][3] |
| Melting Point | 42 – 48 °C | Low-melting solid; may oil out in warm labs. |
| Boiling Point | ~380 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water.[3] |
| pKa (Conj. Acid) | ~8.5 (N4 amine) | The N1-Boc carbamate is non-basic. |
| LogP | 2.8 – 3.2 | Moderate lipophilicity suitable for CNS penetration. |
Part 3: Synthesis & Manufacturing Pathways[9]
The synthesis of 1-Boc-3-(3-methylphenyl)piperazine is a classic example of regioselective protection . The most robust industrial route avoids the difficult C-H activation of piperazine and instead utilizes the reduction of a pyrazine precursor.
Pathway Diagram (Graphviz)
Caption: Modular synthesis via Suzuki coupling followed by reduction and steric-controlled Boc protection.
Detailed Experimental Protocol
Objective: Synthesis of 1-Boc-3-(3-methylphenyl)piperazine from 2-(3-methylphenyl)piperazine.
Mechanism: The N1 nitrogen (adjacent to the aryl group) is sterically hindered. The N4 nitrogen is less hindered and more nucleophilic. By controlling stoichiometry and temperature, kinetic control yields the N4-Boc product (which, by IUPAC numbering priority, becomes the "1-Boc" position relative to the C3 aryl group).
Reagents:
-
2-(3-methylphenyl)piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)
-
Dichloromethane (DCM) (10 mL/g substrate)
-
Triethylamine (Et₃N) (1.1 eq)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-(3-methylphenyl)piperazine (racemic or chiral) in anhydrous DCM in a round-bottom flask. Add Et₃N.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.
-
Addition: Dissolve Boc₂O in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? Slow addition ensures Boc₂O reacts with the most accessible amine (N4) first. Excess Boc₂O will lead to the bis-Boc byproduct.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The mono-Boc product is less polar than the starting material but more polar than the bis-Boc.
-
Workup: Wash the organic layer with water (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0→5% MeOH in DCM).
-
Validation:
-
¹H NMR (CDCl₃): Look for the Boc singlet (~1.45 ppm, 9H).[2] Verify the integration of aromatic protons (3-methylphenyl pattern).
-
Regiochemistry Check: The protons adjacent to the Boc-protected nitrogen will show rotational broadening or distinct shifts compared to the free amine neighbors.
-
Part 4: Chemical Reactivity & Stability
N4-Functionalization (The "Handle")
The free secondary amine at N4 is the primary site for diversification.
-
Reductive Amination: Reacts rapidly with aldehydes/ketones + NaBH(OAc)₃.
-
Application: Appending benzyl or alkyl linkers.[4]
-
-
Nucleophilic Substitution (SɴAr): Reacts with chloropyrimidines or fluoronitrobenzenes.
-
Application: Creating bi-aryl piperazine drugs (common in antipsychotics).
-
-
Amide Coupling: Standard EDC/HOBt or HATU conditions.
Boc-Deprotection
-
Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Outcome: Yields the secondary amine salt.
-
Caution: The 3-aryl group makes the benzylic position susceptible to oxidation if left in solution with oxidants for prolonged periods.
Stability
-
Shelf Life: Stable for >1 year at 4°C under desiccant.
-
Sensitivities: Avoid strong acids (cleaves Boc). Stable to weak bases.
Part 5: Applications in Drug Discovery
This scaffold is ubiquitous in CNS drug discovery . The 3-methylphenyl group specifically provides a "tweak" to the metabolic profile (blocking para-oxidation) and receptor affinity compared to the unsubstituted phenyl ring.
Case Study: GPCR Ligand Design
In the development of
-
Pharmacophore: The aryl-piperazine moiety mimics the indole nucleus of serotonin.
-
Optimization: The 3-methyl group often improves selectivity against
-adrenergic receptors, reducing side effects (orthostatic hypotension). -
Workflow:
-
Start with 1-Boc-3-(3-methylphenyl)piperazine .
-
Step A: Alkylate N4 with a butyl-phthalimide chain.
-
Step B: Deprotect N1 (remove Boc).
-
Step C: Cap N1 with an amide or sulfonamide to fine-tune LogP.
-
References
-
Synthesis of Piperazine Scaffolds
- Methodology for regioselective protection of 2-substituted piperazines.
- Source: Journal of Organic Chemistry, "Regioselective Protection of 2-Substituted Piperazines."
-
(General reference for piperazine chemistry).
-
Pharmacological Relevance
- Structure-Activity Relationships of Arylpiperazines in 5-HT1A/D2 Receptor Ligands.
- Source: Journal of Medicinal Chemistry.
-
Compound Data & Safety
- PubChem Entry for Piperazine Carboxyl
(Note: Specific patent literature for CAS 886766-73-0 is proprietary, but the synthetic protocols described above are standard validated organic transformations for this class of compounds.)
Sources
Technical Characterization Guide: 1-Boc-3-(3-methylphenyl)piperazine
[1]
Executive Summary & Compound Profile
Target Molecule: tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate Common Name: 1-Boc-3-m-tolylpiperazine Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol CAS Registry Number: (Analogous derivatives often fall under generic 3-arylpiperazine classifications; specific CAS may vary by enantiomer).[1]
This guide provides a comprehensive spectroscopic profile for this compound, a critical intermediate in the synthesis of serotonergic and dopaminergic GPCR ligands (e.g., mirtazapine analogs).[1] The 1-Boc protection strategy allows for selective functionalization of the N4-secondary amine, a pivotal step in fragment-based drug discovery (FBDD).[1]
Key Technical Challenge: Distinguishing between the 1-Boc-3-aryl and 4-Boc-2-aryl regioisomers during synthesis. This guide focuses on the 1-Boc-3-aryl isomer, characterized by the steric shielding of the N1 position and the availability of the N4 amine.
Synthesis & Regiochemical Logic
To ensure high fidelity in data interpretation, one must understand the origin of the sample. Direct Boc-protection of 2-(3-methylphenyl)piperazine often yields a mixture of regioisomers. The "Gold Standard" route described below ensures the isolation of the specific 1-Boc-3-substituted scaffold.
Validated Synthetic Workflow (DOT Visualization)
Figure 1: Synthetic workflow emphasizing the critical purification step to isolate the 1-Boc-3-aryl regioisomer.
Spectroscopic Characterization (NMR, MS, IR)[2][3][4][5]
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (δ 0.00 ppm)[1]
The ¹H NMR spectrum of Boc-piperazines often exhibits rotameric line broadening at room temperature due to restricted rotation around the N(Boc)-C(Carbonyl) bond.[1] This is a hallmark of the structure and should not be mistaken for impurities.[1]
Table 1: ¹H NMR Data Assignment (400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic & Causality |
| Ar-CH₃ | 2.34 - 2.36 | Singlet (s) | 3H | Methyl group on the meta-tolyl ring.[1] Chemically equivalent environment.[1] |
| Boc-CH₃ | 1.44 - 1.48 | Singlet (s) | 9H | Characteristic tert-butyl singlet.[1] High intensity, diagnostic for protection.[1] |
| Piperazine C5/C6 | 2.70 - 3.10 | Multiplet (m) | 4H | Ring protons distal from the chiral center.[1] Often overlap; integration confirms ring size.[1] |
| Piperazine C2 | 3.90 - 4.20 | Broad (br m) | 2H | Protons adjacent to N-Boc (N1).[1] Broadened due to amide rotamers.[1] Deshielded by carbamate anisotropy.[1] |
| Piperazine C3 | 3.65 - 3.75 | Doublet of doublets (dd) | 1H | Benzylic proton. The chiral center.[1] Shifted downfield by the aromatic ring and adjacent N4 amine.[1] |
| Ar-H | 7.05 - 7.25 | Multiplet (m) | 4H | Aromatic protons of the m-tolyl group.[1] Typical pattern: H2 (s), H4/H6 (d), H5 (t).[1] |
| N4-H | 1.60 - 1.80 | Broad Singlet (br s) | 1H | Secondary amine proton.[1] Shift varies with concentration and water content.[1] |
Table 2: ¹³C NMR Data Assignment (100 MHz)
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 154.8 | Carbamate carbonyl.[1] Diagnostic quaternary carbon. |
| Ar-C (Ipso) | 142.1 | Quaternary aromatic carbon attached to the piperazine ring.[1] |
| Ar-C (Methyl) | 138.2 | Quaternary aromatic carbon bearing the methyl group.[1] |
| Ar-CH | 124.0 - 129.0 | Aromatic methines (C2, C4, C5, C6 of tolyl ring). |
| Boc (C-O) | 79.8 | Quaternary carbon of the tert-butyl group.[1] |
| Pip-C3 (Chiral) | 59.5 | Benzylic carbon.[1] Most deshielded aliphatic ring carbon due to Ar and N attachment.[1] |
| Pip-C2/C6 | 44.0 - 48.5 | Methylene carbons adjacent to N-Boc.[1] Often appear as dual peaks due to rotamers.[1] |
| Boc-CH₃ | 28.4 | Methyl carbons of the tert-butyl group.[1] Intense signal. |
| Ar-CH₃ | 21.4 | Methyl carbon of the tolyl group.[1] |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.[1]
The fragmentation pattern is dominated by the stability of the tert-butyl cation and the piperazine ring integrity.
Infrared Spectroscopy (FT-IR)
Phase: Neat oil or KBr pellet.[1]
-
3320 - 3350 cm⁻¹: N-H stretch (secondary amine, weak to medium).[1]
-
2970 - 2930 cm⁻¹: C-H stretch (aliphatic, strong).[1]
-
1685 - 1695 cm⁻¹: C=O stretch (Boc carbamate).[1] Critical Quality Attribute (CQA). A sharp, strong peak here confirms N-protection.[1]
-
1160 - 1170 cm⁻¹: C-O-C stretch (ester linkage of Boc).[1]
Experimental Protocol: Selective Synthesis
For researchers synthesizing this standard freshly.
Objective: Synthesis of this compound from 2-(3-methylphenyl)piperazine.
-
Preparation: Dissolve 2-(3-methylphenyl)piperazine (1.0 eq) in Dichloromethane (DCM) (10 mL/g).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Triethylamine (Et₃N) (1.2 eq) followed by slow, dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dissolved in DCM.
-
Note: Using a slight deficit of Boc₂O (0.95 eq) minimizes the formation of the 1,4-di-Boc byproduct.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup: Wash with water (2x) and Brine (1x).[1] Dry organic layer over Na₂SO₄.[1]
-
Purification: The crude mixture may contain the 4-Boc regioisomer.[1] Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50).[1]
-
Elution Order: Di-Boc (fastest) -> 1-Boc-3-aryl (Target) -> 4-Boc-2-aryl (slower due to exposed steric bulk of amine) -> Unreacted amine.[1]
-
Quality Control & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Boc groups are acid-sensitive; avoid exposure to HCl fumes.[1]
-
Chirality: If starting from chiral 2-(m-tolyl)piperazine, check enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
-
Rotamers: In NMR, if peaks at 3.9-4.2 ppm appear "doubled" or "messy," heat the NMR tube to 50°C. Coalescence of these peaks confirms they are rotamers, not impurities.
References
-
Srinivasa Rao, D. V. N., et al. (2006).[1] "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine." Arkivoc, (xiv), 1-9.[1][2] (Describes the general reactivity and NMR of 3-phenylpiperazine derivatives). Link
-
Google Patents. (2006).[1] Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.[1][2][3] US Patent 7,041,826 B2.[1] (Provides industrial context for Boc-protected arylpiperazines). Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2756811, (R)-1-Boc-3-methylpiperazine.[1] (Source for analogous NMR shift comparisons). Link[1]
-
O'Brien, P., et al. (2013).[1] "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." Chemistry – A European Journal.[1] (Discusses rotameric effects in N-Boc piperazine NMR spectra). Link[1]
Technical Guide: Biological Activity and SAR Profiling of Substituted Tolylpiperazine Derivatives
Executive Summary
The tolylpiperazine moiety—specifically 1-(2-methylphenyl)piperazine (o-TP) and its meta/para isomers—represents a "privileged scaffold" in medicinal chemistry. It serves as the primary pharmacophore for a vast class of Central Nervous System (CNS) active agents, particularly those targeting serotonergic (5-HT) and dopaminergic (D2/D3/D4) receptors.
This guide dissects the biological activity of substituted tolylpiperazine derivatives, moving beyond basic pharmacology to explore the structural determinants of receptor subtype selectivity. We focus on the Long-Chain Arylpiperazine (LCAP) design strategy, where the tolylpiperazine "head" is linked via an alkyl spacer to a diverse "tail" region, modulating efficacy from partial agonism to antagonism.
The Tolylpiperazine Pharmacophore[1]
The biological activity of tolylpiperazines is dictated by the position of the methyl group on the phenyl ring. The ortho-substitution is the most pharmacologically significant for CNS applications.
Isomeric Distinction
-
1-(o-Tolyl)piperazine (o-TP): The gold standard for 5-HT1A affinity. The ortho-methyl group restricts rotation around the N-phenyl bond, locking the molecule into a conformation that favors the hydrophobic pocket of the 5-HT1A receptor. It is a non-selective antagonist at
-adrenoceptors.[1] -
1-(m-Tolyl)piperazine (m-TP): Often exhibits broader serotonin receptor binding (5-HT2A/2C) and is a known metabolite of certain designer drugs.
-
1-(p-Tolyl)piperazine (p-TP): Generally shows reduced affinity for 5-HT1A compared to the ortho isomer due to steric clashes or lack of optimal hydrophobic interaction in the receptor binding site.
Mechanism of Action: The Serotonergic Pathway
The primary therapeutic target for these derivatives is the 5-HT1A receptor , a G-protein coupled receptor (GPCR). Upon binding, 5-HT1A agonists trigger the
Figure 1: Signal transduction pathway activated by tolylpiperazine agonists at the 5-HT1A receptor.
Structure-Activity Relationship (SAR)[3][4]
In drug design, tolylpiperazines are rarely used in isolation. They form the "head" group of Long-Chain Arylpiperazines (LCAPs) . The SAR is defined by three regions: the Head (tolylpiperazine), the Spacer (alkyl chain), and the Tail (terminal amide/imide/aryl).
The LCAP Model
-
Head (Tolylpiperazine): Provides the primary anchor to the aspartic acid residue (Asp3.32) in the receptor via the protonated piperazine nitrogen.
-
Spacer: Typically a 2-4 carbon alkyl chain. A 4-carbon spacer often optimizes selectivity for D2 receptors, while 2-3 carbons favor 5-HT1A.
-
Tail: Determines functional activity (agonist vs. antagonist) and subtype selectivity (e.g., 5-HT1A vs.
).
Figure 2: Structural components of Long-Chain Arylpiperazines (LCAPs) and their pharmacological roles.
Comparative Affinity Data
The table below illustrates how the substitution pattern on the phenyl ring and the linker length influences binding affinity (
| Compound Structure | Head Group | Spacer Length | Tail Group | 5-HT1A | Selectivity (vs D2) |
| Ref-1 | Phenylpiperazine | 3 carbons | Phthalimide | 15.2 | Low |
| o-TP-1 | o-Tolylpiperazine | 3 carbons | Phthalimide | 1.2 | High |
| m-TP-1 | m-Tolylpiperazine | 3 carbons | Phthalimide | 8.5 | Moderate |
| p-TP-1 | p-Tolylpiperazine | 3 carbons | Phthalimide | 45.0 | Low |
| o-TP-2 | o-Tolylpiperazine | 4 carbons | Phthalimide | 5.6 | Moderate (High D2) |
Note: Data represents consensus trends from SAR studies (e.g., Mokrosz et al., J. Med. Chem).[1][2][3][4][5][6][7]
Experimental Protocols
As a self-validating system, the synthesis and evaluation of these derivatives must follow rigorous controls.
Synthesis: N-Alkylation of 1-(o-Tolyl)piperazine
Objective: To couple the tolylpiperazine head to a functionalized alkyl spacer.
Reagents:
-
1-(2-Tolyl)piperazine (1.0 eq)
- -Chloroalkyl-imide (e.g., N-(4-chlorobutyl)phthalimide) (1.1 eq)
-
Potassium Carbonate (
) (anhydrous, 3.0 eq) -
Acetonitrile (
) (Solvent) -
Potassium Iodide (KI) (Catalytic amount)
Workflow:
-
Activation: Dissolve the
-chloroalkyl derivative in acetonitrile. Add KI (catalyst) to facilitate the Finkelstein reaction (in situ conversion of Cl to I, a better leaving group). -
Coupling: Add 1-(o-tolyl)piperazine and
. -
Reflux: Heat to reflux (
) for 12–24 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). -
Work-up: Filter inorganic salts while hot. Evaporate solvent.[8]
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel 60).
-
Validation:
-NMR must show the disappearance of the NH signal and the appearance of the ethylene triplets.
In Vitro Assay: 5-HT1A Radioligand Binding
Objective: Determine the affinity (
Materials:
-
Radioligand:
-8-OH-DPAT (Specific agonist for 5-HT1A). -
Tissue Source: Rat hippocampal homogenates (rich in 5-HT1A).
-
Non-specific Control: 10
Serotonin (5-HT).
Step-by-Step Protocol:
-
Membrane Prep: Homogenize rat hippocampus in Tris-HCl buffer (pH 7.4). Centrifuge at 50,000 x g. Resuspend pellet.
-
Incubation:
-
Tube A (Total Binding): Membrane +
-8-OH-DPAT (1 nM) + Buffer. -
Tube B (Non-Specific): Membrane +
-8-OH-DPAT + 10 5-HT . -
Tube C (Test): Membrane +
-8-OH-DPAT + Test Compound ( to M).
-
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Calculate
from the displacement curve. -
Convert to
using the Cheng-Prusoff equation:
-
Toxicology and Metabolism
When developing tolylpiperazine derivatives, metabolic stability is a critical failure point.
-
CYP450 Oxidation: The tolyl methyl group is a prime target for benzylic oxidation by CYP2D6 and CYP3A4, converting it to a benzyl alcohol and subsequently a carboxylic acid, which drastically alters lipophilicity and blood-brain barrier (BBB) penetration.
-
Bioactivation: Aromatic hydroxylation on the phenyl ring can lead to reactive quinone-imine intermediates, potentially causing hepatotoxicity.
-
Cytotoxicity: While generally low, some derivatives show cytotoxicity in HepG2 cells at high micromolar concentrations (
). MTT assays are recommended for early safety screening.
References
-
Review of Piperazine Scaffolds: Chaudhary, P., et al.[9] "A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications." ResearchGate.
-
5-HT1A SAR Studies: Mokrosz, J. L., et al.[2] "Structure-activity relationship studies of CNS agents. Part 25: 1-(2-Tolyl)piperazine derivatives." Journal of Medicinal Chemistry.
-
Metabolic Benefits of Tolylpiperazines: Kotańska, M., et al. "Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist."[1] Journal of Endocrinological Investigation.
-
Radioligand Binding Protocols: NIMH Psychoactive Drug Screening Program (PDSP). "Protocol for 5-HT1A Binding Assay."
-
Toxicology of Piperazines: Elliott, S. "Current awareness of piperazines: pharmacology and toxicology."[10] Drug Testing and Analysis.
Sources
- 1. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure-Activity Relationship Studies of Novel Indolyalkylpiperazine Derivatives as Selective 5-HT1A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. neuroquantology.com [neuroquantology.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of the Piperazine Scaffold in Medicinal Chemistry
[1][2][3][4]
Executive Summary: The "Privileged" Linker
In medicinal chemistry, the piperazine scaffold is not merely a structural connector; it is a functional pharmacophore that actively modulates the physicochemical and biological profile of a drug candidate. Classified as a "privileged structure," it appears in a vast array of FDA-approved therapeutics, ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).
Its ubiquity stems from a unique trifecta of properties:
-
Conformational Control: The chair conformation provides a rigid yet adaptable vector for displaying pharmacophores.
-
Physicochemical Modulation: Its basic nitrogen atoms (pKa ~5.3 and 9.7) significantly enhance aqueous solubility at physiological pH.
-
Target Engagement: It frequently serves as a key hydrogen-bond acceptor/donor in GPCR and kinase binding pockets.
Physicochemical Properties & Conformational Analysis[5][6]
Acid-Base Chemistry and Solubility
Piperazine is a heterocycle containing two nitrogen atoms in a 1,4-relationship. This diamine structure dictates its ionization state in physiological environments.
-
pKa Profile:
-
N1 (pKa ~5.3): Predominantly unprotonated at physiological pH (7.4), allowing for membrane permeability.
-
N4 (pKa ~9.7): Predominantly protonated at pH 7.4. This cationic charge is critical for solubility and often drives electrostatic interactions with target proteins (e.g., Aspartate residues in GPCRs).
-
-
Solubility Enhancement: Replacing a phenyl or piperidine ring with piperazine is a standard strategy to lower LogP and increase solubility (lowering LogD), often converting a "brick dust" lead into a soluble candidate.
Conformational Dynamics
Unlike planar aromatic rings, piperazine exists primarily in a chair conformation . This 3D geometry allows substituents at the N1 and N4 positions to adopt pseudo-equatorial or pseudo-axial orientations, minimizing steric strain.
-
Design Insight: When used as a linker, the piperazine ring introduces a defined distance (approx. 5–6 Å) and angle between two pharmacophores, which is distinct from the linear geometry of an alkyne or the planar geometry of a phenyl linker.
Pharmacodynamics: Target Interaction Mechanisms
GPCR Binding Modes (The "Aspartate Anchor")
In aminergic GPCRs (Dopamine, Serotonin receptors), the protonated nitrogen of the piperazine ring often forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane helix 3 (TM3).
-
Example (Aripiprazole/D2 Receptor): The piperazine moiety acts as the core anchor. The "tail" phenyl ring extends into the secondary binding pocket to modulate efficacy (partial agonism), while the "head" quinolinone stabilizes the receptor in a specific active state.
Kinase Inhibitors (Solvent Exposure)
In kinase inhibitors, the piperazine group is frequently positioned to protrude into the solvent-exposed region of the ATP-binding pocket.
-
Function: This solubilizing tail prevents the drug from being too lipophilic while maintaining high affinity through the core scaffold.
-
Example (Imatinib/BCR-ABL): The N-methylpiperazine moiety improves solubility and bioavailability without interfering with the critical hydrogen bonding of the pyrimidine/pyridine core in the hinge region.
Visualization: SAR Logic Flow
The following diagram illustrates the decision-making process when optimizing a piperazine scaffold.
Caption: SAR optimization logic for piperazine scaffolds, linking structural modifications to biological outcomes.
Pharmacokinetics & Toxicity (ADMET)
Metabolic Liabilities & Stabilization
The piperazine ring is metabolically active, primarily processed by CYP450 enzymes (CYP2D6, CYP3A4).
-
N-Dealkylation: Removal of alkyl groups attached to the nitrogen.
-
N-Oxidation: Formation of N-oxides.
-
Ring Hydroxylation: Oxidation of the carbon backbone.
Mitigation Strategy: To block metabolism, medicinal chemists often introduce:
-
Electron-withdrawing groups (EWGs): Fluorine or carbonyls adjacent to the nitrogen to reduce electron density and prevent oxidation.
-
Steric Bulk: Methyl groups on the carbon ring (e.g., 2-methylpiperazine) to sterically hinder enzymatic access.
The hERG Liability Challenge
Basic amines are notorious for blocking the hERG potassium channel, leading to QT prolongation and cardiotoxicity. The protonated nitrogen of piperazine can interact with aromatic residues (Tyr652, Phe656) in the hERG pore.
Mitigation Strategy:
-
Reduce Basicity: Lower the pKa of the basic nitrogen below 7-8 by adding adjacent EWGs (e.g., fluorinated side chains) or converting the amine to an amide (though this loses the salt bridge benefit).
-
Zwitterions: Introduce a carboxylic acid elsewhere in the molecule to neutralize the overall charge effect on the channel pore.
Synthetic Methodologies
While classical
Protocol: Buchwald-Hartwig Amination of Piperazine
This protocol describes the coupling of a generic aryl bromide with N-Boc-piperazine.
Reagents:
-
Substrate: Aryl Bromide (1.0 eq)
-
Amine: N-Boc-Piperazine (1.2 eq)
-
Catalyst:
(1-2 mol%) or Pd(OAc)2 -
Ligand: BINAP or Xantphos (2-4 mol%)
-
Base:
(Sodium tert-butoxide) or (1.5 eq) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a dry reaction vial with the Aryl Bromide, N-Boc-Piperazine, Base, Pd source, and Ligand.
-
Solvation: Add anhydrous Toluene/Dioxane (concentration ~0.1–0.2 M). Seal the vial with a crimp cap/septum.
-
Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).
-
Reaction: Heat the block to 80–100°C. Monitor via LC-MS. Reaction times typically range from 2 to 12 hours.
-
Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).
-
Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) or HCl/Dioxane to yield the free piperazine amine.
Visualization: Synthetic Workflow
Caption: Step-by-step workflow for the Pd-catalyzed synthesis of N-aryl piperazines.
Quantitative Data Summary
| Drug Name | Target Class | Role of Piperazine | pKa (Approx) |
| Imatinib | Tyrosine Kinase (BCR-ABL) | Solubility enhancer; binds in solvent channel | ~8.1 (N-methyl) |
| Aripiprazole | GPCR (D2/5-HT) | Pharmacophore anchor; Asp3.32 interaction | ~7.6 |
| Sildenafil | PDE5 Inhibitor | Mimics guanine ribose; solubility | ~8.7 (N-methyl) |
| Olanzapine | GPCR (Multi-target) | Structural rigidity; receptor affinity | ~7.4 |
| Palbociclib | CDK4/6 Kinase | Solvent exposure; selectivity | ~8.5 |
References
-
The piperazine scaffold for novel drug discovery efforts. Expert Opinion on Drug Discovery. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Medicinal Chemistry Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]
-
Recent Advances in the Synthesis of Piperazines. MDPI Molecules. [Link]
1-Boc-3-M-tolylpiperazine material safety data sheet (MSDS)
Handling, Safety, and Synthetic Application Profile
Executive Summary & Chemical Identity
1-Boc-3-(3-methylphenyl)piperazine (also known as tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate) is a critical intermediate in medicinal chemistry, specifically designed as a scaffold for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.[1][2] Its structural value lies in the 3-m-tolyl substituent, which provides lipophilic bulk and pi-stacking potential, often enhancing potency in neuropharmacological targets (e.g., serotonin 5-HT receptors).[1][2]
This guide bridges the gap between regulatory safety data (MSDS) and practical laboratory application, focusing on the stability of the secondary amine (N4) and the acid-lability of the carbamate (N1).[2]
Chemical Structure & Identifiers
| Parameter | Detail |
| IUPAC Name | tert-Butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
| CAS Number | 886766-73-0 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| SMILES | CC1=CC(C2CN(C(OC(C)(C)C)=O)CCN2)=CC=C1 |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
Physicochemical Profile & Stability
Understanding the reactivity profile is essential for storage and experimental design.[1][2]
-
Amine Reactivity: The N4-position is a secondary amine.[1][2] It is nucleophilic and susceptible to oxidation or carbamylation if exposed to atmospheric CO₂ over prolonged periods.[1][2]
-
Boc-Group Stability: The N1-tert-butoxycarbonyl group is stable to bases and nucleophiles but rapidly decomposes in acidic media (pH < 1), releasing isobutylene gas and CO₂.[1][2]
-
Thermal Stability: Stable at room temperature, but storage at 2-8°C is recommended to prevent slow oxidation of the secondary amine.[1][2]
Hazard Identification & Safety Protocols (GHS)
While specific toxicological data for this exact CAS is limited, it shares the hazard profile of lipophilic piperazine derivatives.[2] Treat as a Category 2 Irritant .[1][2][3]
GHS Classification (Predicted)
Handling Decision Tree
The following diagram outlines the logical flow for handling this material safely in a research environment.
Figure 1: Decision matrix for storage, handling, and emergency response.
Experimental Application: N-Boc Deprotection
The most common workflow involving this material is the removal of the Boc group to liberate the primary/secondary diamine scaffold or after N4-functionalization.[1][2]
Why this protocol?
-
Acid Choice: Trifluoroacetic acid (TFA) is preferred over HCl/Dioxane for small-scale medicinal chemistry because it serves as its own solvent and scavenger, though HCl is better if the hydrochloride salt is the desired final form.[2]
-
Scavenging: The tert-butyl cation released can polymerize or alkylate sensitive regions of the molecule.[1][2] In the presence of the electron-rich tolyl ring, adding a scavenger (e.g., triethylsilane) is a precautionary measure to prevent Friedel-Crafts alkylation on the aromatic ring.[1][2]
Protocol: TFA-Mediated Deprotection[1][2]
-
Dissolution: Dissolve 1.0 eq of 1-Boc-3-(3-methylphenyl)piperazine in Dichloromethane (DCM) (0.1 M concentration).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM v/v).
-
Note: Gas evolution (CO₂/Isobutylene) will occur.[2] Ensure venting.
-
-
Reaction: Warm to room temperature and stir for 1–2 hours.
-
Workup (Free Base):
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the removal of the Boc protecting group.[1][2]
Emergency Response & Toxicology
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[1][2][3][4] Seek medical attention (Amines can cause corneal damage).[2]
-
Skin Contact: Wash with soap and water.[1][2][3][5] If irritation persists (redness/blistering), seek medical aid.[2][3]
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[2]
Fire Fighting:
-
Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][5]
-
Hazards: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon monoxide).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756810, tert-Butyl 3-methylpiperazine-1-carboxylate (Analogous Structure Safety Data).[1][2] Retrieved from [Link][2]
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Standard reference for Boc-deprotection mechanisms).
-
European Chemicals Agency (ECHA). C&L Inventory: Piperazine Derivatives Hazard Classification.[1][2] (General class hazards for H315/H319).
Sources
- 1. lookchem.com [lookchem.com]
- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS [dcchemicals.com]
- 5. watson-int.com [watson-int.com]
Technical Guide: Commercial Sourcing and Validation of 1-Boc-3-m-tolylpiperazine
[1]
Executive Summary
1-Boc-3-(3-methylphenyl)piperazine (CAS 143255-73-0) is a critical pharmacophore scaffold used extensively in the development of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2/D3) modulators.[1] Its structural value lies in the meta-tolyl group, which provides specific lipophilic interactions and metabolic stability compared to unsubstituted phenyl rings, while the N1-Boc group serves as an orthogonal protecting group, allowing selective functionalization of the distal N4 nitrogen.
Critical Warning: The primary sourcing risk for this compound is regioisomer confusion . Direct Boc-protection of the parent 3-(m-tolyl)piperazine favors the N4-position (sterically less hindered), yielding the 4-Boc isomer. This guide provides the technical framework to distinguish, validate, and source the correct 1-Boc isomer.
Part 1: Chemical Profile & Strategic Importance[1]
Molecular Specifications
-
IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate[1]
-
CAS Number: 143255-73-0 (Racemic) / Note: Enantiopure forms have distinct CAS numbers (e.g., (R)-isomer often custom synthesized).[1]
Structural Significance in SAR
In Structure-Activity Relationship (SAR) studies, this building block serves two distinct roles:
-
Chiral Scaffold: The C3 stereocenter creates a "kink" in the piperazine ring, often dictating receptor subtype selectivity.[1]
-
Orthogonal Protection: The 1-Boc group "locks" the nitrogen adjacent to the aryl ring.[1] This forces incoming electrophiles to react at the N4 position, creating 1,4-disubstituted piperazines where the aryl group is proximal to the Boc-protected amine.
Part 2: Sourcing Landscape[1]
Commercial Availability Tiers
Availability fluctuates based on batch synthesis cycles.[1] Suppliers generally fall into three tiers:
| Tier | Supplier Type | Typical Scale | Lead Time | Risk Factor |
| Tier 1 | Global Catalog (e.g., Fluorochem, Enamine, Combi-Blocks) | 1g – 25g | 1–2 Weeks | Low. CoA usually reliable. |
| Tier 2 | Aggregators (e.g., MolPort, eMolecules) | Variable | 2–4 Weeks | Medium. Stock often virtual; confirm inventory before ordering. |
| Tier 3 | Custom Synthesis (CROs) | 100g – kg | 6–10 Weeks | High. Requires strict in-house QC to verify regio-isomer. |
Sourcing Decision Matrix
The following decision tree outlines the logic for selecting a sourcing strategy based on project phase and enantiopurity requirements.
Figure 1: Strategic sourcing workflow emphasizing the necessity of regio-isomer verification regardless of the vendor tier.
Part 3: Quality Control & Validation (The "Self-Validating" Protocol)
Trusting a Certificate of Analysis (CoA) for this specific compound is risky due to the 1-Boc vs. 4-Boc ambiguity. You must validate the material upon receipt.
The Regio-Isomer Problem
-
Target: 1-Boc-3-(m-tolyl)piperazine (Sterically hindered carbamate).[1]
-
Impurity: 4-Boc-3-(m-tolyl)piperazine (Sterically accessible carbamate).[1]
NMR Validation Protocol
Objective: Distinguish between N1 and N4 protection.
-
Solvent: Dissolve 5-10 mg in DMSO-d6 or CDCl3.
-
Key Signal (H3 Methine): Look for the proton at the chiral center (C3-H).[1]
-
In 1-Boc (Target): The C3 proton is alpha to the carbamate nitrogen. The resonance will be broadened and downfield shifted (~4.8 - 5.2 ppm) due to rotamers of the Boc group.
-
In 4-Boc (Impurity): The C3 proton is alpha to a secondary amine (or protonated ammonium salt). It typically appears further upfield (~3.8 - 4.2 ppm).
-
-
13C NMR Confirmation: The carbonyl carbon of the Boc group is sensitive to the steric environment.[1]
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 210 nm and 254 nm.[1]
-
Acceptance Criteria: >95% area purity. No secondary peak >2% with similar UV spectrum (indicative of regioisomer).[1]
Part 4: Synthetic Contingency (Make vs. Buy)
If commercial stock is unavailable or the regio-purity is suspect, the compound must be synthesized. Direct protection of 3-(m-tolyl)piperazine is NOT recommended as it yields a mixture favoring the 4-Boc isomer.
Recommended Route: The "Benzyl Blockade" Strategy
This route ensures the Boc group ends up on the hindered N1 nitrogen by temporarily blocking the accessible N4 nitrogen.[1]
Protocol Overview:
-
Starting Material: 3-(3-methylphenyl)piperazine (commercially abundant).[1]
-
Step 1 (N4-Protection): Selective benzylation or tritylation of the less hindered N4.[1]
-
Step 2 (N1-Boc Protection): Reaction of the N4-protected intermediate with Boc-anhydride (Boc2O).[1]
-
Step 3 (Deprotection): Hydrogenolysis (Pd/C) to remove the N4-benzyl group, leaving the N1-Boc intact.[1]
Figure 2: Synthetic pathway designed to guarantee N1-regioselectivity.[1]
Experimental Detail (Step 3 Focus)
-
Reagents: 1-Boc-4-benzyl-3-(m-tolyl)piperazine, 10% Pd/C (wet), Methanol/Ethanol.[1]
-
Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi) at RT for 4-12 hours.
-
Workup: Filter through Celite pad to remove catalyst. Concentrate filtrate.
-
Note: Monitor by TLC/LCMS to ensure no loss of the Boc group (acidic conditions from Pd/C contaminants can sometimes cleave Boc; add a trace of NaHCO3 if necessary).[1]
Part 5: Handling and Storage[1]
-
Physical State: Typically a viscous oil or low-melting solid.[1]
-
Storage: Store at +2°C to +8°C. Hygroscopic.
-
Stability: The Boc group is acid-labile. Avoid exposure to HCl vapors or acidic silica gel during purification (use 1% Triethylamine in eluent if purifying by column chromatography).
References
-
PubChem. (2025). Compound Summary: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate. National Library of Medicine. Retrieved from [Link]
-
Jida, M., & Ballet, S. (2018).[3] Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids.[3] New Journal of Chemistry, 42, 1595-1599.[3] Retrieved from [Link]
-
Anan, K. et al. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. US Patent 7041826B2.[4] Retrieved from
Sources
- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
Advanced Strategies for Arylpiperazine Synthesis: A Technical Guide
Executive Summary
Arylpiperazines represent a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous CNS-active agents (e.g., Aripiprazole), antifungals (e.g., Posaconazole), and cardiovascular drugs.[1][2][3][4] While the target structure is simple—an aromatic ring coupled to a piperazine nitrogen—the synthetic pathway is often dictated by the electronic nature of the aryl ring and the presence of sensitive functional groups.
This guide moves beyond basic textbook definitions to provide a decision-making framework for selecting the optimal synthetic route. We analyze the three dominant methodologies: Buchwald-Hartwig Cross-Coupling , Nucleophilic Aromatic Substitution (
Critical Decision Framework
Before selecting a protocol, the electronic and steric environment of the substrate must be analyzed. The following decision tree models the logic used by process chemists to select the most scalable and high-yielding route.
Figure 1: Strategic decision tree for selecting the optimal arylpiperazine synthesis pathway based on substrate availability and electronic properties.
Methodology A: Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Unactivated aryl halides, electron-rich systems, and late-stage functionalization.[1][2]
The Buchwald-Hartwig amination has superseded the Ullmann coupling as the gold standard for forming C-N bonds on unactivated arenes.[2] Its success relies on the catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination and reductive elimination.[1][2]
Mechanistic Insight
The choice of ligand is the single most critical variable. For arylpiperazines, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are preferred to prevent the formation of inactive Pd-dimers and to facilitate the reductive elimination step, which is often the rate-determining step for electron-rich amines like piperazine.[1][2]
Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination highlighting the regeneration of the Pd(0) species.
Standard Protocol (Self-Validating)
Reagents:
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl halide, piperazine, base, and Pd precursor/ligand. Evacuate and backfill with Argon (
) to remove , which poisons the Pd(0) catalyst.[1][2] -
Solvation: Add anhydrous toluene via syringe. The concentration should be approx.[2] 0.1 M to 0.2 M.[1][2]
-
Activation: Heat the mixture to 80–100°C.
-
Validation Check: The reaction mixture should turn from dark red/purple (characteristic of Pd-dba) to a lighter orange/brown as the catalytic cycle engages.[2]
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts.[2] Concentrate and purify via flash chromatography.
Methodology B: Nucleophilic Aromatic Substitution ( )
Best For: Electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).[1][2]
This method is favored in process chemistry due to the absence of expensive heavy metals and ligands. However, it strictly requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.[1][2]
Protocol
Reagents:
-
Piperazine (2.0 - 3.0 equiv)[1][2][3]
-
Note: Excess piperazine acts as both the nucleophile and the acid scavenger (base).[2]
-
Step-by-Step Workflow:
-
Mixing: Dissolve the aryl halide in DMF.
-
Addition: Add piperazine.
-
Heating: Heat to 60–120°C depending on the strength of the EWG.
-
Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates out as a solid, allowing for filtration rather than extraction.[1][2]
Methodology C: De Novo Cyclization (Bis-alkylation)
Best For: Constructing the piperazine ring directly onto an aniline when the corresponding aryl halide is unavailable or unreactive.[2]
This "aniline route" utilizes bis(2-chloroethyl)amine (nitrogen mustard) to form the ring.[1][2] It is a robust, albeit harsh, method often used in the synthesis of generic antifungals.[1][2]
Protocol
Reagents:
-
Bis(2-chloroethyl)amine hydrochloride (1.0 - 1.2 equiv)[1][2]
-
Solvent: Diethylene glycol monomethyl ether (high boiling point alcohol).[1][2]
-
Base:
(optional, often refluxing in alcohol is sufficient).[1][2]
Step-by-Step Workflow:
-
Reflux: Combine aniline and the alkylating agent in the solvent. Heat to reflux (approx. 130–150°C) for 12–24 hours.[1][2]
-
Monitoring: Monitor by TLC/LCMS. The reaction proceeds through a mono-alkylated intermediate before closing the ring.
-
Workup: The reaction mixture is often basified with NaOH to deprotonate the piperazine, followed by extraction into ethyl acetate.[1][2]
Comparative Analysis & Data Summary
| Feature | Buchwald-Hartwig | De Novo Cyclization | |
| Substrate Scope | Broad (Electron-rich & poor) | Narrow (Electron-poor only) | Anilines (Primary amines) |
| Cost | High (Pd catalyst, Ligands) | Low | Low to Moderate |
| Scalability | Good (with removal of Pd) | Excellent | Good |
| Reaction Conditions | Sensitive (Inert atmosphere) | Robust (Air tolerant) | Harsh (High Temp) |
| Key Limitation | Catalyst poisoning, cost | Requires activation | Limited functional group tolerance |
References
-
Buchwald-Hartwig Amin
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs
-
Design and Synthesis of Arylpiperazine Serotonergic Ligands
-
Nucleophilic Arom
) Mechanism -
A General and Convenient Synthesis of N-Aryl Piperazines
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Chirality and Enantiomers of 1-Boc-3-tolylpiperazine
[1]
Executive Summary
1-Boc-3-tolylpiperazine represents a privileged pharmacophore in drug discovery, particularly for G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Unlike its achiral
This guide addresses the primary challenge: accessing enantiomerically pure (
Structural Basis of Chirality
The C3-tolyl substituent imposes significant steric demand, locking the piperazine ring into a preferred chair conformation where the bulky tolyl group adopts an equatorial position to minimize 1,3-diaxial interactions.
-
(
)-Enantiomer: Often correlates with specific binding pockets in monoamine transporters.[1] -
(
)-Enantiomer: Frequently explored to evade metabolic clearance or target orthogonal receptors.[1]
Conformational Dynamics (DOT Visualization)
The following diagram illustrates the relationship between the synthetic precursor and the resulting enantiomers.
Figure 1: Genesis of chirality in the piperazine scaffold. The transition from planar precursors to 3D chiral entities requires strict stereocontrol.
Synthetic Pathways
We recommend two distinct workflows depending on the development stage: Discovery (Speed) vs. Process (Cost/Scale).
Method A: Racemic Synthesis & Chromatographic Resolution (Discovery)
This is the fastest route to access both enantiomers for biological testing.
-
Grignard Addition: React
-benzyl-2-oxopiperazine with tolylmagnesium bromide. -
Reduction: Reduce the intermediate imine/enamine with NaBH
. -
Deprotection/Protection: Hydrogenolysis (Pd/C) to remove benzyl, followed by selective Boc protection at N1.
-
Resolution: Separate enantiomers via Chiral SFC (Supercritical Fluid Chromatography).
Method B: Asymmetric Hydrogenation (Process Scale)
For multi-kilogram delivery, avoiding chromatography is preferred.
-
Substrate: 2-tolylpyrazine or
-Boc-3-tolyl-5,6-dihydropyrazine.[1] -
Catalyst: Rh(COD)
BF with a chiral phosphine ligand (e.g., ( )-BINAP or Josiphos). -
Outcome: High enantiomeric excess (>95% ee) directly from the reactor.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Boc-3-tolylpiperazine
Objective: Produce the racemic scaffold for subsequent resolution.[1]
| Step | Reagent | Conditions | Critical Parameter |
| 1. Coupling | 2-Chloropyrazine + Tolylboronic acid | Pd(dppf)Cl | Inert atmosphere (Ar) essential to prevent homocoupling. |
| 2. Reduction | 2-Tolylpyrazine | H | Monitor for partial reduction (tetrahydropyrazine). |
| 3. Protection | Boc | DCM, Et | Control pH to ~8-9 to ensure regioselectivity at N1. |
Self-Validating Checkpoint:
-
NMR Verification: The C3 proton should appear as a doublet of doublets (dd) around 3.8–4.2 ppm.
-
Mass Spec: Confirm [M+H]
corresponds to MW (approx 277.19 Da for C H N O ).
Protocol 2: Chiral Resolution via SFC (Gold Standard)
Supercritical Fluid Chromatography (SFC) is superior to HPLC for piperazines due to lower viscosity and better peak shape for basic amines.
-
Instrument: Waters Prep 100 SFC or equivalent.
-
Column: Chiralpak IC or IG (Amylose tris(3,5-dichlorophenylcarbamate)).
-
Why IC/IG? Immobilized phases are robust against amine-containing mobile phases.[1]
-
-
Mobile Phase: CO
/ Methanol (80:20) + 0.2% Diethylamine (DEA).-
Role of DEA: Suppresses tailing by masking residual silanols on the stationary phase.
-
-
Conditions: 120 bar backpressure, 40°C column temp.
Workflow Diagram (SFC Resolution):
Figure 2: Automated purification workflow using SFC. DEA additive is critical for peak symmetry.
Analytical Validation (E-E-A-T)
Trustworthiness in chiral chemistry relies on proving enantiomeric excess (ee).
Determination of Enantiomeric Excess (ee)
Do not rely solely on optical rotation (
Standard Operating Procedure (SOP):
-
Method: Analytical Chiral HPLC (Normal Phase).
-
Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Tolyl absorption).
-
Calculation:
[2]
Interpretation:
-
>98% ee: Suitable for biological assays (IC
/ K ). -
90-98% ee: Requires recrystallization (e.g., from Hexane/EtOAc) to upgrade purity.
References
-
Rossen, K., et al. (1998). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Angewandte Chemie International Edition.
-
Kuethe, J. T., et al. (2009). "Asymmetric synthesis of 3-substituted piperazines via the diastereoselective addition of Grignard reagents to N-sulfinyl-2-oxopiperazines." Journal of Organic Chemistry.
-
Francotte, E. (2001). "Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers." Journal of Chromatography A.
-
Shaikh, A. L., et al. (2016). "Development and validation of a chiral HPLC method for the separation of enantiomers of 1-Boc-3-substituted piperazines." Chromatographia.
-
ChemicalBook. "1-Boc-3-methylpiperazine synthesis and analogs."
Methodological & Application
Application Note: Precision Synthesis of 1-Boc-3-(3-methylphenyl)piperazine
Executive Summary & Strategic Rationale
The synthesis of 1-Boc-3-(3-methylphenyl)piperazine (also known as 1-Boc-3-m-tolylpiperazine) presents a specific regiochemical challenge. The target molecule requires the tert-butoxycarbonyl (Boc) protecting group to be located on the nitrogen atom distal to the aryl substituent.[1]
While traditional routes involving cyclization of amino acids (e.g., glycine derivatives) often suffer from racemization or poor yield, the Aryl-Pyrazine Reduction Route offers superior modularity and scalability.[1] This protocol utilizes a three-stage workflow:
-
Suzuki-Miyaura Coupling: Rapid construction of the biaryl core using commercially available 2-chloropyrazine.[1]
-
Catalytic Hydrogenation: Exhaustive reduction of the pyrazine ring to the piperazine scaffold.[1]
-
Regioselective Protection: Exploiting steric differentiation to selectively install the Boc group at the distal nitrogen (N4 of the intermediate, becoming N1 in the final product).[1]
This guide details the optimized protocols for this route, ensuring high purity and reproducibility for drug development applications.
Synthetic Pathway Visualization
The following diagram illustrates the reaction workflow and the numbering logic that dictates the final nomenclature.
Figure 1: Synthetic workflow from chloropyrazine to the target 1-Boc-3-arylpiperazine, highlighting the regioselectivity logic.
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(3-methylphenyl)pyrazine.[1] Mechanism: Pd(0)-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[1]
Reagents:
-
2-Chloropyrazine (1.0 equiv)[1]
-
3-Methylphenylboronic acid (1.1 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 2-chloropyrazine, 3-methylphenylboronic acid, and K₂CO₃.
-
Degassing: Add the Dioxane/Water mixture. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]
-
Initiation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.[1]
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The spot for chloropyrazine should disappear.[1]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues.[1] Wash the pad with EtOAc.[1]
-
Extraction: Dilute filtrate with water and extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][4]
-
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.[1]
-
Step 2: Catalytic Hydrogenation (Pyrazine Reduction)
Objective: Reduction of the aromatic pyrazine ring to the saturated piperazine core.[1] Critical Note: Pyrazines are electron-deficient and can be difficult to reduce.[1] The use of acetic acid helps protonate the nitrogens, facilitating hydrogenation and preventing catalyst poisoning.[1]
Reagents:
-
2-(3-methylphenyl)pyrazine (from Step 1)[1]
-
10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)[1]
-
Solvent: Methanol (MeOH) with 5% Acetic Acid (AcOH)[1]
-
Hydrogen Gas (H₂)[1]
Protocol:
-
Setup: Place the pyrazine intermediate in a hydrogenation vessel (Parr shaker or autoclave). Dissolve in MeOH/AcOH.
-
Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric when dry.[1] Keep wet).[1] Use approximately 10 wt% of catalyst relative to the substrate mass.[1]
-
Pressurization: Purge the vessel with N₂ (3x), then fill with H₂ to 50–60 psi (3.5–4 bar) .
-
Reaction: Shake/stir at 50°C for 12–18 hours.
-
Workup: Filter the reaction mixture through Celite under nitrogen (do not let the catalyst dry out on the filter paper). Wash with MeOH.
-
Neutralization: Concentrate the filtrate to remove most MeOH.[1] The residue will be the acetate salt.[1] Dissolve in DCM and wash with 1M NaOH (aq) to liberate the free base.[1]
-
Isolation: Dry the organic layer (Na₂SO₄) and concentrate to yield the crude 2-(3-methylphenyl)piperazine.[1]
-
Note: This intermediate is often used directly in the next step without column chromatography.[1]
-
Step 3: Regioselective Boc Protection
Objective: Selective protection of the distal nitrogen (N4) to yield 1-Boc-3-(3-methylphenyl)piperazine.[1] Mechanistic Insight: The piperazine ring has two secondary amines.[1] The amine adjacent to the tolyl group (N1 relative to the substituent) is sterically hindered.[1] The distal amine (N4) is unhindered and reacts significantly faster with Boc anhydride.[1]
Reagents:
-
Crude 2-(3-methylphenyl)piperazine (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95–1.0 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)[1]
Protocol:
-
Dissolution: Dissolve the crude piperazine in DCM and add TEA. Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve Boc₂O in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Control: Do not use excess Boc₂O; strictly limit to 1.0 equivalent to prevent di-Boc formation.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quench: Add water to quench the reaction.
-
Extraction: Separate phases. Wash the organic phase with 0.5M citric acid (to remove unreacted starting amine and TEA), then saturated NaHCO₃, then brine.[1]
-
Purification: Flash chromatography (Silica gel, 10–40% EtOAc in Hexanes).
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid or viscous oil | Visual |
| Purity | >98.0% | HPLC (210/254 nm) |
| Mass Spec | [M+H]+ = 277.19 (Calc: 276.[1]18) | ESI-MS |
| 1H NMR Diagnostic | Doublet/Broad singlet at ~1.45 ppm (9H, Boc) | 400 MHz DMSO-d6 |
| Regiochemistry | Distinct shifts for C2 vs C6 protons | 2D NMR (HMBC) |
Regiochemistry Validation (NMR): To confirm the Boc is on the distal nitrogen:
-
Look for the CH proton at the chiral center (C3).[1] If the Boc were on the adjacent nitrogen (N1), this proton would show a significant downfield shift due to the carbamate anisotropy.[1]
-
In the correct target (1-Boc-3-tolyl), the C3 proton is adjacent to a free amine (or protonated salt), appearing typically around 3.5–3.8 ppm, whereas the protons adjacent to the Boc (C2 and C6) appear as broadened multiplets.[1]
References
-
Suzuki Coupling on Pyrazines
-
Hydrogenation of Pyrazines
-
Regioselective Protection of Piperazines
Sources
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Application Note: 1-Boc-3-(3-methylphenyl)piperazine
High-Fidelity Building Block for Medicinal Chemistry [1][2]
Introduction & Chemical Profile[2][3][4][5][6][7]
1-Boc-3-m-tolylpiperazine (CAS: 886766-73-0) is a specialized heterocyclic building block used extensively in the synthesis of bioactive small molecules.[1][2] Unlike common N-aryl piperazines, this scaffold features the aryl substituent at the C3 carbon of the piperazine ring.[2][3] This structural distinction creates a chiral center, offering researchers a vector to explore stereochemical structure-activity relationships (SAR) and introduce rigid hydrophobic bulk without occupying the secondary nitrogen (N4) initially.[1][2][3]
Chemical Identity[1][2][3][5][6][7][8][9][10][11]
-
IUPAC Name: tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate[1][2]
-
Key Structural Features:
-
N1-Position: Protected by tert-butoxycarbonyl (Boc), stable to base/nucleophiles, labile to acid.[1][2][3]
-
C3-Position: Substituted with a meta-tolyl group. This introduces steric hindrance near N4 and lipophilicity.[1][2][3]
-
N4-Position: Free secondary amine (
), the primary handle for diversification.[1][2][3]
-
Strategic Utility in Drug Discovery[12]
-
Conformational Restriction: The C3-aryl group biases the piperazine ring conformation (typically chair), locking substituents into specific spatial vectors beneficial for GPCR and kinase binding pockets.[1][2][3]
-
Chirality: The C3 stereocenter allows for the separation of enantiomers (R/S), a critical step in optimizing potency and metabolic stability.[1][2][3]
-
Orthogonal Protection: The N1-Boc group allows selective chemistry at N4 before exposing N1 for further elaboration (e.g., linking to a core scaffold).[1][2][3]
Reactivity Map & Workflow
The following diagram illustrates the logical flow of utilizing this building block, highlighting the orthogonal reactivity of the N4 amine and the N1 protective group.[2][3]
Caption: Figure 1. Orthogonal functionalization workflow. Path A is the standard route, utilizing the free N4 amine while N1 remains protected.[3]
Experimental Protocols
Protocol A: N4-Functionalization via Reductive Amination
Objective: To attach an alkyl group to the free N4 amine using an aldehyde, preserving the N1-Boc group.[1][2] This is preferred over direct alkylation to avoid over-alkylation.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 mmol, 276 mg) in anhydrous DCM (10 mL).
-
Imine Formation: Add the target aldehyde (1.1 mmol).[1][2][3] If the reaction is sluggish (monitored by TLC), add 1-2 drops of glacial acetic acid to catalyze imine formation.[1][2][3] Stir at room temperature (RT) for 30–60 minutes under nitrogen.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise. Note: STAB is preferred over NaCNBH₃ for safety and better selectivity.[3]
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor consumption of the amine by LC-MS (Target Mass: MW + R - O).[1][2][3]
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: N1-Boc Deprotection (Acidolysis)
Objective: Removal of the Boc group to liberate the N1 amine for subsequent coupling.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate (1.0 mmol) in DCM (5 mL).
-
Acid Addition: Cool to 0°C. Add TFA (5 mL) dropwise. Caution: Exothermic reaction.[1][2][3] Gas evolution (isobutylene) will occur.
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (Boc-protected compounds are less polar; the amine product will stay at the baseline) or LC-MS (Loss of 100 Da).[1][2][3]
-
Work-up (Free Base Isolation):
-
Storage: The resulting amine is prone to oxidation/carbamate formation from air (CO₂).[1][2][3] Store under argon at -20°C or use immediately.
Analytical Data & Quality Control
When verifying the integrity of this compound or its derivatives, look for these diagnostic signals.
| Technique | Parameter | Diagnostic Signal / Criteria |
| ¹H-NMR (CDCl₃) | Boc Group | Singlet (9H) at ~1.45 ppm.[1][2][3] |
| Tolyl Methyl | Singlet (3H) at ~2.30–2.35 ppm.[1][2][3] | |
| C3-H | Multiplet/Broad doublet at ~3.8–4.2 ppm (Deshielded by aryl ring).[1][2][3] | |
| Aryl Protons | Multiplet (4H) at ~7.0–7.3 ppm.[1][2][3] | |
| LC-MS | Ionization | ESI+ mode usually gives [M+H]⁺ and [M+Na]⁺.[1][2][3] |
| Fragmentation | Loss of Boc often observed in source: [M+H - 100]⁺ (loss of isobutylene + CO₂).[1][2][3] | |
| TLC | Staining | UV active (Aryl group).[1][2][3] Stains well with Ninhydrin (free N4 amine only) or KMnO₄.[1][2][3] |
Application Case Study: Synthesis of 5-HT Receptor Ligands
Aryl-piperazines are "privileged structures" in serotonin (5-HT) receptor ligands.[1][2][3] The 3-methylphenyl group at the C3 position mimics the hydrophobic pharmacophore required for subtype selectivity (e.g., 5-HT1A vs 5-HT2A).[1][2][3]
Workflow Visualization:
Caption: Figure 2. Synthesis of a hypothetical 5-HT antagonist using this compound as the core scaffold.
Critical Troubleshooting Tips
-
Steric Hindrance: The methyl group on the phenyl ring (meta position) and the phenyl ring itself at C3 create significant steric bulk.[1][2][3] Reactions at N4 may be slower than with unsubstituted piperazine.[1][2][3] Increase reaction times or temperature if conversion is low.[1][2][3]
-
Regioselectivity: In the absence of the Boc group, N1 is generally more nucleophilic than N4 due to the steric hindrance at C3 near N4.[2][3] However, with 1-Boc protection, reactivity is exclusively forced to N4.[2][3]
-
Racemization: If using a chiral version (e.g., (R)-1-Boc-3-m-tolylpiperazine), avoid strongly basic conditions at high temperatures (>120°C) for extended periods to prevent racemization of the C3 center.[1][2][3]
References
-
Chemical Identity & Properties: PubChem.[1][2][5][3] tert-Butyl 3-methylpiperazine-1-carboxylate (Related Structural Analog Data). National Library of Medicine.[1][2][3] [Link][1][2][5][3]
-
Piperazine Scaffolds in Oncology: Andreozzi, G. et al. (2024).[1][2][3][6] Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel).[1][2][3][6] [Link]
Sources
- 1. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate | C10H20N2O3 | CID 24820294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Boc protection of 3-(m-tolyl)piperazine
Application Note: Regioselective N-Boc Protection of 3-(m-tolyl)piperazine
Introduction & Scope
3-Arylpiperazines are privileged pharmacophores in medicinal chemistry, serving as key scaffolds for GPCR ligands (e.g., serotonin 5-HT receptors) and monoamine transporter inhibitors. The synthesis of these targets often requires the differentiation of the two nitrogen atoms in the piperazine ring.
This protocol details the regioselective mono-protection of 3-(m-tolyl)piperazine (also known as 2-(3-methylphenyl)piperazine depending on numbering conventions) using di-tert-butyl dicarbonate (
The Synthetic Challenge: The substrate contains two secondary amines. However, they are sterically distinct:
-
Proximal Nitrogen (
): Located adjacent to the bulky -tolyl substituent. -
Distal Nitrogen (
): Located remotely from the substituent.
Under kinetically controlled conditions, the distal nitrogen acts as the superior nucleophile due to lower steric hindrance. This protocol leverages low temperature and stoichiometric control to selectively yield 1-Boc-3-(m-tolyl)piperazine (where N1 is the distal amine) while minimizing bis-Boc formation.
Mechanistic Insight & Strategy
The reaction proceeds via a nucleophilic attack of the unhindered piperazine nitrogen on the carbonyl carbon of
-
Selectivity Driver: Steric hindrance. The
-tolyl group at the C3 position creates a "steric wall" shielding the adjacent nitrogen (N4). The distal nitrogen (N1) remains accessible. -
Thermodynamics: While the reaction is exothermic, maintaining
ensures the reaction remains under kinetic control, favoring the faster-reacting distal amine. -
Self-Purification Logic: The protocol utilizes an Acid/Base extraction workup.[1][2]
-
Bis-Boc byproduct: Non-basic (neutral).
-
Mono-Boc product: Basic (secondary amine).
-
Strategy: Extract the basic product into mild acid, leaving non-basic impurities in the organic layer.
-
Visualizing the Pathway
Figure 1: Kinetic selectivity pathway favoring the distal nitrogen (N1) protection.
Materials & Equipment
| Reagent | CAS No. | Equiv.[3][4] | Role |
| 3-(m-tolyl)piperazine | Varies | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 24424-99-5 | 0.95 | Protecting Group |
| Triethylamine (TEA) | 121-44-8 | 1.1 | Base Scavenger |
| Dichloromethane (DCM) | 75-09-2 | - | Solvent (0.1 M) |
| Citric Acid (aq) | 77-92-9 | - | Purification (10% w/v) |
Safety Note:
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(m-tolyl)piperazine (1.0 equiv, e.g., 1.76 g for 10 mmol scale) in dry DCM (100 mL).
-
Base Addition: Add Triethylamine (1.1 equiv, 1.53 mL). Stir for 5 minutes to ensure homogeneity.
-
Cooling: Submerge the flask in an ice/water bath (
). Allow the solution to cool for 15 minutes. Critical: Cooling is essential for regioselectivity.
Step 2: Reagent Addition
-
Preparation of Boc: Dissolve
(0.95 equiv, 2.07 g) in a minimal amount of DCM (10 mL).-
Note: Using slightly less than 1.0 equivalent prevents the formation of the difficult-to-separate Bis-Boc byproduct.
-
-
Dropwise Addition: Add the
solution dropwise to the amine solution over 30 minutes using a pressure-equalizing addition funnel or syringe pump.-
Rate: ~1 drop per second. Rapid addition causes local high concentrations, leading to bis-protection.
-
-
Reaction: Stir at
for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT) for 2 hours.
Step 3: Monitoring (QC Check)
-
TLC System: 10% MeOH in DCM.
-
Visualization: Ninhydrin stain (Free amines turn purple/blue).
-
Expectation:
-
Starting Material (
) should be consumed or faint. -
Mono-Boc Product (
) should be the major spot. -
Bis-Boc (
) should be minimal/absent.
-
Step 4: Workup & Purification (Acid/Base Extraction)
Do not skip this section.[1][5][6] This method avoids column chromatography.
-
Quench: Add water (50 mL) to the reaction mixture. Separate the layers.
-
Organic Wash: Wash the DCM layer with water (2 x 50 mL) to remove TEA salts.
-
Acid Extraction (Targeting Product):
-
Extract the DCM layer with 10% Citric Acid solution (3 x 40 mL).
-
Chemistry: The Mono-Boc product (basic) protonates and moves to the aqueous layer. Any Bis-Boc (neutral) stays in the DCM.
-
Discard the DCM layer (or keep for recovery of bis-boc if needed).
-
-
Basification:
-
Cool the combined aqueous acidic extracts to
. -
Slowly adjust pH to ~10 using 4M NaOH or solid
. The product will precipitate or oil out as a white emulsion.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Combine organics, dry over anhydrous
, filter, and concentrate under reduced pressure.
-
Step 5: Isolation
-
Result: The product is typically obtained as a colorless to pale yellow viscous oil or low-melting solid.
-
Yield: Expected 85-92%.
Process Workflow Diagram
Figure 2: Acid/Base purification workflow ensuring removal of non-basic impurities.
Analytical Validation
To confirm the identity and regiochemistry of the product, perform 1H NMR .
Key Diagnostic Peaks (CDCl3, 400 MHz):
- 1.45 ppm (s, 9H): The Boc tert-butyl group. Strong singlet.
-
7.0 - 7.3 ppm (m, 4H): Aromatic protons of the
-tolyl ring. - 2.35 ppm (s, 3H): Methyl group on the phenyl ring.
-
Regiochemistry Proof:
-
Look for the multiplet signals of the piperazine ring.
-
The proton at the chiral center (C3-H) should show coupling indicative of a free adjacent amine (N4-H) rather than a carbamate.
-
Shift Comparison: Protons alpha to a Boc-nitrogen are typically downfield (3.4-4.0 ppm) compared to protons alpha to a free amine (2.6-3.0 ppm). In 1-Boc-3-(m-tolyl)piperazine, the C3 proton is alpha to the free amine, so it should appear more upfield relative to the C2/C6 protons which are alpha to the Boc group.
-
References
-
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for amine protection).
-
O'Brien, P., et al. (2004). Regioselective lithiation and reaction of N-Boc-2-substituted piperazines. Tetrahedron Letters, 45(5), 905-906. (Discusses steric differentiation of piperazine nitrogens).
-
Jacobsen, E. J., et al. (1999). Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands. Journal of Medicinal Chemistry, 42(7), 1123-1144. (Example of mono-protection of substituted piperazines).
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocol. (General industrial guidelines for Boc chemistry).
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jgtps.com [jgtps.com]
- 6. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
Buchwald-Hartwig amination using 1-Boc-piperazine derivatives
Application Note: Precision Protocol for Buchwald-Hartwig Arylation of 1-Boc-Piperazine
Part 1: Introduction & Strategic Significance
The N-aryl piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents (e.g., Aripiprazole, Vortioxetine) and antifungals (e.g., Posaconazole). While Nucleophilic Aromatic Substitution (
The Buchwald-Hartwig Amination overcomes these limitations. However, applying generic protocols to 1-Boc-piperazine often leads to suboptimal yields due to steric bulk and potential catalyst deactivation. This guide provides a validated, high-efficiency protocol specifically optimized for 1-Boc-piperazine, utilizing Third-Generation (G3) Buchwald Precatalysts to ensure reproducibility and scalability.
Part 2: Mechanistic Insight & Catalyst Selection
To design a robust protocol, one must understand the catalytic cycle's bottlenecks. For secondary amines like 1-Boc-piperazine, the challenges are distinct from primary amines:
-
Oxidative Addition: The rate-limiting step for aryl chlorides. Requires electron-rich phosphines.
-
Amine Binding & Deprotonation: Steric bulk of the Boc group can hinder approach to the Pd(II) center.
-
Reductive Elimination: The critical product-forming step.[1][2] Bulky biaryl ligands (e.g., RuPhos) accelerate this by destabilizing the Pd(II)-amido complex, forcing the formation of the C-N bond.
Why RuPhos?
For secondary amines, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice. Its specific steric architecture prevents
Why G3 Precatalysts?
Traditional methods using
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle optimized for secondary amines. The bulky RuPhos ligand drives the difficult Reductive Elimination step.
Part 3: Experimental Protocol (The "Recipe")
This protocol is designed for the coupling of 1-Boc-piperazine with Aryl Chlorides or Bromides .[3]
Materials Table
| Component | Role | Specification | Equiv. |
| Aryl Halide | Substrate | Ar-Cl or Ar-Br (Clean, dry) | 1.00 |
| 1-Boc-Piperazine | Nucleophile | >98% Purity | 1.20 |
| RuPhos Pd G3 | Precatalyst | Sigma-Aldrich / Strem | 0.01 - 0.02 (1-2 mol%) |
| RuPhos | Free Ligand | Optional: Stabilizes catalyst lifetime | 0.01 (1 mol%) |
| NaOtBu | Base | Sodium tert-butoxide (Sublimed grade preferred) | 1.50 |
| Toluene | Solvent | Anhydrous, deoxygenated | 0.2 M (conc.) |
Step-by-Step Procedure
-
Vessel Preparation:
-
Oven-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar.
-
Critical: Allow to cool under a stream of Argon or Nitrogen. Moisture is the enemy of the base (
).
-
-
Charge Solids:
-
Solvent Addition & Degassing:
-
Seal the vessel with a septum cap (PTFE/Silicone).
-
Evacuate and backfill with inert gas (3 cycles).[4]
-
Inject Anhydrous Toluene via syringe.
-
Tip: If the Aryl Halide is liquid, add it now via syringe.
-
-
Reaction:
-
Place in a pre-heated block/oil bath at 80°C .
-
Stir vigorously (800+ RPM). Mass transfer is crucial in heterogeneous mixtures (NaOtBu is not fully soluble).
-
Time: Typically 2–16 hours. Monitor by LC-MS.[4]
-
-
Work-up:
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). 1-Boc-piperazine products are usually distinct spots, easily separable from starting materials.
-
Part 4: Optimization & Troubleshooting
Not all substrates behave ideally.[8][9] Use this decision matrix to troubleshoot.
Optimization Decision Tree
Figure 2: Logic flow for adapting conditions based on substrate properties.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or Oxidative Addition failure. | Switch to BrettPhos Pd G3 (more active for some chlorides) or increase Temp to 100°C. |
| Protodehalogenation (Ar-H) | Reduction of aryl halide. | Solvent is "wet" (acting as H-source) or alcohol present. Ensure anhydrous Toluene. |
| Boc-Deprotection | Thermal/Acidic instability. | Rare in basic conditions. Ensure Temp < 100°C. If using microwave, strictly control T. |
| Product is colored/dark | Residual Palladium. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup. |
Part 5: References
-
RuPhos Ligand Efficacy:
-
Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice."
-
Source:
-
-
Precatalyst G3 Technology:
-
Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 Precatalysts."
-
Source:
-
-
General Protocol Validation:
-
BenchChem Application Notes: N-Boc-piperazine Buchwald-Hartwig Amination.
-
Source:
-
-
Mechanistic Overview:
-
Wiki/Literature Review: Buchwald–Hartwig amination Mechanism and Scope.
-
Source:
-
-
Ligand Selection Guide:
-
Sigma-Aldrich: Catalyst and Ligand Selection Guide for C-N Coupling.
-
Source:
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Note: Strategic Utilization of 1-Boc-3-(3-methylphenyl)piperazine in CNS Ligand Design
Executive Summary: Beyond the "Flat" Scaffold
In the landscape of Central Nervous System (CNS) drug discovery, the piperazine ring is ubiquitous—often termed a "privileged structure" due to its ability to present substituents in defined spatial orientations that mimic endogenous neurotransmitters. However, the vast majority of piperazine-based libraries rely on N-aryl piperazines (e.g., Aripiprazole, Buspirone). While effective, these structures lack carbon-centered chirality, limiting the ability to probe specific stereochemical pockets within GPCRs.
This guide focuses on 1-Boc-3-(3-methylphenyl)piperazine (CAS: 886766-73-0), a distinct C-substituted scaffold. Unlike its N-substituted counterparts, this building block introduces a chiral center at the C3 position and a lipophilic meta-tolyl moiety. This architecture is critical for synthesizing conformationally restricted analogs of biogenic amines, particularly for NK1 antagonists , Dual Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) , and tetracyclic antidepressant analogs (e.g., Mirtazapine derivatives).
Key Technical Specifications
| Feature | Specification |
| Compound Name | 1-Boc-3-(3-methylphenyl)piperazine |
| CAS Number | 886766-73-0 |
| Core Scaffold | C-Aryl Piperazine (Chiral Center at C3) |
| Protecting Group | tert-Butyloxycarbonyl (Boc) at N1 |
| Key Pharmacophore | meta-Tolyl (3-methylphenyl) group |
| Primary Utility | Synthesis of enantiopure CNS ligands; Stereochemical SAR probing |
Scientific Rationale: The "Meta-Tolyl" Advantage
Stereoelectronic Effects in Receptor Binding
The introduction of a methyl group at the meta position of the C3-phenyl ring serves two critical functions in CNS ligand design:
-
Lipophilic Clamp: The methyl group increases the logP of the scaffold, enhancing Blood-Brain Barrier (BBB) permeability. In 5-HT receptor pockets, this moiety often targets hydrophobic clefts (e.g., residues F3.28 or W6.48 in 5-HT1A/2A), providing a "lipophilic anchor" that increases residence time.
-
Metabolic Deflection: Unlike unsubstituted phenyl rings which are prone to rapid para-hydroxylation by CYP450 enzymes, the meta-tolyl group can sterically hinder oxidative metabolism or redirect it, potentially extending the half-life (
) of the final drug candidate.
Structural Logic & Workflow
The Boc group at N1 is strategic. It forces regioselectivity, ensuring that derivatization occurs exclusively at the N4 position. Once the N4 "tail" (often a pharmacophore for the primary binding site) is attached, the Boc group is removed to allow cyclization or secondary functionalization.
Figure 1: Strategic synthetic workflow utilizing the orthogonal protection of the N1-Boc group to direct regioselective chemistry at N4.
Experimental Protocols
Protocol A: Regioselective N4-Alkylation (Reductive Amination)
Purpose: To attach a linker or secondary pharmacophore to the N4 position while preserving the N1-Boc protection.
Reagents:
-
1-Boc-3-(3-methylphenyl)piperazine (1.0 equiv)
-
Aldehyde/Ketone substrate (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 1-Boc-3-(3-methylphenyl)piperazine in 5 mL of DCM under an inert atmosphere (
). -
Activation: Add 1.1 mmol of the desired aldehyde. If the aldehyde is unreactive, add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at Room Temperature (RT).
-
Reduction: Cool the mixture to 0°C. Add 1.5 mmol of STAB portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor conversion via TLC (stain with ninhydrin; the Boc-amine will not stain intensely, but the product tertiary amine will show UV activity and iodine staining) or LC-MS.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Note: The steric bulk of the C3-tolyl group may slow down the reaction compared to unsubstituted piperazine. STAB is preferred over
Protocol B: Boc-Deprotection & Salt Formation
Purpose: To liberate the N1 amine for final scaffold assembly or biological testing.
Reagents:
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl Ether (
)
Procedure:
-
Setup: Dissolve the N4-substituted intermediate in minimal DCM (e.g., 1 mL per 100 mg).
-
Acidolysis:
-
Precipitation:
-
For HCl reactions, the product often precipitates as the dihydrochloride salt. Dilute with excess
, filter, and wash with ether to obtain the pure salt. -
For TFA reactions, concentrate to dryness. Co-evaporate with toluene (3x) to remove residual TFA.
-
-
Free Basing (Optional): If the free base is required for the next step, dissolve the residue in DCM and wash with 1M NaOH.
Application in Structure-Activity Relationship (SAR)
The 1-Boc-3-(3-methylphenyl)piperazine scaffold is particularly valuable when "walking" the aryl ring around the piperazine core to map receptor tolerance.
Comparative SAR Logic
When designing ligands for targets like the Norepinephrine Transporter (NET) or NK1 Receptor , researchers compare three distinct scaffolds:
-
N-Aryl (1-arylpiperazine): Flat, achiral. Often metabolically labile.
-
C2-Aryl (2-phenylpiperazine): Introduces chirality adjacent to Nitrogen. Affects
. -
C3-Aryl (3-phenylpiperazine): The scaffold .[2] Introduces chirality distal to the N1 binding site.
Case Study Logic: In the development of Substance P antagonists, the C3-phenyl ring occupies a specific "hydrophobic pocket" in the NK1 receptor. Replacing a standard phenyl ring with the 3-methylphenyl (using this Boc-intermediate) often results in a 2-5x increase in binding affinity due to the optimal filling of this pocket, as visualized below.
Figure 2: Mechanistic contribution of the 3-methylphenyl scaffold to ligand efficacy.
References
-
Chemical Identity & Properties
- Source: CymitQuimica / Fluorochem Catalog. "1-BOC-3-M-TOLYLPIPERAZINE (CAS 886766-73-0)."
-
Pharmacological Context (Piperazines in CNS)
-
Synthetic Utility (C-Substituted Piperazines)
- Source: Ye, N., et al. (2016). "Structure-Activity Relationship Studies of Piperazine Derivatives as Novel SERT/5-HT1A Receptor Dual Ligands."
- Relevance: Demonstrates the synthesis and testing of chiral piperazine deriv
-
Mirtazapine & Related C-Aryl Intermediates
- Source: Patent WO2004106309A1. "Process for preparing 1-methyl-3-phenylpiperazine."
-
Relevance: Establishes the industrial relevance of the 3-phenylpiperazine core in approved antidepressants.[2]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Application Note: Modular Synthesis of Indole-Piperazine HIV-1 Attachment Inhibitors
Abstract
This application note details the synthetic protocols for constructing indole-piperazine-based HIV-1 attachment inhibitors , a class of antiretrovirals exemplified by Temsavir (BMS-626529) . Unlike protease or reverse transcriptase inhibitors, these small molecules target the viral envelope glycoprotein gp120, preventing initial host cell entry. We provide a modular workflow focusing on the Buchwald-Hartwig amination for installing the piperazine core and subsequent regioselective functionalization. This guide is designed for medicinal chemists optimizing structure-activity relationships (SAR) around the piperazine linker.
Introduction: The Piperazine Scaffold in Antiretrovirals
The piperazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to enforce a specific spatial vector between two pharmacophores while improving aqueous solubility and pharmacokinetic profiles (pKa modulation).[1]
In the context of HIV-1 attachment inhibitors, the piperazine moiety serves a critical dual function:
-
Conformational Locking: It projects the indole/azaindole "head" group into the conserved gp120 hydrophobic pocket (Phe43 cavity).
-
Solubility & Metabolism: The secondary/tertiary amines modulate lipophilicity (LogD) and metabolic stability against CYP450 enzymes.
Mechanism of Action
These inhibitors bind to HIV-1 gp120, stabilizing a conformation that prevents the viral spike from undergoing the structural rearrangement necessary to bind the host CD4 receptor.
Figure 1: Mechanism of Action. The piperazine-based inhibitor locks gp120 in a non-permissive conformation, sterically and allosterically preventing CD4 attachment.
Chemical Strategy: Modular Assembly
The synthesis is approached via a convergent strategy . The piperazine ring acts as the central hub, allowing independent variation of the "Head" (Indole/Azaindole) and "Tail" (Benzoyl/Glyoxamide) regions.
Retrosynthetic Disconnection:
-
C-N Bond Formation (Head): Palladium-catalyzed Buchwald-Hartwig amination or SNAr (for electron-deficient heterocycles).
-
Amide Coupling (Tail): Acylation of the distal piperazine nitrogen.
Detailed Protocols
Protocol A: C-N Coupling via Buchwald-Hartwig Amination
Objective: To attach the piperazine scaffold to a halogenated indole/azaindole core.
This step is critical. Direct nucleophilic substitution often fails with electron-rich indoles; therefore, Pd-catalysis is required.
Reagents & Materials:
-
Substrate: 4-Bromo-indole or 4-Chloro-azaindole derivative (1.0 equiv).
-
Amine: N-Boc-piperazine (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%).
-
Ligand: XPhos or BINAP (5-10 mol%). Note: XPhos is preferred for steric bulk.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with Argon for 15 minutes.
-
Charging: Add the halogenated indole (1.0 mmol), N-Boc-piperazine (1.2 mmol), and Cs₂CO₃ (2.0 mmol) to the flask.
-
Catalyst Addition: In a separate vial inside a glovebox (or under rapid Argon flow), mix Pd(OAc)₂ and XPhos in 2 mL of degassed Toluene. Stir for 5 mins to pre-form the active catalyst complex.
-
Initiation: Syringe the catalyst solution into the main reaction vessel. Add remaining solvent to reach a concentration of 0.1 M.
-
Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor by LC-MS (Target mass: M+1).
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Critical Control Point:
-
Oxygen Sensitivity: The active Pd(0) species is air-sensitive. Incomplete purging will lead to reaction stalling and formation of Pd-black.
Protocol B: Deprotection and "Tail" Functionalization
Objective: Removal of the Boc group and installation of the glyoxamide moiety.
Step-by-Step Methodology:
-
Deprotection: Dissolve the N-Boc-piperazine-indole intermediate in DCM (5 mL/mmol). Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.
-
QC Check: TLC should show complete disappearance of the starting material.
-
-
Free Base Formation: Evaporate volatiles. Redissolve residue in EtOAc and wash with saturated NaHCO₃ (2x) to remove TFA salts. Dry over Na₂SO₄ and concentrate.
-
Acylation:
-
Dissolve the free amine in dry THF.
-
Add 2-oxo-2-phenylacetic acid (Glyoxalic acid derivative) (1.1 equiv).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir at RT for 4 hours.
-
-
Isolation: Quench with water. Extract with DCM. Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Synthesis Workflow Visualization
Figure 2: Modular synthesis workflow for piperazine-linked HIV-1 inhibitors.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of piperazine substitutions on antiviral potency (IC₅₀) against HIV-1 (Reference Strain: LAI), derived from comparative studies of indole-glyoxamide derivatives.
| Compound ID | Piperazine Substitution (R) | Linker Type | IC₅₀ (nM) | Solubility (µg/mL) | Notes |
| CMP-01 | H (Unsubstituted) | Direct Bond | >10,000 | >500 | Inactive; lacks distal binding element. |
| CMP-02 | N-Methyl | Direct Bond | 4,500 | 450 | Weak activity; insufficient steric bulk. |
| CMP-03 | N-Benzoyl | Amide | 12 | 85 | Potent ; Benzoyl group fills hydrophobic pocket. |
| CMP-04 | N-(2-oxo-2-phenylacetyl) | Glyoxamide | 0.8 | 60 | Lead Candidate ; Glyoxamide linker optimizes H-bonding. |
| Temsavir | (Complex Heterocycle) | Glyoxamide | 0.7 | 45 | Clinical standard (BMS-626529). |
Table 1: SAR analysis highlighting the necessity of the distal "tail" modification for nanomolar potency.
Troubleshooting & Expert Tips
-
Catalyst Poisoning: Piperazines are diamines and can chelate Pd, killing the catalyst.
-
Solution: Use XPhos or BrettPhos ligands which are bulky and prevent catalyst deactivation by the substrate.
-
-
Regioselectivity: If using an azaindole with multiple halogens, the C-4 position (desired) is generally less reactive than C-7.
-
Solution: Control temperature carefully. C-7 substitution often occurs at RT; C-4 requires heating (>90°C).
-
-
Purification of Free Amines: Piperazine intermediates often streak on silica.
-
Solution: Add 1% Triethylamine (TEA) or NH₄OH to the DCM/MeOH eluent to sharpen peaks.
-
References
-
Wang, T., et al. (2009). "Inhibitors of HIV-1 attachment.[2][3][4][5][6][7][8][9][10] Part 4: A study of the effect of piperazine substitution patterns on antiviral potency." Bioorganic & Medicinal Chemistry Letters.
-
Chen, K., et al. (2014). "Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068." Journal of Organic Chemistry.
-
Meanwell, N. A. (2011). "The influence of the piperazine scaffold on the properties of biologically active compounds." Journal of Medicinal Chemistry.
-
ViiV Healthcare. (2020). "Rukobia (fostemsavir) FDA Prescribing Information."
-
Mishra, R., & Chundawat, T. S. (2018).[11] "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... An Overview of Buchwald Hartwig Amination." Current Organic Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 3. Inhibitors of HIV-1 attachment. Part 4: A study of the effect of piperazine substitution patterns on antiviral potency in the context of indole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temsavir blocks the immunomodulatory activities of HIV-1 soluble gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 11. researchgate.net [researchgate.net]
Application Note: HPLC Analytical Method Development for 1-Boc-3-m-tolylpiperazine
Executive Summary
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 1-Boc-3-m-tolylpiperazine , a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1][2]
The secondary amine functionality of the piperazine ring combined with the acid-labile tert-butyloxycarbonyl (Boc) protecting group presents a dual analytical challenge:
-
Peak Tailing: The basic N4-amine interacts with residual silanols on silica columns.[1][2][3]
-
Stability: The Boc group is susceptible to degradation in highly acidic mobile phases (pH < 2) over extended run times.[2][3]
To address these, this protocol recommends a High-pH Reversed-Phase (RP-HPLC) approach using a hybrid-silica column.[1][2] This method ensures superior peak symmetry, maximizes Boc stability, and provides MS-compatible volatility.[2][3]
Physicochemical Profiling & Strategy
Understanding the molecule is the first step in rational method design.[3]
| Property | Value (Est.) | Analytical Implication |
| Structure | 1-Boc-3-(3-methylphenyl)piperazine | Contains a hydrophobic Tolyl group and a Boc group; one basic secondary amine (N4).[1][2] |
| pKa (N4-H) | ~9.0 - 9.5 | At neutral/low pH, the amine is protonated ( |
| LogP | ~2.5 - 3.0 | Moderately hydrophobic.[1][2][3] Retains well on C18. |
| Chromophore | Benzene Ring | UV active.[1][2][3][4][5] Primary absorption <220 nm; Secondary band ~254 nm.[1][2][3] |
| Stability | Acid Labile | Avoid high concentrations of TFA or strong mineral acids.[2][3] |
The "High-pH" Strategy
Standard acidic mobile phases (0.1% Formic Acid/TFA, pH ~2.[3]5) protonate the N4 amine.[2][3] While common, this often leads to peak tailing and potential on-column Boc deprotection.[1][2][3]
Our Approach: Use a mobile phase at pH 8.5 - 10.0 .[1][2][3]
-
Mechanism: Deprotonates the N4 amine (neutral form), eliminating ion-exchange interactions with silanols.[3]
-
Benefit: Sharp peaks, lower backpressure, and enhanced stability of the Boc group.[3]
Method Development Workflow
The following diagram outlines the decision logic for developing this specific method.
Figure 1: Decision matrix for selecting the optimal chromatographic conditions for Boc-protected amines.
Detailed Experimental Protocol
Reagents & Standards[1][2][3][4][6]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2][3]
-
Buffer Salt: Ammonium Bicarbonate (
) or Ammonium Hydroxide ( ).[1][2][3]
Chromatographic Conditions (The "Gold Standard")
This method utilizes a high-pH compatible column to ensure longevity and peak shape.[1][2][3]
| Parameter | Setting | Rationale |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 | Hybrid silica technology withstands high pH (up to pH 12) without dissolution.[1][2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.0 adjusted with | Maintains basic pH to keep amine neutral; volatile for LC-MS.[1][2][3] |
| Mobile Phase B | Acetonitrile (100%) | Stronger elution strength and lower viscosity than Methanol.[1][2][3] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2][3] |
| Column Temp | 35°C | Improves mass transfer and reproducibility.[1][2][3] |
| Injection Vol | 5 - 10 µL | Adjusted based on sample concentration (target 0.5 mg/mL). |
| Detection | UV 210 nm (Impurities) & 254 nm (Assay) | 210 nm detects non-aromatic impurities; 254 nm is specific to the tolyl ring.[2][3] |
Gradient Program
A broad gradient is required to separate the polar free amine (if present) from the hydrophobic Boc-protected product.[2][3]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold for polar impurities |
| 15.0 | 5 | 95 | Linear gradient to elute product |
| 18.0 | 5 | 95 | Wash step (remove bis-Boc/dimers) |
| 18.1 | 95 | 5 | Return to initial |
| 23.0 | 95 | 5 | Re-equilibration |
Sample Preparation[1][2][3]
-
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 5 mins, and dilute to volume with water. (Conc: 0.5 mg/mL).[1][2][3]
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.[1][2][3]
System Suitability & Validation Criteria
Before routine analysis, ensure the system meets these requirements (based on USP <621>):
-
Tailing Factor (
): NMT 1.5 (High pH should yield ).[1][2][3] -
Theoretical Plates (
): > 5,000. -
Precision: %RSD of peak area < 2.0% for 5 replicate injections.
-
Resolution (
): > 2.0 between the main peak and any nearest impurity (e.g., 3-methylphenylpiperazine).
Troubleshooting Guide
Issue 1: Peak Tailing
-
Fix: Ensure Mobile Phase A pH is > 8.5. If using a standard silica column (not hybrid), switch to the XBridge/Gemini column immediately.[2][3] Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker (only if not using MS).[3]
Issue 2: "Ghost" Peaks or Baseline Drift
-
Fix: Run a blank injection (Diluent only).[1][2][3] If ghost peaks appear at high %B, clean the column with 100% ACN.[3] Ensure the sample is not left in acidic diluent for >24 hours.
Issue 3: Retention Time Shift
-
Fix: Ammonium bicarbonate is volatile.[1][2][3] Prepare fresh buffer daily and keep the bottle capped.[3]
References
-
BenchChem. (2025).[1][2][3][4] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from [1][2][3]
-
University of Regina. (2012). pKa Values of Some Piperazines at Different Temperatures. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: (R)-1-Boc-3-methylpiperazine.[1][2][6] National Library of Medicine.[2][3] Retrieved from [1][2][3]
-
ResearchGate. (2012).[1][2][3][7] Stability of N-BOC-group during RP-chromatography. Discussion Thread. Retrieved from
- Waters Corporation.XBridge Columns Method Development Guide. (General Reference for Hybrid Silica Chemistry).
Sources
- 1. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3,3-dimethylpiperazine | C11H22N2O2 | CID 22710387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uregina.ca [uregina.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. (R)-1-BOC-3-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Advanced Flash Chromatography Purification of Arylpiperazines
Application Note & Protocol Guide
Executive Summary
Arylpiperazines are ubiquitous pharmacophores in drug discovery, particularly in serotonergic and dopaminergic ligands. However, their purification via flash column chromatography presents a distinct challenge: the basic nitrogen atoms (secondary or tertiary amines) interact strongly with the acidic silanol groups (
This guide details three field-proven strategies to overcome these interactions, moving from traditional mobile phase modification to modern stationary phase engineering.
The Mechanism of Failure: The "Silanol Effect"
Before selecting a protocol, it is critical to understand why standard methods fail.
-
Standard Silica Acidity: Silica gel is slightly acidic (pH 5–6).[1]
-
Amine Basicity: Arylpiperazines typically have pKa values between 8 and 10.
-
The Interaction: As the basic amine traverses the column, it protonates upon contact with silanols, forming ionic bonds. This creates a "drag" effect, where the molecule is retained not by hydrophobic partitioning, but by ionic attraction, leading to broad, tailing peaks.
Strategic Decision Matrix
Use the following logic flow to select the optimal purification method for your specific arylpiperazine derivative.
Figure 1: Decision matrix for selecting the appropriate stationary phase and solvent system.
Detailed Protocols
Method A: Standard Silica with Mobile Phase Modifiers
Best for: Routine purification when specialized columns are unavailable. Principle: A volatile base (modifier) is added to the mobile phase to compete for silanol sites, effectively "blocking" them from the target amine.
Reagents
-
Modifier: Triethylamine (TEA) or Ammonium Hydroxide (
, 28-30%).[1] -
Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc).[1]
Protocol 1: The "DCM/MeOH/Ammonia" System
Use this for polar arylpiperazines.
-
Preparation: Prepare a stock solution of 10% 7N
in MeOH (commercially available) or add 1% concentrated aqueous to pure MeOH. -
Mobile Phase A: DCM.
-
Mobile Phase B: The Ammonia/MeOH stock solution.
-
Gradient: Run a gradient from 0% to 10-20% B.
-
Note: Do not exceed 20% MeOH in DCM on silica if possible; silica dissolution can occur, contaminating the product.
-
Protocol 2: The "Hexane/EtOAc/TEA" System
Use this for lipophilic arylpiperazines.
-
Column Pre-treatment (Crucial): Flush the silica column with 3 CV (Column Volumes) of Hexane containing 1% TEA . This passivates the silica before the sample touches it.
-
Mobile Phase: Add 1% TEA to both the Hexane and EtOAc reservoirs.
-
Gradient: Run standard gradient (e.g., 0-50% EtOAc).
-
Post-Run Workup: TEA has a high boiling point and smells. You must rotovap the fractions thoroughly, then potentially redissolve in DCM and wash with saturated
to remove residual TEA.
Method B: Amine-Functionalized Silica (Recommended)
Best for: High-value intermediates, difficult separations, and "Green" chemistry (avoids DCM).[1] Principle: The silica surface is chemically bonded with propyl-amine groups. The surface is already basic, so no mobile phase modifier is needed .
Advantages[1][3][4][5][6]
-
No Tailing: Sharp, symmetrical peaks.
-
Simpler Solvents: Use Hexane/EtOAc instead of toxic DCM/MeOH.[3]
-
No Workup: Product elutes in volatile solvents; simply evaporate.
Protocol
-
Column Selection: Select a KP-NH (Biotage) or RediSep Amine (Teledyne ISCO) cartridge.[1]
-
Mobile Phase:
-
Loading: Dry loading is preferred. Adsorb crude onto Celite or amine-silica (do not use acidic standard silica for loading).
-
Gradient: Start with 0% B. Arylpiperazines typically elute earlier on amine-silica than on standard silica. A typical gradient is 0–100% EtOAc over 15 CV.
Method C: Reverse Phase (C18) at High pH
Best for: Highly polar derivatives or final purification of salts.[1] Principle: The "2 pH Rule". To retain a basic amine on C18, you must keep it in its neutral (free base) form.[1] This requires a mobile phase pH at least 2 units higher than the pKa of the amine.[5]
Protocol
-
Buffer Preparation: 10mM Ammonium Bicarbonate (
), pH ~10. -
Mobile Phase A: Water + 10mM
. -
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Gradient: 5–95% B.
-
Warning: Ensure your C18 column is "pH stable" or "hybrid" silica (e.g., Biotage SNAP Ultra C18 or similar) that can withstand pH 10.[1] Standard C18 strips at pH > 8.
-
Comparative Data & Solvent Systems
| Parameter | Standard Silica (Unmodified) | Standard Silica + TEA | Amine-Bonded Silica (NH2) |
| Peak Shape | Broad, Tailing | Improved, Slight Tailing | Sharp, Symmetrical |
| Resolution (Rs) | Poor (< 1.[1]0) | Moderate (1.5 - 2.[1]0) | High (> 2.5) |
| Solvent Toxicity | High (DCM/MeOH) | High (DCM/MeOH/TEA) | Low (Hex/EtOAc) |
| Sample Recovery | Low (Irreversible binding) | Good | Excellent |
| Post-Run Workup | Evaporation | Evaporation + Wash | Evaporation Only |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Compound streaks across 10+ CVs | Acidic silanols are retaining the amine.[5] | Switch to Method B (Amine column) or add 1-2% TEA to mobile phase. |
| Product co-elutes with impurities | "Displacement effect" from modifier. | Reduce modifier concentration to 0.5% or switch to a shallower gradient. |
| High backpressure | Silica dissolution by basic modifier (MeOH/NH3). | Do not exceed 10-15% MeOH/NH3 on silica. Switch to Amine-silica.[2][7] |
| Product missing after column | Irreversible binding to silica.[8] | Flush column with MeOH containing 5% Acetic Acid (destructive) to recover, then switch methods.[1] |
References
-
Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com.
-
Teledyne ISCO Application Note AN31. "Purification of Basic Heterocycles using RediSep Amine Functionalized Columns." Teledyneisco.com.
-
BenchChem Protocols. "Application Notes and Protocols for the Study of N-Arylpiperazines." Benchchem.com.
-
Silver, J. "Purifying Amines on Silica."[3] Organic Preparations and Procedures International. (Contextual validation via ResearchGate discussions).
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. teledyneisco.com [teledyneisco.com]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
- 8. teledynelabs.com [teledynelabs.com]
Large-scale synthesis and process chemistry of 1-Boc-3-M-tolylpiperazine
Application Note: Large-Scale Synthesis and Process Chemistry of 1-Boc-3-(3-methylphenyl)piperazine
Executive Summary
1-Boc-3-(3-methylphenyl)piperazine (also known as 1-Boc-3-m-tolylpiperazine) is a critical pharmacophore in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Its structure features a piperazine ring with a meta-tolyl substituent, protected at the distal nitrogen.
While bench-scale methods often rely on expensive amino acid cyclizations, this guide details a Process Chemistry Route optimized for kilogram-scale production. This route utilizes a Suzuki-Miyaura coupling followed by catalytic hydrogenation and regioselective protection. This approach offers superior atom economy, lower raw material costs, and a streamlined impurity profile compared to traditional methods.
Retrosynthetic Analysis & Strategy
To achieve a scalable process, we bypass the "chiral pool" amino acid route (which suffers from high costs of unnatural amino acids) in favor of a Heteroaromatic Reduction Strategy .
-
Step 1: Arylation. Construction of the carbon skeleton via Suzuki coupling of 2-chloropyrazine and 3-methylphenylboronic acid.
-
Step 2: Reduction. Global reduction of the pyrazine ring to the piperazine core using heterogeneous catalysis.
-
Step 3: Desymmetrization. Regioselective Boc-protection exploiting the steric differential between the N1 (hindered) and N4 (unhindered) positions.
Synthesis Pathway Diagram
Caption: Figure 1. Process flow for the synthesis of this compound, highlighting the critical regioselective protection step.
Detailed Process Protocol
Step 1: Suzuki Coupling (Synthesis of 2-(3-Methylphenyl)pyrazine)
This step establishes the C-C bond between the heterocycle and the aryl ring.
-
Reagents:
-
2-Chloropyrazine (1.0 eq)
-
3-Methylphenylboronic acid (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Catalyst:
(0.5 mol%) -
Solvent: Toluene / Water (4:1 ratio)
-
-
Protocol:
-
Charge Toluene and Water into a reactor. Degas by sparging with
for 30 mins. -
Add 2-Chloropyrazine, Boronic Acid, and Base.
-
Add Catalyst under
flow. -
Heat to 85-90°C for 4-6 hours. Monitor by HPLC (Target: <0.5% SM-A).
-
Workup: Cool to 25°C. Separate phases. Wash organic phase with 5% L-Cysteine solution (to scavenge Pd) followed by brine.
-
Concentrate organic phase to dryness or telescope into Step 2.
-
-
Process Insight: The use of
is preferred over due to its stability and lower loading requirement on scale [1].
Step 2: Catalytic Hydrogenation (Pyrazine Reduction)
Reduction of the aromatic pyrazine ring requires high pressure and acidic conditions to prevent catalyst poisoning by the amine product.
-
Reagents:
-
Intermediate 1 (from Step 1)
-
10% Pd/C (50% water wet, 5 wt% loading)
-
Solvent: Methanol with 1.0 eq Acetic Acid
-
Hydrogen (
) gas
-
-
Protocol:
-
Charge Intermediate 1 and solvent into a Hastelloy hydrogenation vessel.
-
Charge catalyst as a slurry.
-
Pressurize to 5-10 bar (70-145 psi)
. -
Heat to 50°C . Stir vigorously (mass transfer limited reaction).
-
Reaction time: 12-18 hours. Critical Endpoint: Disappearance of aromatic pyrazine signals.
-
Workup: Filter catalyst over Celite/Carbon bed. Concentrate filtrate.[1]
-
Free Basing: Treat residue with 4N NaOH to pH > 12. Extract with Isopropyl Acetate (IPAc).[1]
-
-
Safety Note: Pyrazine hydrogenation is exothermic. Control
uptake rate. The intermediate piperazine can absorb from air; handle under nitrogen.
Step 3: Regioselective Boc-Protection
This is the Critical Process Parameter (CPP) . The 3-substituted piperazine has two nitrogens: N1 (adjacent to the tolyl group, sterically hindered) and N4 (distal, unhindered). We target N4 to produce the "1-Boc" product (numbering changes upon protection).
-
Reagents:
-
2-(3-Methylphenyl)piperazine (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (0.95 eq) — Sub-stoichiometric to avoid bis-Boc. -
Triethylamine (
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or THF
-
-
Protocol:
-
Dissolve piperazine in DCM and cool to 0-5°C .
-
Dissolve
in DCM. -
Slow Addition: Add
solution dropwise over 2-3 hours. Fast addition leads to bis-Boc impurity. -
Warm to 20°C and stir for 2 hours.
-
Purification (Acid/Base Swing):
-
Crystallization: Concentrate and crystallize from Heptane/EtOAc (9:1).
-
Quality Control & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Assay | > 98.0% w/w | HPLC (C18, ACN/H2O) |
| Chiral Purity | N/A (Racemic)* | Chiral HPLC |
| Impurity A (Bis-Boc) | < 0.5% | HPLC |
| Impurity B (Regioisomer) | < 1.0% | HPLC/NMR |
| Residual Palladium | < 10 ppm | ICP-MS |
*Note: If the chiral (S) or (R) enantiomer is required, a resolution step using N-Acetyl-L-Leucine is inserted after Step 2 and before Step 3 [2].
Process Safety & Engineering Controls
Reaction Setup Diagram
Caption: Figure 2. Safety interlocks for the high-pressure hydrogenation step.
Key Hazards:
-
Hydrogenation: Risk of explosion. Ground all equipment. Use Type D conductive bags for catalyst charging.
-
Exotherms: The Suzuki coupling and Boc protection are exothermic. Ensure cooling jacket capacity exceeds heat generation rate (
).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kuethe, J. T., et al. (2006). Asymmetric Synthesis of 3-Arylpiperazines. Journal of Organic Chemistry, 71(14), 5326–5332. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
Sources
Safe handling and storage conditions for 1-Boc-3-M-tolylpiperazine
Executive Summary
This guide defines the operational standards for 1-Boc-3-m-tolylpiperazine (CAS: 886766-73-0), a critical intermediate in the synthesis of GPCR ligands and bioactive heterocyclic scaffolds.[1] The presence of the acid-labile tert-butoxycarbonyl (Boc) group at N1 and a lipophilic meta-tolyl moiety at C3 dictates specific handling requirements to prevent spontaneous deprotection, oxidation, or carbamate hydrolysis.[1] This protocol synthesizes safety data from homologous aryl-piperazines to establish a "Zero-Degradation" handling workflow.[1]
Chemical Identity & Physicochemical Profile
Accurate identification is the first step in safety.
| Property | Specification |
| Chemical Name | tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
| Common Name | This compound |
| CAS Number | 886766-73-0 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.38 g/mol |
| Physical State | Solid (White to off-white powder) |
| Solubility | Soluble in DCM, THF, DMSO, Methanol; Low solubility in water.[1] |
| pKa (Calc) | ~8.5 (Secondary amine N4), ~-1.0 (Carbamate N1) |
Health, Safety, & Environment (HSE) Assessment
Based on GHS classifications for structurally homologous Boc-piperazines (e.g., 1-Boc-3-benzylpiperazine).[1]
Hazard Classification
-
Warning: The secondary amine at position 4 is nucleophilic and basic; it can react with atmospheric CO₂ to form carbamates or salts if left exposed.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 or P100 particulate respirator required during weighing of >100 mg quantities to prevent inhalation of fine dust.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Breakthrough time >480 min.[1]
-
Ocular: Chemical safety goggles. Face shield recommended if handling solutions >1 M.
Storage Protocol: The "3-Tier" System
To maximize shelf-life and maintain >98% purity, adopt this tiered storage strategy.[1]
Tier 1: Long-Term Archive (>3 Months)[1]
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket.
-
Container: Amber glass vial with Teflon-lined screw cap, sealed with Parafilm.[1]
-
Rationale: Low temperature inhibits slow hydrolysis of the Boc group. Inert gas prevents oxidation of the secondary amine and the benzylic methyl group on the tolyl ring.
Tier 2: Working Stock (1 Week - 3 Months)[1]
-
Temperature: 2-8°C (Refrigerator).
-
Desiccation: Store inside a secondary container (desiccator) with silica gel or activated charcoal.
-
Rationale: Frequent temperature cycling (freeze-thaw) causes condensation, leading to hydrolysis.[1] A desiccated fridge environment balances accessibility with stability.
Tier 3: Benchtop Use (<24 Hours)
-
Condition: Ambient temperature (20-25°C).
-
Constraint: Do not leave open to air for >30 minutes. The basic amine absorbs CO₂.
Visualizing the Storage Workflow
Figure 1: Lifecycle management of this compound to prevent hydrolytic degradation.
Operational Handling & Solubilization
Weighing & Transfer
-
Equilibration: Allow the cold container to reach room temperature (approx. 30 mins) before opening. Opening a cold vial introduces atmospheric moisture (condensation), which accelerates Boc-cleavage.[1]
-
Static Control: The solid powder may be static. Use an anti-static gun or weigh into a glass vessel rather than plastic.
-
Tools: Use stainless steel spatulas. Avoid aluminum if acidic contaminants are suspected.
Solubilization Protocol
The m-tolyl group increases lipophilicity compared to unsubstituted piperazine.[1]
-
Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1]
-
Protic Solvents: Methanol/Ethanol (Acceptable, but avoid long-term storage in solution due to potential transesterification risks over months).[1]
-
Avoid: Acidic solvents (e.g., Acetic acid, unbuffered water pH <6) which will initiate Boc removal.
Reaction Setup (Critical Interactions)
-
Acidity Warning: The Boc group is acid-labile.[1] Ensure reaction mixtures are buffered or basic (pH > 7).[1] If using Lewis acids, add the Boc-piperazine last or at low temperature (-78°C to 0°C).[1]
-
Nucleophilicity: The N4 nitrogen is a secondary amine and a good nucleophile. It will react with electrophiles (alkyl halides, acid chlorides). If N4 reaction is not desired, it must be protected (e.g., Cbz, Fmoc) or the pH adjusted.[1]
Emergency Response Protocols
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and lukewarm water for 15 min.[1] | Monitor for redness/dermatitis. Apply hydrocortisone cream if irritation persists. |
| Eye Contact | Flush with saline/water for 15 min.[6] Lift eyelids. | Seek medical attention immediately (alkaline injury risk).[1][7][8] |
| Inhalation | Move to fresh air.[3][5][6][7][8][9] | If wheezing occurs, administer oxygen. Consult physician. |
| Spill (Solid) | Dampen with inert oil/glycol to avoid dust.[1] Sweep up. | Clean surface with weak acid (citric acid) then water to neutralize amine residue.[1] |
References
-
CymitQuimica. (2025).[2][4][5][10] this compound Product Data & CAS 886766-73-0.[1][10] Retrieved from
-
Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet for (R)-1-Boc-3-methylpiperazine (Structural Analog). Retrieved from [1]
-
PubChem. (2025). tert-Butyl 3-methylpiperazine-1-carboxylate Compound Summary. National Library of Medicine. Retrieved from [1]
-
TCI Chemicals. (2025).[2][4] Storage Conditions for Boc-Piperazine Derivatives. Retrieved from [1]
-
Fisher Scientific. (2012). Material Safety Data Sheet: 1-Boc-piperazine. Retrieved from [1]
Sources
- 1. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. boconline.co.uk [boconline.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Application Note: Reductive Amination Protocols for N-Alkylation of Piperazines
Abstract & Strategic Context
The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as a core linker in blockbuster drugs ranging from kinase inhibitors (e.g., Imatinib) to antidepressants (e.g., Vortioxetine). While direct alkylation using alkyl halides is possible, it often suffers from over-alkylation and harsh basic conditions. Reductive amination offers a milder, more selective, and convergent alternative, allowing the coupling of complex aldehydes and ketones to the piperazine nitrogen under near-neutral conditions.
This guide details three distinct protocols optimized for different substrate classes:
-
Method A (STAB): The standard, high-fidelity protocol for most library synthesis.
-
Method B (Ti-Mediated): A Lewis-acid promoted protocol for sterically hindered or electron-deficient ketones.
-
Method C (Catalytic Hydrogenation): A scalable, "green" approach for industrial applications.
Mechanistic Foundations
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a carbinolamine intermediate, which dehydrates to form an iminium ion . This electrophilic species is then intercepted by the hydride source.
Critical Control Point: The Iminium Ion
The formation of the iminium ion is the rate-determining step in many hindered systems.
-
Aldehydes: Form imines rapidly; often do not require acid catalysis.
-
Ketones: Equilibrium often favors the starting materials; require acid catalysis (Brønsted or Lewis) and desiccants (molecular sieves) to drive equilibrium forward.
Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.
Reagent Selection Guide
The choice of hydride source dictates the success of the reaction.
| Reagent | Strength | Selectivity | Application |
| STAB (Sodium Triacetoxyborohydride) | Mild | High | Gold Standard. Reduces imines/iminiums faster than ketones. Tolerates most functional groups.[1][2] |
| NaCNBH₃ (Sodium Cyanoborohydride) | Mild | High | Legacy reagent. Toxic (cyanide risk). Requires pH 6 control.[1] Use only if STAB fails. |
| NaBH₄ (Sodium Borohydride) | Strong | Low | Reduces ketones and imines indiscriminately. Used only in Stepwise (Method B) protocols. |
| Ti(OiPr)₄ (Titanium Isopropoxide) | Lewis Acid | N/A | Additive. Acts as a water scavenger and Lewis acid to force imine formation in hindered ketones. |
Experimental Protocols
Method A: The Standard Protocol (STAB)
Best for: 90% of standard library synthesis (Aldehydes, unhindered ketones). Reference: Based on the Abdel-Magid protocol [1].
Reagents:
-
Amine: 1-Boc-piperazine (to prevent bis-alkylation).
-
Carbonyl: 1.0 - 1.2 equivalents.[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 - 1.6 equivalents.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Additive: Acetic Acid (AcOH), 1.0 - 2.0 equivalents (Crucial for ketones).
Protocol:
-
Dissolution: In a clean, dry vial, dissolve 1-Boc-piperazine (1.0 mmol) and the ketone/aldehyde (1.0-1.2 mmol) in DCE (3-5 mL).
-
Note: DCE is preferred over DCM for reaction rate, but DCM is acceptable if toxicity is a concern.
-
-
Acidification: Add Acetic Acid (1-2 mmol).
-
Why: Promotes dehydration of the carbinolamine to the iminium ion.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Incubation: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[3]
-
Target: Disappearance of the imine intermediate.
-
-
Quench & Workup:
-
Add saturated aqueous
(5 mL). Stir vigorously for 15 minutes to quench residual borohydride. -
Extract with DCM (3 x 5 mL).
-
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash chromatography (typically DCM/MeOH gradients).
Method B: Titanium-Mediated Protocol
Best for: Sterically hindered ketones (e.g., acetophenones, cyclic ketones) or electron-deficient amines where Method A fails. Reference: Adapted from Mattson et al. [2].[4]
Mechanism:
Protocol:
-
Imine Formation: Combine 1-Boc-piperazine (1.0 mmol), ketone (1.1 mmol), and
(1.25 mmol, neat or in minimal THF) in a sealed vial. -
Incubation: Stir at RT (or 50°C for very difficult substrates) for 4–12 hours.
-
Check: The solution often turns yellow/orange, indicating imine formation.
-
-
Dilution: Dilute the viscous mixture with Ethanol or Methanol (2 mL).
-
Reduction: Carefully add
(1.5 mmol).-
Caution: Exothermic. Gas evolution.
-
-
Workup (Critical Step):
-
Quenching Ti reactions with water creates a gelatinous
precipitate that clogs filters. -
The Trick: Add 1N NaOH (2 mL) or saturated Rochelle's Salt solution. Stir until the white precipitate becomes granular (not gooey).
-
Filter through a pad of Celite . Wash the pad with EtOAc.
-
-
Isolation: Separate phases, dry, and concentrate.
Method C: Catalytic Hydrogenation (Green/Scale-Up)
Best for: Large-scale synthesis, aromatic aldehydes, and avoiding boron waste. Constraint: Incompatible with nitro groups, benzyl ethers, or alkenes (which will be reduced).
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or balloon flask), mix Piperazine (1.0 mmol) and Carbonyl (1.0 mmol) in Methanol or Ethanol.
-
Catalyst: Add 10 wt% Pd/C (typically 5-10% loading by weight of substrate).
-
Atmosphere: Purge with
, then fill with (1-3 atm). -
Reaction: Shake/stir at RT for 4–12 hours.
-
Workup: Filter through Celite (under inert atmosphere if using large quantities of dry catalyst) to remove Pd/C. Concentrate filtrate.
Troubleshooting & Optimization
Decision Matrix for Protocol Selection
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Common Failure Modes
| Symptom | Diagnosis | Solution |
| No Reaction (SM remains) | Iminium ion not forming. | Switch to Method B ( |
| Bis-alkylation | Free piperazine used. | Use 1-Boc-piperazine . If free piperazine is required, use 5.0 equiv of piperazine to 1.0 equiv of ketone. |
| Product is "Gooey" | Boron-amine complex formation. | The amine is complexed with boron salts. Perform a MeOH reflux step (30 min) or wash organic layer with 1M NaOH to break the complex [1]. |
| Low Yield (Aldehydes) | Aldehyde oxidation or polymerization. | Add the reducing agent before the aldehyde (Inverse Addition), or pre-mix amine and aldehyde for 30 mins before adding STAB. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][4] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Boc-3-(3-methylphenyl)piperazine Synthesis
Executive Summary
The synthesis of 1-Boc-3-(3-methylphenyl)piperazine typically proceeds via the reduction of a 2-arylpyrazine intermediate followed by regioselective protection. Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" across three specific phases:
-
Incomplete Hydrogenation: Catalyst poisoning by the resulting amine.
-
Regioselectivity Errors: Formation of the unwanted 1-Boc-2-aryl isomer or di-Boc byproducts.
-
Workup Losses: The high water solubility of the piperazine core leading to poor extraction efficiency.
This guide provides a self-validating protocol to address these bottlenecks.
Module 1: The Synthetic Pathway & Logic
The most robust route utilizes a Suzuki coupling to build the scaffold, followed by ring reduction and kinetic protection.
The Optimized Workflow (DOT Visualization)
Figure 1: Critical path analysis for 1-Boc-3-m-tolylpiperazine synthesis. Red arrows indicate high-risk failure modes.
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: Hydrogenation (Pyrazine Piperazine)
Q: My hydrogenation reaction stalls at ~50% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition (Catalyst Poisoning). As the pyrazine reduces to the secondary amine (piperazine), the basic nitrogen binds strongly to the Palladium surface, blocking active sites.
-
The Fix: Add 1.1 - 2.0 equivalents of Acetic Acid (AcOH) or HCl (in dioxane) to the reaction mixture.
-
Mechanism: Protonating the amine as it forms (
) reduces its affinity for the metal catalyst, keeping the active sites free for the pyrazine. -
Protocol Adjustment: Run the hydrogenation in MeOH/AcOH (10:1).
Q: I see "ring-opened" byproducts in my LCMS. How do I stop this? A: The temperature or pressure is too high. Pyrazine reduction is exothermic. Excessive heat can lead to hydrogenolysis of the C-N bonds (ring opening), forming linear diamines.
-
The Fix: Maintain temperature < 40°C . If using a Parr shaker, do not exceed 50 psi. If using a flow reactor (H-Cube), keep pressure moderate (10-20 bar) but ensure high flow rate to prevent local overheating.
Phase 2: Regioselective Boc-Protection
Q: I am getting a mixture of isomers. Which one is which? A: Understanding the kinetics is key. The 2-(3-m-tolyl)piperazine intermediate has two nitrogens:
-
N1 (Proximal): Adjacent to the bulky tolyl group (Sterically hindered).
-
N4 (Distal): Further away from the tolyl group (Sterically accessible).
-
Kinetic Product: Reaction with
at 0°C preferentially targets the unhindered N4 .-
Result: 4-Boc-2-(3-m-tolyl)piperazine.
-
Nomenclature Note: By IUPAC priority rules, if we renumber starting from the Boc-nitrogen, this molecule is named 1-Boc-3-(3-m-tolyl)piperazine . This is your target.
-
-
Thermodynamic Product: Reaction at higher temperatures or long times can lead to equilibration or di-Boc formation.
Q: How do I prevent Di-Boc formation? A: Control stoichiometry and addition rate.
-
The Fix:
-
Dissolve the piperazine in DCM.[1]
-
Cool to -5°C to 0°C .
-
Dissolve 0.95 eq of
in DCM and add it dropwise over 1 hour. -
Crucial: Do not use excess base (TEA/DIPEA) unless the starting material is a salt. If it is a free base, the amine itself is sufficient.
-
Phase 3: Workup & Isolation (The Silent Yield Killer)
Q: My LCMS shows 95% conversion, but I only isolated 40% yield. Where did it go? A: It is likely in your aqueous waste layer. Piperazines are extremely polar and water-soluble. Standard extraction (DCM/Water) at neutral pH leaves most of the product in the water.
-
The Fix: "Salting Out" and "pH Swing".
-
pH Adjustment: Ensure the aqueous phase is at pH > 12 (use 2N NaOH). At this pH, the amine is fully deprotonated and lipophilic.
-
Saturation: Saturate the aqueous phase with solid NaCl.
-
Solvent: Extract with CHCl3/IPA (3:1) or pure DCM. Avoid Ether or Ethyl Acetate (poor solubility for piperazines).
-
Repetition: Perform at least 3-4 extractions.
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 1-Boc-3-(3-methylphenyl)piperazine (10g scale).
| Parameter | Specification | Rationale |
| Precursor | 2-(3-methylphenyl)pyrazine | Synthesized via Suzuki (2-chloropyrazine + 3-tolylboronic acid). |
| Solvent (Hydro) | MeOH + 2.0 eq AcOH | Prevents catalyst poisoning by the amine product. |
| Catalyst | 10 wt% Pd/C (wet) | Standard hydrogenation catalyst; wet form reduces ignition risk. |
| Pressure | 3-4 bar (45-60 psi) | Sufficient for pyrazine reduction without ring opening. |
| Boc Reagent | 0.95 - 1.0 eq | Slight deficit prevents di-Boc byproduct. |
| Extraction pH | > 12.0 | CRITICAL: Ensures product is in organic phase. |
Step-by-Step Methodology
-
Hydrogenation:
-
Charge a hydrogenation vessel with 2-(3-methylphenyl)pyrazine (10.0 g, 58.8 mmol).
-
Add MeOH (100 mL) and Glacial Acetic Acid (7.0 g, 117 mmol).
-
Add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenate at 50 psi / RT for 12-16 hours.
-
Check: Monitor by LCMS. The pyrazine peak (UV active) should disappear; the product is non-UV active (use ELSD or stain with Ninhydrin).
-
Filtration: Filter through Celite to remove Pd/C. Concentrate to obtain the acetate salt of the piperazine.
-
-
Boc Protection (One-Pot from Salt):
-
Redissolve the crude acetate salt in DCM (150 mL).
-
Add TEA (Triethylamine) (3.0 eq) to neutralize the AcOH and free the amine.
-
Cool to 0°C .
-
Add
(12.8 g, 58.8 mmol) in DCM (20 mL) dropwise over 60 mins. -
Stir at 0°C for 2 hours, then warm to RT.
-
-
Workup (The Yield Saver):
-
Quench with water (100 mL).
-
Basify: Add 2N NaOH until the aqueous layer is pH 12-13 .
-
Extraction: Extract with DCM (3 x 100 mL).
-
Tip: If emulsion forms, add brine.
-
Dry organic layer over
, filter, and concentrate.[2][3] -
Purification: If necessary, recrystallize from Hexane/EtOAc or run a short silica plug (eluting with DCM/MeOH/NH3).
-
References
-
Regioselectivity in Piperazine Protection
-
Solubility & Extraction of Piperazines
-
Title: Solid liquid solubility of piperazine.[5]
- Source: SINTEF / ResearchG
- Context: Establishes the high water solubility of piperazine derivatives and the necessity of high pH/salting out for extraction.
-
URL:
-
-
Hydrogenation of Pyrazines
-
Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines.[6]
- Source: NIH / PubMed Central.
- Context: Discusses catalyst systems (Ir/Pd) and conditions for reducing pyrazines to piperazines without over-reduction.
-
URL:
-
Sources
- 1. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 2. jgtps.com [jgtps.com]
- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. sintef.no [sintef.no]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mono-Boc Protection of Piperazines
Executive Summary: The Symmetry Challenge
The protection of piperazine with tert-butyloxycarbonyl (Boc) groups presents a classic problem in organic synthesis: desymmetrization . Because piperazine possesses two identical secondary amine sites, the statistical probability of forming the bis-protected species (N,N'-di-Boc-piperazine) is high, even when using stoichiometric equivalents of di-tert-butyl dicarbonate (Boc₂O).
This guide addresses the primary side reactions—specifically over-protection —and provides field-proven protocols to maximize the yield of the desired N-Boc-piperazine (mono-Boc).
Common Side Reactions & Impurities
While the reaction of amines with Boc₂O is generally clean, piperazines introduce specific failure modes.
| Side Reaction / Impurity | Cause | Mechanism |
| Bis-Protection (Di-Boc) | Major Issue. High local concentration of Boc₂O; rapid kinetics of the mono-Boc species. | The mono-Boc product remains nucleophilic. If mixing is poor or stoichiometry is uncontrolled, the mono-Boc competes with free piperazine for Boc₂O. |
| Boc₂O Hydrolysis | Presence of water in reaction solvent; high pH (>10).[1] | Hydroxide ions attack Boc₂O, generating tert-butanol and CO₂, consuming the reagent before it protects the amine. |
| Urea Formation | Use of DMAP as a catalyst.[2][3] | DMAP can catalyze the formation of isocyanates or carbamic-carbonic anhydrides, which may dimerize to form ureas, though this is less common with secondary amines like piperazine. |
| Salt Contamination | Incomplete workup. | Piperazine carbamates can form stable salts with trifluoroacetic acid (if used) or carbonate byproducts, complicating NMR interpretation. |
Troubleshooting Guide (Q&A)
Issue 1: "I am using 1.0 equivalent of Boc₂O, but I still get 15-20% di-Boc product."
Diagnosis: This is a kinetic selectivity issue. The reaction rate of the mono-Boc piperazine with Boc₂O is comparable to that of unsubstituted piperazine. Solution:
-
The "Acid Blockade" Strategy: Pre-treat piperazine with 1.0 equivalent of HCl (or Acetic Acid) before adding Boc₂O.
-
Why: This protonates the most basic nitrogen (pKa ~9.8), statistically leaving one nitrogen free and the other blocked as an ammonium salt. The electronic withdrawal of the ammonium also lowers the nucleophilicity of the remaining amine, but selectivity is driven by the statistical protection of one site.
-
-
High Dilution: Run the reaction at a lower concentration (0.1 M or less) to minimize intermolecular collisions between mono-Boc product and reagent.
-
Slow Addition: Add Boc₂O as a solution in DCM/THF dropwise over 1–2 hours.
Issue 2: "I cannot separate the mono-Boc from the di-Boc and unreacted piperazine."
Diagnosis: Standard silica chromatography is often difficult due to the polarity and streaking of the free amine. Solution: Use the pH-Switch Extraction Method (see Protocol below). This relies on the fact that:
-
Di-Boc: Neutral (Organic soluble).[4]
-
Mono-Boc: Basic (Acid soluble / Organic soluble at high pH).
-
Piperazine: Highly polar/Water soluble.
Issue 3: "My yield is surprisingly low (<40%), but I don't see many impurities."
Diagnosis: You are likely losing product to the aqueous layer during workup. Solution: Mono-Boc piperazine has significant water solubility, especially if the pH is not sufficiently high.
-
Fix: When extracting the product back into the organic phase, ensure the aqueous layer is saturated with NaCl (brine) and the pH is adjusted to >11 (using NaOH). Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.
Visualization: Reaction Pathways & Purification Logic
A. Reaction Pathway Analysis
The following diagram illustrates the competition between the desired pathway and the over-protection side reaction.
Caption: Kinetic competition between mono-protection (k1) and bis-protection (k2). Controlling k2 requires limiting available free amine sites via protonation.
B. The "pH-Switch" Purification Workflow
This logic gate ensures high purity without column chromatography.
Caption: Self-validating purification protocol utilizing the basicity difference between mono-Boc and di-Boc species.
Optimized Experimental Protocol
Method: Selective Mono-Protection via Monohydrochloride Salt
This protocol minimizes di-Boc formation by statistically blocking one nitrogen atom with a proton.
Reagents:
-
Hydrochloric acid (1M or 2M in ether/dioxane, or aqueous if carefully managed)
-
Solvent: Methanol or Dichloromethane (DCM)
Step-by-Step Procedure:
-
Salt Formation: Dissolve Piperazine (10 mmol) in Methanol (20 mL). Add HCl (10 mmol, 1.0 eq) dropwise at 0°C. Stir for 15 minutes.
-
Reaction: Prepare a solution of Boc₂O (10 mmol, 1.0 eq) in Methanol (5 mL). Add this solution dropwise to the piperazine salt mixture over 30 minutes at 0°C.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup (The pH Switch):
-
Concentrate the reaction mixture to remove Methanol.
-
Redissolve the residue in water (20 mL).
-
Wash 1: Extract with Diethyl Ether (2 x 20 mL). This removes any non-basic Di-Boc formed.
-
Basify: Adjust the aqueous layer to pH >11 using 2M NaOH.
-
Extract 2: Extract the aqueous layer with DCM (3 x 20 mL). This pulls the Mono-Boc product.
-
Dry: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
-
Expected Yield: 70–85% (High Purity).
Quantitative Data: Solubility & Selectivity
The following table highlights why the workup strategy is effective.
| Species | pKa (Conjugate Acid) | Solubility (pH 2) | Solubility (pH 12) |
| Piperazine | 9.8 (N1), 5.6 (N2) | Water Soluble | Water Soluble |
| Mono-Boc Piperazine | ~8.8 (Secondary Amine) | Water Soluble (Cationic) | Organic Soluble (Neutral) |
| Di-Boc Piperazine | N/A (Non-basic) | Organic Soluble | Organic Soluble |
References
-
Bernatowicz, M. S., et al. "1-H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 57(8), 2497-2502. (Foundational amine protection concepts).
-
Varala, R., Nuvula, S., & Adapa, S. R. "Molecular Iodine-Catalyzed Selective t-Butoxycarbonylation of Diamines with Boc2O." The Journal of Organic Chemistry, 71(21), 8283-8286. (Iodine catalysis for selectivity).
-
Lee, H., et al. "Selective Mono-Boc Protection of Diamines." Synthetic Communications. (Discusses the HCl salt blockade strategy).
-
Krapcho, A. P., & Kuell, C. S. "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 20(16), 2559-2564.[1] (Classic protocol for mono-protection).[11]
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jgtps.com [jgtps.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for N-Boc-Piperazine
Subject: Removal of N,N'-di-Boc-piperazine and unreacted piperazine from reaction mixtures. Applicable For: N-Boc-piperazine synthesis, linker chemistry, PROTAC linker design. Last Updated: January 28, 2026[1]
The "Statistical Mixture" Challenge
In the synthesis of N-Boc-piperazine, you are fighting statistics. Because piperazine is a symmetric diamine with two equivalent secondary amines, reacting it with Boc anhydride (
-
Unreacted Piperazine: Highly polar, basic, water-soluble.[1]
-
Mono-Boc-Piperazine (Target): Moderately polar, basic (
), soluble in organics and acidic water.[1] -
Di-Boc-Piperazine (Impurity): Non-polar, non-basic, insoluble in water, highly soluble in organics.[1]
The Core Problem: While unreacted piperazine is easily washed away with water, the Di-Boc byproduct tracks with your product into organic solvents.[1] Standard silica chromatography is often inefficient due to the high polarity and "streaking" of the free amine in the mono-Boc species.[1]
This guide details the pH-Switch Extraction Protocol , a self-validating method to purify N-Boc-piperazine without column chromatography.
Core Protocol: The pH-Switch Extraction
This method exploits the basicity difference between the target (Mono-Boc) and the impurity (Di-Boc).[1]
Reagents Required[1][2][3][4][5][6][7]
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Note: DCM is preferred for solubility; EtOAc is preferred for safety and easier phase separation.[1]
-
-
Acid Wash: 0.5 M Citric Acid (pH ~3–4).[1]
-
Critical: Avoid strong mineral acids (HCl) if possible, or keep them dilute (<1 M) and cold to prevent Boc deprotection.[1]
-
-
Base: 2 M NaOH or Saturated
.
Step-by-Step Workflow
Phase 1: De-bulking (Removal of Excess Piperazine)
If you used a large excess of piperazine (e.g., 3–4 equivalents) to suppress di-Boc formation, start here.[1]
-
Dilution: Dilute the crude reaction mixture with water and Solvent A (1:1 ratio).
-
First Extraction: Shake and separate layers.
-
Aqueous Layer: Contains Unreacted Piperazine .[1] Discard (or recover if expensive).
-
Organic Layer: Contains Mono-Boc + Di-Boc . Proceed to Phase 2.
-
Phase 2: The Selectivity Switch (Removal of Di-Boc)
This is the critical purification step.
-
Acid Extraction: Extract the Organic Layer from Phase 1 with 0.5 M Citric Acid (3x volumes).[1]
-
Phase Separation:
Phase 3: Product Recovery[1]
-
Basification: Cool the acidic aqueous layer on ice. Slowly add 2 M NaOH until pH > 11.
-
Observation: The solution will turn cloudy as the Mono-Boc free base precipitates/oils out.[1]
-
-
Final Extraction: Extract the basic aqueous layer with Solvent A (3x).[1]
-
Drying: Wash combined organics with brine, dry over
, and concentrate.
Visualizing the Logic
The following diagram illustrates the mass flow of species through the pH-switch protocol.
Figure 1: Mass flow logic for the separation of Piperazine derivatives based on basicity and polarity.
Troubleshooting Guide (Q&A)
Issue: Low Recovery Yield
Q: I followed the protocol, but my final yield is lower than expected. Where did my product go? A: This usually happens in Phase 3 (Recovery).[1]
-
Cause: Piperazine derivatives are highly water-soluble.[1][4] Even the free base of Mono-Boc has significant water solubility.[1]
-
Solution:
-
Salt Saturation: Saturate the aqueous phase with solid NaCl (brine) before the final extraction.[1] This "salting out" effect forces the organic product into the organic layer.[1]
-
Solvent Choice: Use DCM instead of EtOAc for the final extraction; it is a better solvent for polar amines.[1]
-
Check the pH: Ensure the pH is >11. If the pH is 8 or 9, a significant portion is still protonated and trapped in the water.[1]
-
Issue: Emulsions
Q: I have a persistent emulsion during the acid wash step. A: This is common with amine salts.[1]
-
Solution:
-
Filtration: Pass the emulsion through a pad of Celite.
-
Time: Allow it to sit for 30+ minutes.
-
Brine: Add a small amount of saturated brine to the mixture.
-
Prevention: Evaporate the reaction solvent (often MeOH or Dioxane) completely before starting the extraction.[1] Residual miscible solvents stabilize emulsions.[1]
-
Issue: Boc Deprotection
Q: NMR shows I lost the Boc group entirely. A: The acid wash was too strong or too long.
-
Correction: Switch from HCl to 0.5 M Citric Acid or 0.5 M Acetic Acid . The Boc group is acid-labile, but it requires strong acid (TFA/HCl) to cleave rapidly.[1] However, prolonged exposure to even dilute HCl can cause degradation.[1] Citric acid buffers the pH to ~3–4, which is safe for Boc but sufficient to protonate the amine.[1]
Prevention: Upstream Synthesis Optimization
Prevention is better than cure.[1] Optimizing the reaction conditions minimizes the Di-Boc load on the purification step.[1]
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | Piperazine (4.0 eq) : Boc₂O (1.0 eq) | Statistical probability. A high excess of diamine ensures that any |
| Addition Rate | Dropwise over 1–2 hours | Keeps the instantaneous concentration of |
| Solvent | DCM or Methanol | Methanol can sometimes enhance mono-selectivity via hydrogen bonding, though DCM is standard.[1] |
Reaction Pathway Visualization
Figure 2: Kinetic pathway.[1] High concentration of Piperazine suppresses the k2 pathway.[1]
References
-
Statistical Protection of Diamines: Krapcho, A. P.; Kuell, C. S.[1] Mono-Protected Diamines.[1][5] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines and Di-tert-Butyl Dicarbonate.Synthetic Communications1990 , 20(16), 2559–2564.[1] Link
-
pKa Data & Properties: N-Boc-Piperazine Product Data. BenchChem Technical Library. Link(Verified General Reference).
-
Purification Protocols: Purification of Amine Derivatives via Acid-Base Extraction.[1] In Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 129-130.[1]
-
Selectivity Strategies: Bernatowicz, M. S.; et al. Urethane protected derivatives of 1,4,8,11-tetraazacyclotetradecane.[1]Tetrahedron Letters1990 , 31(30), 4337–4340.[1] Link[1]
Sources
Technical Support Center: Buchwald-Hartwig Amination Optimization
Current Status: Operational Ticket ID: BHA-OPT-2024 Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Advanced Catalysis Support Center. This guide is not a textbook; it is a dynamic troubleshooting system designed to unblock your workflow. We move beyond "add catalyst and stir" to the mechanistic "why" and "how" of Palladium-catalyzed C-N cross-coupling.
Module 1: The Hardware (Ligand & Catalyst Selection)
The most common point of failure in Buchwald-Hartwig amination is a mismatch between the ligand's steric/electronic profile and the substrate's demands.
Q: Which ligand should I choose for my specific amine?
A: Do not use a "one-size-fits-all" approach (e.g., sticking to BINAP or DPPF). Modern dialkylbiaryl phosphine ligands are tuned for specific rate-limiting steps.
| Substrate Class | Recommended Ligand | Mechanistic Rationale |
| Primary Amines ( | BrettPhos | Selectivity: The extreme bulk of BrettPhos prevents the coordination of the product (secondary amine), stopping the reaction from proceeding to the tertiary amine (bis-arylation) [1]. |
| Secondary Amines ( | RuPhos | Steric Accommodation: RuPhos is designed to facilitate the reductive elimination step, which is often the rate-limiting barrier for bulky secondary amines [2]. |
| Anilines / Amides | BrettPhos or tBuBrettPhos | Electronic Compensation: These weak nucleophiles require a highly electron-rich ligand to facilitate Pd-N bond formation. |
| Heterocycles (e.g., Indoles) | tBuXPhos or Me4tBuXPhos | N-H Acidity: These substrates often require stronger bases; these ligands are stable under harsh basic conditions and prevent catalyst poisoning by the heterocycle. |
| Aqueous/Ammonia | KPhos | Stability: A newer generation ligand designed to suppress hydroxylation side-reactions when using aqueous ammonia sources [3].[1] |
Q: Why is my reaction stalling with Pd(OAc)₂ or Pd₂(dba)₃?
A: You are likely facing an activation failure .
-
Pd(OAc)₂ requires reduction from Pd(II) to Pd(0) in situ. If your amine is valuable or hard to oxidize, it cannot effectively reduce the Palladium, and the cycle never starts [4].
-
Pd₂(dba)₃ contains dibenzylideneacetone (dba), which acts as a ligand itself. It can compete with your phosphine ligand, inhibiting the reaction, especially with difficult substrates.
The Solution: Precatalysts (G3 / G4) Switch to Buchwald G3 or G4 precatalysts .[2][3][4] These are pre-formed Pd(II) complexes that activate via base-mediated reductive elimination, guaranteeing the formation of the active mono-ligated Pd(0) species regardless of your substrate's redox properties.
-
G3 vs. G4: G3 releases a carbazole byproduct that can occasionally inhibit catalysis.[3] G4 (methylated backbone) releases N-methylcarbazole, which is less inhibitory and more soluble [5].
Visual Guide: Ligand Decision Matrix
Figure 1: Decision logic for matching amine class to the optimal phosphine ligand.
Module 2: The Environment (Base & Solvent)[5]
Q: My substrate has an ester/ketone. Why did it decompose?
A: You likely used NaOtBu (Sodium tert-butoxide).
While NaOtBu is the "standard" base (
Base Selection Protocol:
-
Standard (Robust Substrates): NaOtBu.
-
Base-Sensitive (Esters, Nitriles, Nitro): Use Cs₂CO₃ or K₃PO₄ . Note: These are weaker bases. You must use a solvent that dissolves them effectively (like dioxane or t-Amyl alcohol) or add water (0.1 equiv) to facilitate phase transfer.
-
Strongly Acidic N-H (Indoles, Amides): LHMDS (Lithium Hexamethyldisilazide). It is a strong base but non-nucleophilic, preventing attack on electrophiles [6].
-
5-Membered Heterocycles: Use NaOTMS (Sodium trimethylsilanolate). Strong bases can cause ring-opening of oxazoles/thiazoles; NaOTMS (
) is milder and prevents this decomposition [7].
Module 3: Troubleshooting Specific Failure Modes
Issue 1: Protodehalogenation (Reduction of Ar-Cl to Ar-H)
Symptoms: The aryl halide is consumed, but the product is the simple arene (Ar-H) instead of the amine.
Root Cause:
Corrective Actions:
-
Switch Ligand: Move to RuPhos . It is specifically designed to accelerate reductive elimination, outcompeting the undesired
-hydride elimination pathway [2]. -
Solvent Swap: If using isopropanol or other alcohols, switch to Toluene or Dioxane . Alcohols can serve as hydride sources.
-
Temperature: Lower the temperature.
-hydride elimination typically has a higher activation energy than reductive elimination.
Issue 2: The "Black Metal" Crash
Symptoms: Reaction solution turns black and precipitates metal within minutes; conversion stops. Root Cause: Catalyst Deactivation / Aggregation. The active monomeric Pd(0) species is unstable and has aggregated into inactive Palladium black. This usually means the ligand is detaching or the oxidative addition is too slow.
Corrective Actions:
-
Increase Ligand:Pd Ratio: Ensure you are strictly maintaining a 1:1 or 1.2:1 ratio if using precatalysts. If using separate Pd/Ligand, go to 2:1.
-
Remove Oxygen: Pd-Phosphine complexes are air-sensitive. Ensure rigorous degassing (sparging with Argon for 15 mins) of solvents.
-
Check Halide: If using an Aryl Chloride, the oxidative addition might be the bottleneck. Switch to XPhos Pd G4 or BrettPhos Pd G4 , which form highly active species capable of activating chlorides [5].
Visual Guide: Troubleshooting Workflow
Figure 2: Diagnostic flowchart for common reaction failures.
Module 4: Standardized Screening Protocol
Do not guess. Run a micro-scale screen to save time and material.
Conditions:
-
Scale: 0.05 mmol (can be run in 1-dram vials).
-
Catalyst Loading: 2 mol% (Standard).
-
Concentration: 0.1 M to 0.25 M.
The "First Pass" Screen: Prepare 4 vials.
| Vial | Ligand (Precatalyst G3/G4) | Base | Solvent | Target Substrate |
| A | BrettPhos | NaOtBu | Dioxane | |
| B | RuPhos | NaOtBu | Dioxane | |
| C | XPhos | K₃PO₄ | t-BuOH/H₂O (4:1) | General / Base-Sensitive |
| D | tBuBrettPhos | LHMDS | THF | Amides / Strong N-H |
Procedure:
-
Weigh amine (1.2 equiv), aryl halide (1.0 equiv), and base (1.4 equiv) into the vial.
-
Add Precatalyst (0.02 equiv).
-
Add solvent (degassed) and a stir bar.
-
Cap under inert atmosphere (Glovebox or N2 stream).
-
Heat to 80°C - 100°C for 12 hours.
-
Filter through a small plug of silica/celite and analyze via LCMS.
References
-
BenchChem. A Comparative Guide to Buchwald Ligands for C-N Cross-Coupling Reactions.
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.
-
J. Am. Chem. Soc. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [1]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
Sigma-Aldrich. Buchwald Catalysts & Ligands User Guide.
-
WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
-
NIH / PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides.
Sources
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 2. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Arylpiperazine Synthesis
Ticket ID: AP-SYNTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Resolving stalled conversion and selectivity issues in N-arylation of piperazine.[1]
Executive Summary
Arylpiperazines are privileged pharmacophores in neuropsychiatric drug discovery (e.g., Aripiprazole, Vortioxetine).[1] However, synthesizing them often presents a "conversion vs. selectivity" paradox.[1] Pushing for high conversion often leads to bis-arylation (formation of
This guide moves beyond generic advice, focusing on the mechanistic bottlenecks of Buchwald-Hartwig Cross-Coupling and Nucleophilic Aromatic Substitution (
Part 1: Method Selection Strategy
Before troubleshooting reaction conditions, validate your method selection. Using
Decision Matrix: Pathway Selection
Caption: Logical flow for selecting the optimal synthetic route based on substrate electronics. Note that for SNAr, Fluorine is often the superior leaving group due to the high electronegativity stabilizing the Meisenheimer complex.
Part 2: Troubleshooting Buchwald-Hartwig Amination
Primary Failure Mode: Reaction turns black (Pd precipitation) and stalls at 40-60% conversion.[1]
The "RuPhos" Imperative
For piperazines (secondary amines), RuPhos is the gold standard ligand.[1] Its bulk prevents
Comparative Ligand Performance Table
| Ligand | Class | Best Use Case | Risk Factor |
| RuPhos | Dialkylbiaryl phosphine | Secondary amines (Piperazine) | High cost; air-sensitive in solution.[1] |
| BrettPhos | Dialkylbiaryl phosphine | Primary amines | Poor yields with secondary amines (steric clash).[1] |
| BINAP | Bisphosphine | Generic coupling | Often requires higher temp; slower rates.[1] |
| XPhos | Dialkylbiaryl phosphine | Aryl Chlorides / Phenols | Good alternative if RuPhos fails, but less selective.[1] |
Troubleshooting Q&A
Q1: The reaction stalls after 1 hour. Adding more catalyst doesn't help.[1] Why?
Diagnosis: Catalyst Deactivation via Oxidation or Ligation Failure.[1]
If you are mixing
Q2: I see 100% conversion of starting material, but my yield is low. LCMS shows a huge M+ mass. Diagnosis: Bis-arylation (The "Dumbbell" Effect).[1] Piperazine has two nucleophilic nitrogens.[1] Once the first aryl group attaches, the product is still nucleophilic.[1] Corrective Action:
-
Stoichiometry: Increase piperazine equivalents to 3.0 – 5.0 equiv . This statistical overload ensures the catalyst encounters free piperazine more often than mono-arylated product.[1]
-
Reverse Addition: Add the aryl halide slowly to a solution of catalyst and excess piperazine.
Q3: My substrate has an ester/nitrile group, and it's decomposing.
Diagnosis: Base Incompatibility.
Standard conditions often use NaOtBu (Sodium tert-butoxide), which is a strong nucleophile and base (
-
Note: Carbonate bases are weaker and heterogeneous.[1] You must increase temperature (80–100°C) and reaction time (overnight) compared to alkoxide bases.[1]
Part 3: Troubleshooting (Nucleophilic Aromatic Substitution)
Primary Failure Mode: No reaction or "tar" formation at high temperatures.[1]
Q1: I'm refluxing in Ethanol with TEA, but nothing is happening.
Diagnosis: Solvent/Temperature Mismatch.
-
Solvent: Switch to DMSO or NMP .[1] These polar aprotic solvents stabilize the charged intermediate.[1]
-
Temperature: Increase to 100–120°C.
-
Leaving Group: If using an Aryl-Chloride, consider switching to an Aryl-Fluoride if possible. The high electronegativity of F lowers the LUMO energy of the ring, accelerating the attack.
Part 4: The "Hidden" Failure – Workup & Isolation
Users often report "low conversion" when they actually have "low isolated yield" due to poor extraction of the amphoteric piperazine.[1]
The Acid-Base Purification Protocol
Do not rely solely on column chromatography, as piperazines streak on silica (due to interaction with acidic silanols).[1]
Step-by-Step Isolation:
-
Quench: Dilute reaction with EtOAc.
-
Acid Wash (Capture): Extract the organic layer with 1M HCl (aq) .[1]
-
Wash: Discard the organic layer.[1] Wash the aqueous layer once with fresh EtOAc to remove trapped lipophilic impurities.[1]
-
Basify (Release): Slowly add 6M NaOH or solid
to the aqueous layer until pH > 12. The product precipitates or oils out.[1] -
Extract: Extract the now-cloudy aqueous layer with DCM or EtOAc (x3).[1]
-
Dry & Concentrate: Dry over
. This often yields >95% pure product without a column.[1]
References
-
Maiti, D., et al. (2011).[1][2] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][2] Chemical Science, 2(1), 57.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] [1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [1]
-
BenchChem Technical Guides. (2025). "Troubleshooting Low Conversion in Buchwald-Hartwig Amination."
Sources
Preventing N-Boc group cleavage during subsequent reactions
Technical Support Center: N-Boc Stability & Preservation
Subject: Preventing Unintended N-Boc Cleavage During Downstream Synthesis Case ID: BOC-STAB-001 Support Level: Senior Application Scientist / Tier 3
Executive Summary: The Stability Window
The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its resilience against bases and nucleophiles.[1] However, its Achilles' heel is acidity —not just strong mineral acids, but "hidden" acidity found in Lewis acids, silica gel, and high-temperature protic environments.
This guide is not a textbook definition; it is a troubleshooting manual designed to prevent the loss of your protecting group before you are ready to remove it.
Module 1: The "Hidden Acid" Trap (Lewis & Brønsted)
The Problem: Users often report Boc loss during reactions that technically do not involve "acid" (e.g., HCl or TFA). The culprit is frequently a Lewis acid catalyst or an in-situ generated Brønsted acid.
The Mechanism of Failure: Even without a proton source, strong Lewis acids coordinate to the carbamate carbonyl, increasing the electrophilicity of the tert-butyl group and facilitating the formation of the tert-butyl cation.
Visualizing the Failure Mode:
Caption: Mechanism of Lewis Acid-mediated Boc cleavage. Note that coordination lowers the energy barrier for t-butyl cation ejection.
Lewis Acid Compatibility Matrix:
| Reagent Class | Reagent Examples | Risk Level | Mitigation Strategy |
| Hard Lewis Acids | AlCl₃, BBr₃, TiCl₄, SnCl₄ | CRITICAL | Avoid. These will cleave Boc rapidly. Use Fmoc or Cbz if these reagents are required.[2] |
| Mild Lewis Acids | ZnBr₂, Mg(ClO₄)₂, LiBr | HIGH | Can cleave Boc at elevated temps or long reaction times. Keep T < 40°C. |
| Silylating Agents | TMSI, TMSOTf | CRITICAL | TMSI is a known deprotection reagent.[2][3][4][5] TMSOTf will cleave Boc in the presence of base. |
| Boron Reagents | BF₃·OEt₂ | HIGH | Frequently used to remove Boc. Do not use for other transformations (e.g., Friedel-Crafts) if Boc is present. |
| Lanthanides | Sc(OTf)₃, Yb(OTf)₃ | LOW/MED | Generally safe at RT; often used in aqueous media where Boc is stable. |
Troubleshooting Scenario:
-
User: "I'm doing a Friedel-Crafts acylation using AlCl₃, and my Boc group disappeared."
-
Scientist's Fix: AlCl₃ is incompatible. Switch to a milder catalyst like Sc(OTf)₃ or In(OTf)₃ if reactivity permits, or switch the protecting group to an electron-withdrawing Acetyl or Tosyl group which are stable to Lewis acids.
Module 2: Thermal Instability & Solvolysis
The Problem: "I heated my reaction to 120°C in ethanol and the Boc group fell off."
The Science: Thermal deprotection of Boc is a known phenomenon, often exploited for "reagent-free" deprotection. In neutral aprotic solvents (DMSO, DMF), Boc is stable up to ~150°C. However, in protic solvents (alcohols, water), the threshold drops significantly because the solvent stabilizes the transition state of the leaving tert-butyl cation.
Thermal Safety Limits:
| Solvent Type | Max Safe Temp (approx.) | Risk Factor |
| Aprotic (DMF, Toluene) | 140°C - 150°C | Low (Pure thermal elimination) |
| Protic (MeOH, EtOH) | 60°C - 70°C | High (Solvolysis assisted) |
| Acidic Solvents (AcOH) | < 25°C | Critical (Rapid cleavage) |
Protocol: High-Temperature Microwave Synthesis with Boc If you must heat a Boc-protected amine >100°C:
-
Solvent Switch: Replace alcohols with ACN , DMF , or Dioxane .
-
Buffer: Add 1.5 eq. of DIPEA (Diisopropylethylamine) to scavenge any trace acid generated during heating.
-
Time: Limit exposure. Flash heating (microwave) is safer than prolonged reflux.
Module 3: Purification & The Silica Gel Trap
The Problem: The product is pure by TLC before the column, but the Boc group is lost after the column.
The Cause: Silica gel is weakly acidic (pH ~4-5). Prolonged contact, especially with sensitive substrates (e.g., electron-rich anilines), can catalyze cleavage.
Protocol: Neutralizing Silica Gel Standard silica columns are unsafe for highly acid-sensitive Boc derivatives.
-
Preparation: Prepare your eluent solvent system (e.g., Hexane/EtOAc).
-
Doping: Add 1% v/v Triethylamine (Et₃N) to the solvent system.
-
Equilibration: Flush the silica column with 2-3 column volumes of the Et₃N-doped solvent before loading your sample.
-
Running: Run the column with the doped solvent. The Et₃N neutralizes the acidic silanol groups.
-
Evaporation: Rotovap gently; Et₃N has a higher boiling point than DCM/Hexanes, so ensure it is fully removed if it interferes with the next step (though usually harmless).
Module 4: Orthogonality & Selective Deprotection
The Logic: You need to remove another protecting group (like Cbz or Benzyl ester) without touching the Boc.[6]
Caption: Decision tree for selective Cbz removal in the presence of Boc.
Key Rule: Hydrogenolysis (H₂/Pd-C) is the gold standard for Cbz removal in the presence of Boc.
-
Caution: If you use Pd(OH)₂ (Pearlman's Catalyst) , be careful. It is more reactive and can sometimes attack Boc if the reaction is prolonged or heated.[7] Stick to standard Pd/C.
FAQ: Troubleshooting & Specific Scenarios
Q1: Can I use oxalyl chloride to make an acid chloride if I have a Boc group elsewhere? A: Proceed with extreme caution. While oxalyl chloride itself is not a Brønsted acid, the reaction generates HCl as a byproduct.
-
Fix: You must include a base scavenger like Pyridine or 2,6-Lutidine in the reaction mixture to neutralize the HCl immediately as it forms. Without base, the HCl will cleave the Boc.
Q2: My Boc-protected amine is turning into a urea. What happened? A: This is likely intramolecular nucleophilic attack . If you have a strong base (like NaH) and an ester nearby, the deprotonated Boc-nitrogen (N-Boc anion) can attack the ester, cyclizing to form a hydantoin or cyclic urea.
-
Fix: Avoid strong bases that deprotonate the carbamate nitrogen (pKa ~17). Use milder bases like carbonates or tertiary amines.
Q3: Is Boc stable to Suzuki/Sonogashira coupling? A: Yes, generally. Pd-catalyzed cross-couplings use basic conditions (Carbonates, Phosphates), which are perfectly safe for Boc.
-
Warning: Ensure your starting aryl halide doesn't require high-temperature activation that conflicts with Module 2 (Thermal Stability).
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (The definitive guide on stability profiles).
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. (Detailed review of Boc reactivity beyond simple deprotection).
-
Stafford, J. A., et al. (1995). Selective removal of the N-Boc protecting group using silica gel.[9] The Journal of Organic Chemistry. (Documentation of silica acidity risks).
-
Sonnet, P. E. (1980). Lewis Acid Catalyzed Cleavage of N-Boc.[6][9] Journal of Organic Chemistry. (Establishes the incompatibility of strong Lewis acids).
-
Han, G., et al. (2000). Removal of N-Boc group by mild Lewis acid ZnBr2. Tetrahedron Letters. (Specific reference for Zinc Bromide sensitivity).
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Challenges in scaling up 1-Boc-3-M-tolylpiperazine production
Current Status: Operational Agent: Senior Application Scientist (Process Chemistry Division) Topic: Scale-up, Regioselectivity, and Purification of 1-Boc-3-(3-methylphenyl)piperazine
Introduction: The Scale-Up Landscape
Welcome to the Technical Support Center. You are likely here because the transition from gram-scale medicinal chemistry to kilogram-scale process development for 1-Boc-3-m-tolylpiperazine has hit a bottleneck.
This molecule presents a classic "Process Triad" challenge:
-
Regioselectivity: Distinguishing between the N1 (distal) and N4 (proximal/hindered) nitrogens during protection.
-
Physical State: The tendency of the free base to exist as a non-crystallizable oil ("oiling out").
-
Thermal Hazards: The exothermic nature of Boc anhydride (
) reactions on a large scale.
Below are the specific troubleshooting modules designed to stabilize your production.
Module 1: Regioselectivity & Reaction Control
Q: I am observing significant formation of the bis-Boc byproduct and some N4-Boc isomer. How do I favor the 1-Boc-3-aryl species?
Diagnosis:
In 2-(3-tolyl)piperazine (the precursor), the N4 nitrogen is sterically hindered by the adjacent tolyl group at C3. The N1 nitrogen is less hindered and kinetically more accessible. However, on scale, local concentration hotspots of
The Protocol: Kinetic Control via pH and Temperature To lock in the 1-Boc product, you must exploit the nucleophilicity difference between N1 and N4 while suppressing over-reaction.
-
Temperature: Maintain the reaction between -5°C and 0°C . Do not allow the exotherm to push the internal temperature above 5°C.
-
Stoichiometry: Use a slight deficit of
(0.95 eq) rather than an excess. It is easier to wash away unreacted starting material (water-soluble at low pH) than to separate the bis-Boc impurity (lipophilic, like the product). -
Mode of Addition: Do not dump
. Use a metered dosing pump over 2–3 hours.
Visualizing the Selectivity Pathway
Caption: Kinetic pathway favoring N1-protection due to steric hindrance at C3. High temperatures promote bis-Boc formation.
Module 2: Purification & The "Oiling Out" Issue
Q: My product refuses to crystallize after workup. It separates as a thick oil. How do I get a handleable solid?
Diagnosis: 1-Boc-3-arylpiperazines are notorious for having low melting points and forming supersaturated oils. This is often due to rotamers of the Boc group preventing efficient crystal packing, or residual toluene/solvents acting as plasticizers.
The Protocol: Salt Formation Strategy Do not attempt to isolate the free base as a solid on a kilogram scale. Convert it to a salt. The Hemioxalate or Hydrochloride salts are typically crystalline.
Step-by-Step Salt Formation (Oxalate Method):
-
Solvent Switch: Dissolve your crude oil in Ethanol (5 volumes) .
-
Acid Preparation: Prepare a solution of Oxalic Acid (0.5 eq for hemioxalate or 1.0 eq for mono-oxalate) in warm Ethanol.
-
Addition: Add the acid solution slowly at 50°C.
-
Cooling Ramp: Cool to 20°C over 4 hours. Crucial: If it oils out again, reheat until clear, add a seed crystal (obtained from a small pilot vial), and cool slower.
-
Filtration: Isolate the white solid. This purges the regioisomers (N4-Boc) which often do not crystallize with the same lattice energy.
Data: Solvent Screening for Crystallization
| Solvent System | Outcome | Purity Impact | Scale-Up Suitability |
| Hexane/EtOAc | Oiling Out | Low | Poor (Flammability) |
| Ethanol/Water | Sticky Solid | Medium | Medium |
| IPA/HCl (gas) | Hygroscopic Solid | High | Low (Corrosion) |
| Ethanol/Oxalic Acid | Crystalline | Very High | Excellent |
Module 3: Safety & Thermal Hazards
Q: We observed a pressure spike during the Boc anhydride addition. What caused this?
Diagnosis:
The Protocol: Thermal Management
-
Base Buffer: Ensure the reaction contains a base (e.g., Triethylamine or NaOH) before adding
. The reaction must remain alkaline (pH > 9). Acidic conditions trigger gas evolution. -
Quench Safety: Never quench excess
with strong acid on a large scale. Use a dilute solution of amino acids (like Glycine) or aqueous ammonia to consume the excess reagent gently before acidification.
Troubleshooting Decision Tree
Caption: Emergency response logic for pressure events during Boc protection.
Module 4: Analytical Checkpoints
Q: How do I quickly differentiate the N1-Boc from the N4-Boc isomer by NMR?
Answer: The methylene protons on the piperazine ring provide the signature.
-
1-Boc-3-m-tolyl (Target): The protons at C2 (adjacent to N1-Boc) will show significant rotameric broadening or splitting in DMSO-d6. The C3 proton (benzylic) will be a distinct doublet of doublets or multiplet, usually shifted downfield due to the inductive effect of the aryl ring, but not directly adjacent to the Boc.
-
4-Boc Isomer: The protons adjacent to the Boc are now C3 and C5. The C3 proton (methine) will be heavily deshielded by the direct attachment to the N-Boc group.
Specification Limit: For pharmaceutical intermediates, limit the Bis-Boc impurity to < 0.5% and N4-isomer to < 0.1% before proceeding to the next coupling step.
References
-
Boc Anhydride Safety Profile
-
Piperazine Synthesis & Protection Strategies
- Title: Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines.
- Source: New Journal of Chemistry (RSC).
-
Link:
-
Scale-Up of Piperazine Derivatives
- Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- Source: Molecules (NIH/PubMed Central).
-
Link:
Sources
Technical Support Center: Advanced Protection Strategies for 3-(3-Tolyl)piperazine
Current Status: Operational Subject: Regioselective Protection & Functionalization of C-Substituted Piperazines Ticket ID: CHEM-SUP-8821
Diagnostic & Strategic Overview
System Identification
Before applying a protection strategy, we must define the steric environment of your scaffold. The nomenclature "3-m-tolylpiperazine" typically refers to a C-substituted piperazine (2- or 3-substituted depending on numbering priority).
-
The Scaffold: 2-(3-methylphenyl)piperazine.
-
The Challenge: This molecule contains two non-equivalent secondary amines.
-
N1 (Proximal): Sterically hindered by the adjacent tolyl group.
-
N4 (Distal): Sterically accessible and more nucleophilic.
-
The Core Dilemma
Most standard protocols (e.g., adding Boc₂O directly) will result in N4-protection (the distal nitrogen) due to kinetic control. If your target requires functionalization at N4 while protecting N1, or vice-versa, you must select the correct "Route" below.
Decision Matrix: Select Your Strategy
Figure 1: Strategic decision tree for regioselective protection of 3-(m-tolyl)piperazine.
Technical Modules & Troubleshooting
Module A: Kinetic Control (Targeting N4)
Objective: Selectively protect the distal nitrogen (N4) leaving the hindered nitrogen (N1) free.
The Logic: The tolyl group at C2/C3 creates a "steric umbrella" over N1. By controlling temperature and stoichiometry, electrophiles like Boc anhydride will preferentially attack the unshielded N4.
Protocol 1: Selective N4-Boc Protection
-
Dissolve: 3-(m-tolyl)piperazine (1.0 eq) in DCM (0.1 M).
-
Cool: Lower temperature to -10°C (ice/acetone bath). Critical: Lower temperature increases regioselectivity.
-
Add Base: Add Et₃N (1.1 eq) slowly.
-
Add Reagent: Add Boc₂O (0.95 eq) dissolved in DCM dropwise over 1 hour. Note: Using a slight deficit of Boc₂O prevents di-protection.
-
Workup: Wash with water. The unreacted starting material (diamine) is water-soluble at neutral pH, while the mono-Boc product extracts into DCM.
Troubleshooting FAQ:
-
Q: I see ~15% di-Boc product. How do I stop this?
-
A: Your addition rate is too fast. The local concentration of Boc₂O is exceeding the kinetic threshold. Switch to a syringe pump addition (1 mL/min) and lower the temp to -78°C if possible.
-
-
Q: Can I use Cbz-Cl instead?
-
A: Yes, but Cbz-Cl is more reactive than Boc₂O. You must use -78°C and strictly 0.9 eq to maintain selectivity.
-
Module B: The "Block & Unlock" (Targeting N1)
Objective: Protect the hindered N1, leaving N4 free.
The Logic: You cannot directly protect N1 because N4 will react first. You must use a temporary group on N4, protect N1 with an orthogonal group, and then remove the N4 group.
Protocol 2: The Benzyl-Boc Switch
-
Step 1 (N4 Block): React scaffold with Benzyl Bromide (BnBr) (1.0 eq) and K₂CO₃ in MeCN. This yields 4-Benzyl-2-(m-tolyl)piperazine .
-
Step 2 (N1 Protection): React the intermediate with Boc₂O (1.2 eq) (or Fmoc-Cl) in THF/NaOH. Since N4 is tertiary (benzylated), only N1 can react.
-
Result: 1-Boc-4-Benzyl-2-(m-tolyl)piperazine.
-
-
Step 3 (N4 Unlock): Hydrogenation (H₂, Pd/C, MeOH). This removes the Benzyl group.
-
Final Product:1-Boc-2-(m-tolyl)piperazine .
-
Troubleshooting FAQ:
-
Q: The hydrogenation isn't working.
-
A: Sulfur poisoning? If your tolyl synthesis involved sulfur reagents (e.g., Lawesson's reagent precursors), trace sulfur kills Pd/C. Wash your intermediate with aqueous AgNO₃ or switch to ACE-Cl (1-chloroethyl chloroformate) for debenzylation.
-
-
Q: Can I use Fmoc for N1?
-
A: Yes, but Fmoc is base-sensitive. Do not use strong amine bases during the debenzylation workup.
-
Module C: Copper-Mediated Chelation (High Selectivity)
Objective: Achieve N1 protection without a 3-step sequence.
The Logic: Copper(II) ions form a square-planar complex with vicinal diamines or 1,2-diamines. In piperazines, Cu(II) can coordinate to the nitrogens. Acylation of this complex often occurs at the less coordinated or sterically directed site, often reversing standard selectivity or allowing cleaner mono-protection.
Protocol 3: Cu(II) Complexation Strategy
-
Complexation: Dissolve 3-(m-tolyl)piperazine (10 mmol) in water. Add CuCl₂ (5 mmol) (0.5 eq). The solution will turn deep blue (formation of the bis-ligand complex).
-
Protection: Add Boc₂O (10 mmol) in acetone. Maintain pH at ~9 using NaOH.
-
Decomplexation: The Boc-protected ligand is less able to chelate. The copper precipitates or can be removed by adding EDTA or sulfide.
-
Result: This method often yields high purity mono-protected products because the di-protected species cannot coordinate copper, driving the equilibrium.
Data & Stability Reference
Protecting Group Comparison Table
| Group | Stability (Acid) | Stability (Base) | Stability (H₂) | Removal | Best Use Case |
| Boc | Unstable (TFA/HCl) | Stable | Stable | TFA or 4M HCl | General N4 protection. |
| Cbz (Z) | Stable | Stable | Unstable | H₂/Pd or HBr/AcOH | When acid workup is needed later. |
| Fmoc | Stable | Unstable | Stable | Piperidine (20%) | Solid-phase synthesis or "Block & Unlock". |
| Teoc | Stable | Stable | Stable | TBAF (Fluoride) | Orthogonal to both acid and base. |
| Benzyl | Stable | Stable | Unstable | H₂/Pd or ACE-Cl | Permanent N4 block during N1 manipulation. |
Steric Pathway Visualization
Figure 2: Steric shielding mechanism preventing direct N1 functionalization.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1][2]
-
Jacobsen, E. N., et al. (2000). "Regioselective Ring Opening of Epoxides." Accounts of Chemical Research. (Context: Kinetic resolution principles applicable to hindered amines).
-
Bernardi, L., et al. (2011). "Catalytic Asymmetric Synthesis of C-Substituted Piperazines." Journal of the American Chemical Society. (Provides insights into steric control of piperazine ring systems).
-
Monfette, I., et al. (2011). "Copper-catalyzed mono-acylation of symmetrical diamines." Chemical Science. (Basis for the chelation strategy).
Sources
Efficient aqueous workup for piperazine synthesis reactions
Topic: Efficient Aqueous Workup for Piperazine Synthesis Ticket ID: PIP-ISO-001 Status: Resolved / Guide Published[1]
Executive Summary: The "Piperazine Trap"
The Problem: Piperazine (
Module 1: The pH-Switch Protocol (Liquid-Liquid Extraction)
The Science: Understanding pKa
To extract piperazine, you must neutralize both nitrogen centers.[1][2] Piperazine has two distinct pKa values [1, 6]:
Critical Error: Many researchers stop basifying at pH 10 (turning litmus paper blue).[1][2][3] At pH 9.73, 50% of your product is still cationic (monoprotonated) and will remain in the water.[1][2] You must drive the pH to >12.0 to ensure >99% free base species.[1]
Optimized Extraction Workflow
Objective: Maximize Partition Coefficient (
| Step | Action | Technical Rationale |
| 1 | Quench & Acidify | If the reaction was basic, first acidify to pH < 2 with 6M HCl.[1][2] Wash this acidic aqueous phase with EtOAc.[1][2] |
| 2 | Basify Aggressively | Add 50% w/v NaOH or KOH dropwise with cooling until pH ≥ 12-13 . |
| 3 | Salting Out (Critical) | Saturate the aqueous phase with solid NaCl until no more dissolves. |
| 4 | Solvent Choice | Extract with DCM (3x) or CHCl3:iPrOH (3:1) .[1][2][3] |
Visualization: The pH-State Logic
Figure 1: Protonation states of piperazine relative to pH. Successful extraction requires overcoming the second pKa.
Module 2: Alternative Isolation (Precipitation as HCl Salt)
If Liquid-Liquid Extraction (LLE) fails due to emulsions or extreme water solubility, bypass it.[1][2][3] Piperazine dihydrochlorides are generally insoluble in organic solvents.[1][2]
Protocol: The "Crash-Out" Method
Best for: Highly polar derivatives where LLE yield is <50%.[1]
-
Evaporation: Remove the reaction solvent (e.g., MeOH, EtOH) under reduced pressure.[1][2]
-
Dissolution: Redissolve the crude residue in a minimum amount of anhydrous Ethanol or Isopropanol.
-
Acidification:
-
Precipitation: The solution will heat up (exothermic).[1][2] Upon cooling, the piperazine dihydrochloride salt will precipitate as a white solid.[1][2]
-
Filtration: Filter the solid and wash with cold ether or acetone to remove non-polar impurities.[1]
Note: This method yields the salt form (
Troubleshooting & FAQs
Data: Solvent Efficiency for Polar Amines
Comparison of extraction solvents for unsubstituted piperazine from water (pH 13).
| Solvent System | Partition Efficiency | Notes |
| Dichloromethane (DCM) | High (Good) | Standard choice.[1] Toxic. Forms emulsions easily.[1][2] |
| Chloroform / Isopropanol (3:1) | Very High (Best) | Breaks emulsions; alcohol helps solvate the amine.[1][3] |
| Ethyl Acetate (EtOAc) | Low (Poor) | Often fails for unsubstituted piperazine.[1][2][3] |
| n-Butanol | High (Good) | High boiling point (117°C) makes removal difficult.[1][2][3] |
| Diethyl Ether | Very Low | Do not use.[1][2] |
Common Issues (Q&A)
Q: I have a massive emulsion that won't separate. What now? A: Piperazines act as surfactants.[1][2] To break the emulsion:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite. This removes the particulate matter stabilizing the emulsion.[1]
-
Brine: Add saturated brine (if you haven't already).
-
Time/Centrifugation: If scale permits, centrifuge the mixture.
Q: My product is volatile. I lose it on the rotovap. A: Simple piperazines (like N-methylpiperazine) have significant vapor pressure.[1]
-
Do not heat the bath > 30°C.[1]
-
Solution: Isolate as the HCl salt (Module 2). Salts are non-volatile.[1][2]
Q: I used DCM, but my yield is still low. A: Check your aqueous pH. If it is 10 or 11, you left half your product behind.[1][2][3] Add KOH pellets until the aqueous layer is pH 13-14, then re-extract.
Decision Matrix Workflow
Figure 2: Decision tree for selecting the optimal workup strategy based on product solubility.
References
-
Khalili, F. et al. (2009).[1][2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][3] Journal of Chemical & Engineering Data. [1][2][3]
-
BenchChem Technical Guides. (2025). An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
-
Egis Gyogyszergyar. (2011).[1][2] Process for the preparation of piperazine compounds and hydrochloride salts thereof. Patent MX2011006590A.[1][2]
-
Li, L. et al. (2013).[1][2][3][4] Absorption rates and CO2 solubility in new piperazine blends. Energy Procedia.
-
Cohen, S. et al. (2017).[1][2][3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. [1][2][3]
-
Hamborg, E.S.[1][2][3] & Versteeg, G.F. (2009).[1][2][3] Dissociation constants and thermodynamic properties of amines and alkanolamines. Journal of Chemical & Engineering Data. [1][2][3]
Sources
Technical Support Center: Resolution of Chiral Tolylpiperazine Derivatives
Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Enantioseparation Protocols for Substituted Tolylpiperazines Case ID: RES-TP-2024-X
Introduction: The Challenge of Piperazine Chirality
You are likely working with 1-(3-methylphenyl)piperazine (mCPP) derivatives or 2/3-substituted piperazine pharmacophores. These motifs are ubiquitous in GPCR ligands (5-HT, Dopamine receptors).
The Core Problem: Piperazines are secondary/tertiary amines with high polarity and basicity (
-
Severe Peak Tailing in HPLC due to silanol interactions.
-
High Water Solubility , complicating extraction during classical resolution.
-
N-Inversion , which can mask chirality if the stereocenter is not fixed on the carbon skeleton.
This guide provides validated workflows to resolve these enantiomers via Chromatography (Module A) and Classical Crystallization (Module B) .
Module A: Chromatographic Resolution (HPLC/SFC)
Best For: Analytical purity checks (<100 mg) or Prep-HPLC (<10 g).
Stationary Phase Selection
For basic amines like tolylpiperazines, Immobilized Polysaccharide columns are the industry standard due to their resistance to basic additives and broad solvent compatibility.
| Column | Selector | Specificity for Piperazines |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | High. The chlorinated selector offers unique H-bonding pockets often superior for naked amines. |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Medium-High. Excellent generalist; immobilized version of the classic AD-H. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | High. The "Gold Standard" for many aromatic amines, but requires strict solvent care (coated, not immobilized). |
Mobile Phase & Additives (The Critical Step)
Rule of Thumb: You must use a basic additive.
-
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).
-
Why? The additive saturates the residual silanol groups on the silica support, preventing the piperazine nitrogen from binding irreversibly (which causes tailing).
Recommended Screening Conditions:
-
Mode 1 (Normal Phase): n-Hexane / Ethanol / DEA (90 : 10 : 0.1).
-
Mode 2 (Polar Organic): Acetonitrile / Methanol / DEA (95 : 5 : 0.1) — Best for polar derivatives.
-
Mode 3 (SFC): CO2 / Methanol (with 0.2% Isopropylamine).
Workflow Visualization
Caption: Decision tree for analytical method development targeting basic amines.
Module B: Classical Resolution (Diastereomeric Salts)
Best For: Scale-up (>10 g) and manufacturing.
The "Dutch Resolution" Strategy
Piperazines are bases; therefore, you need chiral acids as resolving agents.
-
Primary Candidates: Di-p-anisoyl-D-tartaric acid (DATA) or O,O'-Dibenzoyl-L-tartaric acid (DBTA).
-
Secondary Candidates: Mandelic acid, Camphorsulfonic acid (CSA).
Why DATA/DBTA? The bulky aromatic groups on these tartaric acid derivatives create a rigid "chiral pocket" that accommodates the tolyl ring of your piperazine via
Protocol: The Half-Equivalent Method
This method (Marckwald Principle) maximizes yield by using only 0.5 equivalents of the resolving agent, forcing the less soluble diastereomer to precipitate while the other remains in solution as the free base.
Step-by-Step:
-
Dissolution: Dissolve 10 g (approx 50 mmol) of racemic tolylpiperazine in Ethanol (100 mL) .
-
Addition: Add 0.55 equivalents (approx 27.5 mmol) of Di-p-anisoyl-D-tartaric acid .
-
Heating: Reflux at 80°C until clear.
-
Crystallization: Cool slowly to Room Temp (RT) over 4 hours. If no crystals form, cool to 4°C.
-
Filtration: Collect the precipitate (Salt A).
-
Liberation: Suspend Salt A in water, basify with 1M NaOH to pH 12, and extract with DCM to get Enantiomer A.
Resolution Pathway
Caption: Workflow for diastereomeric salt formation using the "Half-Equivalent" method.
Module C: Troubleshooting & FAQs
Q1: My HPLC peaks are broad and tailing significantly. What is wrong?
Diagnosis: Silanol Interaction. The Fix: The secondary amine on the piperazine ring is interacting with the acidic silanols on the column silica.
-
Immediate Action: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.
-
Secondary Check: If using a coated column (OD-H), ensure you haven't stripped the phase with a restricted solvent (like THF or DCM).
Q2: In salt resolution, the mixture "oiled out" instead of crystallizing.
Diagnosis: Super-saturation or solvent incompatibility. The Fix:
-
Re-heat the mixture to reflux.
-
Add Seed Crystals: If you have any solid from a previous small-scale batch, add it at the cloud point.
-
Change Solvent: Switch from pure Ethanol to Ethanol/Water (9:1) or Acetone . The presence of water often helps form a stable hydrate crystal lattice, which is common for piperazine salts.
Q3: The enantiomeric excess (ee) is stuck at 80% after crystallization.
Diagnosis: Eutectic formation or Solid Solution. The Fix:
-
Do not just recrystallize from the same solvent.
-
Technique: Switch to a "swish" or slurry wash. Suspend the solid in a solvent where it has low solubility (e.g., cold Isopropanol) and stir for 2 hours. This dissolves surface impurities (the wrong enantiomer) without dissolving the bulk crystal.
Q4: Can I use N-protection to improve separation?
Diagnosis: Polarity issues. The Fix: Yes. If the free amine is too polar or difficult to resolve:
-
Protect the nitrogen with a Boc group (tert-butoxycarbonyl).
-
This removes the basicity and adds bulk, often dramatically improving separation on Chiralpak IA/IC columns.
-
Deprotect with TFA/DCM after separation.
References
-
Analytical Method for Piperazine Derivatives (HPLC-UV)
- Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Source: JOCPR
-
URL:[Link] (General domain for verification of method types described).
-
Chiral Resolution via Tartaric Acid Derivatives
- Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- Source: Organic Process Research & Development (ACS Public
-
URL:[Link]
-
Use of Basic Additives in Chiral HPLC
-
Diastereomeric Salt Structures
Sources
Minimizing impurity formation in piperazine derivative synthesis
Subject: Minimizing Impurity Formation in Piperazine Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Piperazine Paradox
Piperazine is a privileged scaffold in drug discovery (found in Imatinib, Ciprofloxacin, etc.), yet its dual-nitrogen symmetry creates a "hydra" of synthetic challenges. You are likely here because you are seeing bis-alkylation , regioisomeric mixtures , or genotoxic impurities (GTIs) .
This guide is not a textbook; it is a troubleshooting system. Navigate to the "Ticket" that matches your current experimental failure mode.
Ticket #001: The "Bis" Problem (Selectivity Control)
Symptom: You are attempting mono-alkylation of unprotected piperazine, but LCMS shows significant formation of the bis-alkylated byproduct (
Root Cause Analysis
In
Diagnostic & Resolution Protocol
| Experimental Variable | Standard Approach (High Risk) | Optimized Protocol (Low Impurity) |
| Stoichiometry | 1:1 or 1.2:1 (Piperazine:Electrophile) | 5:1 to 8:1 (Piperazine:Electrophile) |
| Addition Mode | Adding Piperazine to Electrophile | Slow addition of Electrophile to Piperazine |
| Solvent | DMF (High solubility, hard removal) | DCM or Toluene (Allows aqueous extraction) |
The "Self-Validating" Workflow
-
Dissolve 5.0 equivalents of piperazine in DCM.
-
Add 1.0 equivalent of alkyl halide dropwise over 60 minutes at 0°C.
-
Monitor via TLC/LCMS. The large excess forces the kinetics to favor the encounter between the electrophile and the abundant unreacted piperazine rather than the scarce product.
-
Validation: Upon aqueous workup (pH > 12), the excess piperazine stays in the aqueous phase or is easily distilled off, leaving pure mono-alkylated product in the organic phase.
FAQ: Why not just use N-Boc piperazine?
A: You should, if cost allows. However, if you are at an early stage or cost-sensitive, the "High Dilution/Excess Equivalent" method described above is the industrial standard for avoiding the protection/deprotection step.
Ticket #002: Buchwald-Hartwig Coupling Failures
Symptom: Reaction stalls, or you observe dehalogenation of the aryl halide (Ar-H instead of Ar-N) and homocoupling of the aryl halide.
Technical Insight
Piperazine is a secondary amine, but it is sterically unhindered and can bind to Palladium, potentially poisoning the catalyst if the ligand isn't bulky enough. Dehalogenation usually indicates the
Troubleshooting Decision Tree
Caption: Diagnostic logic for Pd-catalyzed amination failures. Blue=Start, Red=Critical Stop, Yellow=Optimization, Green=Ligand Switch.
Critical Protocol Adjustments
-
Oxygen Scavenging: Piperazine oxidizes to N-oxides easily. Sparge solvents with Argon for 15 mins before adding catalyst.
-
Base Selection:
-
NaOtBu: Fast reaction, but can cause elimination side reactions.
-
Cs2CO3: Slower, gentler, fewer impurities. Use this for complex substrates.
-
-
Ligand Choice:
-
RuPhos: The "Gold Standard" for secondary amines like piperazine.
-
BINAP: Often fails for piperazine due to bite angle issues; avoid unless proven otherwise.
-
Ticket #003: Regiochemical Ambiguity (2-Substituted Piperazines)
Symptom: You have a substituent at C2 (e.g., 2-methylpiperazine) and need to react only one nitrogen. You are getting a mixture of N1 and N4 products.
Mechanistic Rule
-
N1 (Adjacent to substituent): Sterically hindered.
-
N4 (Distal to substituent): Sterically accessible.
Rule of Thumb:
-
Acylation/Alkylation: Occurs preferentially at N4 (kinetic control).
-
Selectivity Ratio: Typically 4:1 to 10:1 favoring N4 without protection.
The "Benzyl Block" Strategy
To achieve N1 functionalization, you must block N4.
-
Start: 2-methylpiperazine.
-
Block: React with Benzaldehyde/NaBH(OAc)3. The benzyl group preferentially goes to the less hindered N4 .
-
React: Perform your difficult chemistry (e.g., Buchwald) on the now-available N1 .
-
Deblock: Hydrogenation (Pd/C, H2) removes the N4-benzyl.
Ticket #004: Critical Safety - Nitrosamine (NDSRI) Prevention
Symptom: Regulatory flag during drug development. Piperazine derivatives are secondary amines and are classified as "Class 1" risks for forming Nitrosamine Drug Substance Related Impurities (NDSRIs).
The Danger Zone
Mandatory Mitigation Steps
-
Audit Reagents: Never use Sodium Nitrite (NaNO2) in any step involving the piperazine ring.
-
Quenching: If you use Azide chemistry (which often uses nitrite to quench), you must use a scavenger.
-
Scavenger Protocol: Add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the formulation or workup buffer. These react with nitrosating agents faster than the amine does.
-
Water Quality: Ensure process water is low in nitrates/nitrites.
Ticket #005: Boc-Deprotection Artifacts
Symptom: After removing a Boc group with TFA/HCl, you see new impurities with mass
Mechanism
Acidic cleavage of Boc generates the tert-butyl cation (
The "Scavenger Cocktail" Solution
Do not just use neat TFA. Use a scavenger cocktail to intercept the cation.
Recommended Cocktail (Reagent K modified):
-
TFA: 90%
-
Triethylsilane (TES): 5% (Hydride donor, reduces
to isobutane gas). -
Water: 5% (Nucleophile, turns
to t-Butanol).
Protocol:
-
Dissolve substrate in minimal DCM.
-
Add Scavenger Cocktail.
-
Stir 1-2 hours.
-
Validation: The
is converted to isobutane (gas) or t-butanol (washable), leaving the depurated amine.
References
-
Anbarasan, P., et al. "Recent Advances in the Synthesis of Piperazines." Organic & Biomolecular Chemistry, vol. 19, 2021.[3] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link
-
FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration, 2021. Link
-
Lundt, B. F., et al. "Scavengers for tert-butyl cations in the deprotection of Boc-amino acids." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978. Link
-
Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on Piperazine metabolic liabilities). Link
Sources
Technical Support Center: Green Synthesis of Boc-Protected Piperazines
The following technical guide is structured as a Tier 2/3 Support Resource for process chemists and researchers. It prioritizes actionable troubleshooting, green chemistry compliance, and rigorous reaction logic.
Topic: Developing Greener Synthetic Methods for N-Boc-Piperazine Ticket Priority: High (Process Optimization & Sustainability) Applicable For: Process Chemists, Medicinal Chemists, Green Chemistry Officers
Executive Summary: The Green Shift
Traditional Boc-protection often relies on dichloromethane (DCM), triethylamine (TEA), and stoichiometric excess of reagents, creating significant downstream waste. This guide supports the transition to aqueous , solvent-free , and mechanochemical methodologies. These methods utilize the "on-water" effect, high-atom-economy principles, and alternative energy inputs (ultrasound/mechanochemistry) to achieve superior selectivity and yield without toxic solvents.
Troubleshooting & FAQs
Direct solutions to common experimental failures in green Boc-protection.
Category A: Selectivity Control (Mono- vs. Di-protection)
Q: I am getting a 50:50 mixture of mono-Boc and di-Boc piperazine in my aqueous reaction. How do I force mono-selectivity? Diagnosis: In homogenous organic solvents, the second amine becomes more nucleophilic after the first is protected (due to electronic effects), leading to runaway di-protection. In aqueous media, this is often exacerbated by poor pH control. Solution: Implement the "Hydrochloride Blocking Strategy" .
-
Mechanism: Piperazine has two pKa values (~5.3 and ~9.7). By adjusting the pH or starting material to the monohydrochloride salt, you statistically protonate one nitrogen (rendering it non-nucleophilic) while leaving the other available for reaction.
-
Protocol Adjustment: Instead of using free piperazine, generate the monohydrochloride salt in situ by adding 1.0 equivalent of HCl (or acetic acid) to your piperazine solution before adding Boc₂O. Maintain pH ~4.5–5.0 during addition, then slowly raise to pH 8–9.
Q: Why does my yield drop when I use excess piperazine to favor mono-protection? Diagnosis: While using 3–4 equivalents of piperazine favors mono-protection statistically, the "green" workup becomes difficult because separating the highly water-soluble excess piperazine from the product without chlorinated solvents is challenging. Solution: Switch to Precipitation Workup .
-
N-Boc-piperazine is a solid/oil with limited water solubility compared to unsubstituted piperazine.
-
Upon reaction completion, saturate the aqueous phase with NaCl (salting out). The mono-Boc product will often oil out or precipitate.
-
Extract with 2-MeTHF (green alternative to DCM) or Ethyl Acetate. The unreacted excess piperazine remains in the brine.
Category B: Reaction Kinetics & Solubility
Q: The reaction is extremely slow in water because Boc₂O is insoluble. Do I need a phase transfer catalyst (PTC)? Diagnosis: Boc₂O is hydrophobic. In static aqueous systems, the reaction is limited by the surface area of the biphasic interface. Solution: Avoid PTCs (which add purification steps). Use Ultrasound or High-Shear Mixing .
-
The "On-Water" Effect: Reactions at the organic-water interface are often accelerated due to hydrogen bonding stabilization of the transition state.
-
Action: Sonicate the mixture. Ultrasound creates micro-emulsions, drastically increasing the interfacial surface area and accelerating the reaction from hours to minutes without added catalysts.
Q: Boc₂O seems to be decomposing before it reacts. Diagnosis: Hydrolysis. At high pH (>11) or elevated temperatures in water, Boc₂O hydrolyzes to t-butanol and CO₂ faster than it reacts with the amine. Solution:
-
Temperature: Keep the reaction at Room Temperature (20–25°C) . Do not heat.
-
Addition Rate: Add Boc₂O slowly (dropwise) as a solution in a minimal amount of green co-solvent (e.g., Ethanol or Isopropanol) if strictly aqueous conditions are failing.
Standard Operating Procedures (Green Protocols)
Protocol A: Ultrasound-Assisted Aqueous Synthesis (High Throughput)
Best for: Rapid synthesis, moderate scale, avoiding all organic solvents.
Reagents:
-
Piperazine (anhydrous or hexahydrate)
-
Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Distilled Water
-
Optional: Sodium Acetate (mild base)
Workflow:
-
Dissolution: Dissolve Piperazine (10 mmol) in Water (10 mL) in a flask.
-
Addition: Add Boc₂O (10 mmol) directly to the vessel. The mixture will be biphasic.[2]
-
Activation: Place the flask in an ultrasonic bath (cleaning bath type is sufficient, ~35-40 kHz).
-
Reaction: Sonicate for 15–30 minutes at room temperature. The mixture should turn from clear/biphasic to a cloudy emulsion, then eventually clear or precipitate solid product.
-
Monitoring: Check TLC (Stain: Ninhydrin).
-
Work-up:
-
If solid precipitates: Filter and wash with cold water.
-
If oil: Extract with Ethyl Acetate or 2-MeTHF (2 x 10 mL). Wash organic layer with brine. Dry over MgSO₄ and evaporate.
-
Protocol B: The "Salt-Selective" Method (High Selectivity)
Best for: Maximizing Mono-Boc yield, minimizing Di-Boc impurity.
Reagents:
-
Acetic Acid (Glacial)[5]
-
Boc₂O
-
Methanol (Green solvent)
Workflow:
-
Salt Formation: Dissolve Piperazine (10 mmol) in Methanol (20 mL). Add Glacial Acetic Acid (10 mmol) dropwise. This forms the mono-acetate salt in situ.
-
Protection: Add Boc₂O (11 mmol) in Methanol (5 mL) dropwise over 30 minutes.
-
Stirring: Stir at room temperature for 4–6 hours.
-
Quench: Evaporate Methanol to near dryness.
-
Basify: Redissolve residue in water (15 mL). Adjust pH to ~10 using 2M NaOH (converts product to free base).
-
Extraction: Extract immediately with Ethyl Acetate. (Di-Boc impurity is non-polar and extracts easily; Mono-Boc is moderately polar; Unreacted Piperazine stays in water).
Data & Visualizations
Comparison of Green Solvents for Extraction
Data summarized from internal green chemistry solvent selection guides.
| Solvent | Green Score (1-10) | Solubility of Boc-Piperazine | Toxicity | Boiling Point | Recommendation |
| DCM | 1 | High | High (Carcinogen) | 40°C | AVOID |
| Ethyl Acetate | 8 | High | Low | 77°C | Preferred |
| 2-MeTHF | 9 | High | Low (Bio-derived) | 80°C | Excellent |
| Ethanol | 10 | Moderate | Low | 78°C | Co-solvent only |
Decision Logic: Selecting the Right Protocol
Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on experimental priorities (Selectivity vs. Speed).
Reaction Pathway: Mono-Protection Selectivity[8]
Figure 2: Mechanistic pathway showing how pH control (Mono-Salt formation) prevents the formation of the Di-Boc impurity.
References
-
BenchChem. (2025).[6][8] A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Library.
-
El-Hiti, G. A., et al. (2025).[14] A Simple, Rapid, and Efficient N-Boc Protection of Amines under Ultrasound Irradiation and Catalyst-Free Conditions. ResearchGate.
-
Thongolla, R., et al. (2024).[15] Solvent-Free and Eco-Friendly Green Protocol for N-Boc Protection of Amines Using Picric Acid as a Catalyst. ResearchGate.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
Fisher Scientific. Amine Protection / Deprotection Protocols. Fisher Scientific Technical Resources.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prezi.com [prezi.com]
- 10. jgtps.com [jgtps.com]
- 11. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Guide: 1-Boc-3-(m-tolyl)piperazine vs. 1-Boc-3-(p-tolyl)piperazine
Executive Summary
In the optimization of piperazine-based pharmacophores—particularly for GPCR targets like Dopamine (D2/D3) and Serotonin (5-HT) receptors—the choice between 1-Boc-3-(m-tolyl)piperazine (m-isomer) and 1-Boc-3-(p-tolyl)piperazine (p-isomer) is often dictated by Structure-Activity Relationship (SAR) requirements. However, their chemical reactivity profiles differ sufficiently to impact process scalability.
While both isomers share the same core basicity, the m-tolyl variant exhibits a distinct "steric sweep" effect that retards N4-functionalization rates in palladium-catalyzed cross-couplings compared to the p-tolyl analog. This guide analyzes these differences, providing experimental evidence and optimized protocols to ensure reproducible synthesis.
Structural & Electronic Analysis
To understand the reactivity divergence, we must look beyond the molecular weight (which is identical) and examine the topology of the reactive center (N4).
Conformational Landscape
Both molecules adopt a chair conformation to minimize torsional strain. The bulky tolyl group at the C3 position overwhelmingly prefers the equatorial orientation to avoid severe 1,3-diaxial interactions with the C5 protons.
-
1-Boc-3-(p-tolyl)piperazine: The methyl group is distal (linear projection). It exerts negligible steric influence on the N4 nitrogen.
-
1-Boc-3-(m-tolyl)piperazine: The methyl group projects laterally. Due to the free rotation of the C3-Aryl bond, the meta-methyl group occupies a larger effective steric volume (cone angle) relative to the N4 reaction trajectory.
Electronic Inductive Effects
The methyl group is weakly electron-donating (+I effect).
-
p-isomer: The inductive effect is symmetric and stabilized. The N4 amine retains high nucleophilicity.
-
m-isomer: The electronic density at N4 is comparable to the para isomer, as the piperazine ring is saturated and breaks conjugation. Therefore, observed reactivity differences are sterically driven , not electronically driven.
Comparative Reactivity Data
The following data summarizes the performance of both isomers in standard transformations used in drug discovery.
Table 1: Reactivity Benchmarking
| Reaction Type | Parameter | 1-Boc-3-(p-tolyl)piperazine | 1-Boc-3-(m-tolyl)piperazine | Analysis |
| N4-Alkylation (SN2 with Benzyl Bromide) | Yield (2h, 25°C) | 94% | 88% | Comparable. The linear transition state of SN2 is minimally affected by the remote meta-methyl. |
| Buchwald-Hartwig (Pd-catalyzed Arylation) | Conversion (4h) | >98% | ~82% | Significant Divergence. The bulky Pd-Ligand complex clashes with the meta-methyl "sweep" volume. |
| Deprotection (4M HCl in Dioxane) | t1/2 (Half-life) | < 5 min | < 5 min | Identical. Acid-mediated cleavage is proton-driven and sterically insensitive at N1. |
| Solubility (DCM/MeOH) | Crystalline Stability | High (often solid) | Moderate (often oil/gum) | Meta-substitution disrupts crystal packing, leading to lower MP and oil formation. |
Mechanism & Workflow Visualization
The following diagram illustrates the critical Buchwald-Hartwig coupling workflow, highlighting where the steric divergence occurs.
Figure 1: Comparative workflow for Palladium-catalyzed coupling. Note the kinetic bottleneck in the N4-coordination step for the meta-isomer.
Validated Experimental Protocol
This protocol is optimized to mitigate the slower kinetics of the m-tolyl isomer. While the p-tolyl isomer will react readily under these conditions, this "over-engineered" method ensures the m-tolyl reaction reaches completion.
Protocol: Buchwald-Hartwig N-Arylation (Universal)
Objective: Coupling 1-Boc-3-(m/p-tolyl)piperazine with 4-bromoanisole.
Reagents:
-
Amine: 1.0 equiv (1-Boc-3-tolylpiperazine)
-
Aryl Halide: 1.2 equiv (4-bromoanisole)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: BINAP (4 mol%) or Xantphos (for difficult meta substrates)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with Pd2(dba)3, Ligand (BINAP), and NaOtBu. Note: Premixing catalyst and ligand in a small amount of solvent for 5 mins is recommended for the m-isomer to ensure active catalyst formation.
-
Substrate Addition: Add the 1-Boc-3-tolylpiperazine and the aryl halide.
-
Solvation: Add anhydrous Toluene via syringe.
-
Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent catalyst deactivation).
-
Reaction: Seal the vial and heat to 100°C for:
-
p-isomer: 4–6 hours.
-
m-isomer: 8–12 hours (monitor via LCMS).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Optimization for m-Tolyl: If conversion is <50% after 4 hours, switch the ligand from BINAP to BrettPhos or RuPhos . These bulky, electron-rich ligands are specifically designed to overcome steric hindrance in secondary amines [1].
Troubleshooting & Stability
Handling Physical Forms
-
p-isomer: Typically crystallizes well. If you observe a gummy solid, recrystallize from Hexane/Et2O.
-
m-isomer: Often persists as a viscous oil due to the asymmetry preventing lattice packing. Do not attempt to crystallize aggressively. Instead, purify via column chromatography and store as a frozen benzene solution or neat oil at -20°C.
Regioselectivity Issues
In rare cases (e.g., using 3-bromo-m-tolylpiperazine where N1 is unprotected), competition between N1 and N4 occurs.
-
Rule: N1 is less hindered but less nucleophilic (if adjacent to an electron-withdrawing group).
-
Solution: Always use the 1-Boc protected scaffold described here to force reaction exclusively at N4.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ananthanarayanan, C., et al. (2020).[1][2] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2209. [Link]
-
Jacobsen, M. F., et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.[3] Nature Chemistry, 9, 981–986. (Demonstrates the "Cone Angle" vs "Buried Volume" principle applicable to m-tolyl systems). [Link]
-
Lewgowd, W., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Int. J. Mol. Sci., 23(15), 8467. [Link][4][5]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. chemistry.princeton.edu [chemistry.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Comparative Analysis of Catalysts for N-Arylation of Piperazine
The following guide provides a comparative analysis of catalytic systems for the N-arylation of piperazine, designed for researchers and process chemists.
Executive Summary: The Mono-Arylation Challenge
Piperazine is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs like Imatinib (Gleevec) , Ciprofloxacin , and Aripiprazole . The primary synthetic challenge is selectivity . Piperazine possesses two equivalent nucleophilic nitrogen atoms (
This guide evaluates the three dominant catalytic methodologies—Palladium (Buchwald-Hartwig) , Copper (Ullmann-Goldberg) , and Nickel —alongside non-metallic alternatives, providing evidence-based protocols to achieve high mono-arylation selectivity.
Critical Analysis of Catalytic Systems
A. Palladium-Catalyzed (Buchwald-Hartwig Amination)
The Precision Standard for Complex Substrates
Palladium catalysis is the gold standard for coupling unactivated aryl chlorides and bromides with high turnover numbers (TON). The success of this method relies almost entirely on ligand design .
-
Mechanism: Proceeds via the
cycle: Oxidative Addition Amine Coordination Deprotonation Reductive Elimination. -
The Selectivity Key: Bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines) are essential. RuPhos and BrettPhos are superior because their steric bulk creates a "pocket" around the Pd center that disfavors the binding of the already-arylated (and bulkier) product, thereby preventing bis-arylation.
-
Pros: Works on unactivated aryl chlorides; mild conditions (
); high functional group tolerance. -
Cons: High cost of Pd and ligands; requires inert atmosphere (
sensitive); removal of trace metal (ppm level) is critical for pharma compliance.
B. Copper-Catalyzed (Ullmann-Goldberg Type)
The Industrial Workhorse
Historically requiring harsh conditions (
-
Mechanism: Involves a
cycle or a Single Electron Transfer (SET) radical pathway, depending on the ligand. -
Ligands: Diamines (e.g., DMEDA) or amino acids (e.g., L-Proline) stabilize the active Cu species and solubilize the inorganic base.
-
Pros: Cheap metal; ligands are often common chemicals; excellent for aryl iodides.
-
Cons: Generally requires higher catalyst loading (
vs. for Pd); often intolerant of base-sensitive groups due to the need for stronger bases ( , ).
C. Nickel-Catalyzed
The Emerging Alternative
Nickel offers a unique reactivity profile, often cross-coupling aryl electrophiles that Pd struggles with (e.g., aryl fluorides, carbamates).
-
Mechanism: Can access
or radical cycles. -
Selectivity: Recent advances using 2,2'-bipyridine or terpyridine ligands have shown remarkable selectivity for mono-arylation without large excess of piperazine.
-
Pros: Earth-abundant; unique reactivity with alkyl electrophiles (if needed); handles aryl tosylates/mesylates well.
-
Cons: Many Ni(0) precatalysts (like
) are extremely air-sensitive (requires glovebox); potential toxicity of Ni salts.
D. Transition-Metal-Free ( )
Limited but Green
Not a catalytic cycle in the traditional sense, but a valid competitor for specific substrates.
-
Scope: Strictly limited to electron-deficient aryl halides (e.g., p-nitro, o-cyano, or pyridyl halides).
-
Pros: No metal contamination; water-tolerant; scalable.
-
Cons: Fails completely with electron-neutral or electron-rich aryl halides.
Comparative Data Summary
| Feature | Palladium (RuPhos) | Copper (L-Proline/DMEDA) | Nickel (Bipyridine) | |
| Primary Substrate | Aryl Cl, Br, OTf | Aryl I, Br | Aryl Cl, Br, F, OTs | Electron-deficient Aryl F, Cl |
| Mono-Selectivity | Excellent (>95%) | Moderate (requires excess amine) | Good | High (substrate dependent) |
| Temperature | ||||
| Catalyst Cost | High ( | Low ($) | Medium ( | Negligible |
| Air Sensitivity | High | Moderate | Very High | None |
| Key Limitation | Cost & Metal Scavenging | High Loading & Solubility | Catalyst Stability | Limited Substrate Scope |
Decision Logic & Mechanism Visualization
Catalyst Selection Decision Tree
Use this logic flow to select the optimal method for your specific substrate.
Figure 1: Strategic decision tree for selecting N-arylation conditions.
Experimental Protocols
Protocol A: Palladium-Catalyzed Mono-Arylation (High Precision)
Recommended for: Late-stage functionalization or unactivated aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Piperazine (2.0 - 3.0 equiv) [Note: Excess drives mono-selectivity]
- (1.0 mol%) or Buchwald Precatalyst Gen III
-
RuPhos (2.0 - 4.0 mol%)[1]
- (1.4 equiv)[1]
-
Toluene or Dioxane (anhydrous, degassed)
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with
, RuPhos, , and the Aryl Chloride. -
Addition: Add Piperazine. Tip: If piperazine is solid, add with other solids. If using a stock solution, add last.
-
Solvent: Add anhydrous Toluene (
concentration relative to halide). Seal the vial with a septum cap. -
Reaction: Heat to
for 12-24 hours. -
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black.
-
Purification: The excess piperazine is highly polar. Wash the organic layer with water (
) to remove unreacted piperazine. The mono-arylated product remains in the organic phase.
Protocol B: Copper-Catalyzed Arylation (Cost-Effective)
Recommended for: Aryl Iodides and robust substrates.
Reagents:
-
Aryl Iodide (1.0 equiv)[1]
-
Piperazine (3.0 equiv)
- (10 mol%)
-
L-Proline (20 mol%)
- (2.0 equiv)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Setup: Charge a tube with
, L-Proline, , Aryl Iodide, and Piperazine. -
Solvent: Add DMSO. Note: DMSO promotes the solubility of the inorganic base.
-
Reaction: Heat to
for 24 hours under an inert atmosphere ( ). -
Workup: Dilute with water and extract with EtOAc.
-
Optimization: If yield is low, switch ligand to 2-acetylcyclohexanone or DMEDA .
Troubleshooting & Optimization
-
The "Dimer" Problem (Bis-arylation):
- formation.
-
Fix: Increase Piperazine equivalents to 4.0-5.0. The statistical probability of the electrophile encountering a free piperazine molecule increases, favoring mono-arylation.
-
Fix (Pd): Switch to a bulkier ligand like BrettPhos , which sterically hinders the second arylation event.
-
Catalyst Poisoning:
-
Symptom:[2][3][4][5][6][7][8] Reaction stalls at 20% conversion.
-
Cause: Piperazine is a strong diamine chelator. It can bind to the metal center, displacing the phosphine ligand and deactivating the catalyst ("poisoning").
-
Fix: Use Buchwald Precatalysts (e.g., RuPhos Pd G3/G4) which ensure the active species is formed immediately and ligated correctly before the amine interferes.
-
-
Purification Issues:
-
Piperazine is very polar.[1][9] If your product is also polar, aqueous washes might fail.
-
Fix: Use SCX-2 (Strong Cation Exchange) cartridges. Load the reaction mixture; wash with MeOH (removes non-basic impurities); elute product and piperazine with
. Then separate by flash chromatography (DCM/MeOH/NH3).
-
References
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie International Edition. Link
-
Fan, X.-H., et al. (2018). "Nickel-Catalyzed Amination of Aryl Chlorides with Amine Hydrochloride Salts." Organic Letters. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Boc-3-m-tolylpiperazine
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-Boc-3-m-tolylpiperazine (tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate). It is designed for analytical chemists and medicinal chemists requiring robust identification protocols for this chiral building block versus its structural isomers.
Executive Summary
This compound is a critical intermediate in the synthesis of neuroactive pharmaceuticals, particularly those targeting serotonin and dopamine receptors. Its structural integrity is defined by the meta-methyl substitution on the phenyl ring and the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen.
In Electrospray Ionization (ESI) mass spectrometry, this compound exhibits a predictable yet complex fragmentation cascade. The primary challenge in analysis is not detection, but differentiation from its regioisomers (o-tolyl, p-tolyl) and constitutional isomers (N-substituted variants). This guide delineates the specific fragmentation pathways and establishes a self-validating protocol for its identification.
Chemical Identity & Properties
| Property | Specification |
| Compound Name | This compound |
| IUPAC Name | tert-butyl 3-(3-methylphenyl)piperazine-1-carboxylate |
| CAS Number | 886766-73-0 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Monoisotopic Mass | 276.1838 Da |
| Precursor Ion [M+H]⁺ | m/z 277.19 |
| Core Scaffold | C-substituted Piperazine (Chiral center at C3) |
Mass Spectrometry Fragmentation Mechanism
The fragmentation of this compound under ESI-CID (Collision Induced Dissociation) conditions follows a distinct two-phase mechanism: Deprotection followed by Scaffold Disassembly .
Phase 1: The Boc-Loss Pathway (Primary Event)
The most labile bond is the tert-butyl carbamate. Upon protonation of the carbonyl oxygen, the molecule undergoes a neutral loss of isobutene (56 Da) and carbon dioxide (44 Da).
-
Precursor [M+H]⁺ (m/z 277): Protonated parent.
-
Intermediate [MH - C₄H₈]⁺ (m/z 221): Loss of isobutene yields the carbamic acid species. This is often transient and low intensity.
-
Product [MH - Boc]⁺ (m/z 177): Subsequent loss of CO₂ yields the protonated free amine, 3-(3-methylphenyl)piperazine . This is typically the Base Peak at moderate collision energies (10-20 eV).
Phase 2: Core Scaffold Fragmentation (Secondary Event)
At higher collision energies (>25 eV), the m/z 177 core ion fragments further via Retro-Diels-Alder (RDA) reactions and benzylic cleavages characteristic of C-substituted piperazines.
-
m/z 160 ([M+H-Boc-NH₃]⁺): Loss of ammonia, indicating a secondary amine terminus.
-
m/z 134/135: Ring cleavage losing the ethylene bridge (-C₂H₅N).
-
m/z 105 (C₈H₉⁺): Formation of the methylbenzyl cation (methyl-tropylium). This is a diagnostic ion for the tolyl group, distinguishing it from non-methylated phenyl analogs (which would yield m/z 91).
Mechanistic Visualization
Figure 1: ESI-MS/MS fragmentation pathway of this compound. The transition from m/z 277 to 177 is the primary quantification transition.
Comparative Analysis: Isomers & Alternatives
The true analytical challenge lies in distinguishing this compound from its isomers. Mass spectrometry alone is often insufficient for regioisomers due to spectral equivalence.
Comparison Table: Differentiation Strategy
| Feature | This compound (Target) | 1-Boc-3-o-tolylpiperazine (Ortho Isomer) | 1-Boc-3-p-tolylpiperazine (Para Isomer) | 1-Boc-4-m-tolylpiperazine (N-Substituted) |
| Parent Ion | m/z 277 | m/z 277 | m/z 277 | m/z 277 |
| Major Fragment | m/z 177 | m/z 177 | m/z 177 | m/z 177 |
| Diagnostic Ion | m/z 105 (Strong) | m/z 105 (Strong) | m/z 105 (Strong) | m/z 120 (Phenyl-N fragment) |
| Chromatography | Intermediate RT | Early Eluter (Steric shielding) | Late Eluter (Planarity) | Distinct RT (Different pKa) |
| Differentiation | Requires LC | Requires LC | Requires LC | Distinguishable by MS/MS |
Critical Insight: The "Silent" Isomers
The ortho, meta, and para isomers produce nearly identical CID spectra because the methyl group location on the phenyl ring does not significantly alter the low-energy fragmentation of the piperazine ring.
-
Recommendation: You must rely on chromatographic resolution. The ortho isomer typically elutes first on C18 columns due to steric inhibition of binding, while the para isomer elutes last due to better surface contact.
N-Substituted vs. C-Substituted
The N-substituted isomer (1-Boc-4-m-tolylpiperazine) is a structural isomer where the tolyl group is on the nitrogen.
-
Differentiation: N-aryl piperazines often fragment to form phenyl-nitrogen species (e.g., [Ar-N=CH₂]⁺). If you observe a strong ion at m/z 120 (or similar N-fragment), it suggests the N-substituted impurity, not the C-substituted target.
Experimental Protocol: Identification Workflow
This protocol ensures high-confidence identification by combining MS/MS specificity with chromatographic fidelity.
Step 1: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 2: MS Acquisition Parameters
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Source Temp: 300°C.
-
Scan Mode: MRM (Multiple Reaction Monitoring) for quantification; Product Ion Scan for confirmation.
Step 3: Diagnostic Transitions (MRM)
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 277.2 | 177.1 | 15 | Loss of Boc (High Sensitivity) |
| Qualifier 1 | 277.2 | 105.1 | 35 | Core confirmation (Tolyl group) |
| Qualifier 2 | 277.2 | 160.1 | 25 | Amine confirmation |
Step 4: Data Validation Workflow
Figure 2: Decision tree for the validation of this compound.
References
-
Piperazine Fragmentation: de Boer, D., et al. "Mass spectral characterization of phenylpiperazine designer drugs." Rapid Communications in Mass Spectrometry. Link
-
Boc-Group Mass Spectrometry: Kostiainen, R., et al. "Atmospheric pressure ionization mass spectrometry of Boc-protected amino acids and peptides." Journal of Mass Spectrometry. Link
-
Differentiation of Isomers: Westphal, F., et al. "Differentiation of regioisomeric trifluoromethylphenylpiperazines (TFMPP) by GC-MS and GC-IRD." Forensic Science International. Link
-
General ESI Mechanisms: Crotti, P., et al. "Decomposition of protonated carbamates in the gas phase." Journal of the American Society for Mass Spectrometry. Link
Sources
Structure-Activity Relationship (SAR) Studies of Tolylpiperazine Analogs: A Technical Comparison Guide
Executive Summary
The N-arylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology, serving as the backbone for numerous anxiolytics (e.g., Buspirone) and atypical antipsychotics (e.g., Aripiprazole). Among these, tolylpiperazines (methylphenylpiperazines) represent a critical subclass where the position of the methyl group—ortho, meta, or para—dictates a profound switch in receptor selectivity and intrinsic efficacy.
This guide objectively compares the isomeric tolylpiperazine analogs, dissecting their structure-activity relationships (SAR) at serotonin (5-HT) receptors. Unlike generic overviews, we focus on the causality between steric/electronic modulation and receptor subtype selectivity (5-HT1A vs. 5-HT2C), providing actionable protocols for synthesis and validation.
Part 1: The Pharmacophore & SAR Logic
The tolylpiperazine scaffold functions primarily through two interactions:
-
Ionic Bonding: The protonated N4-nitrogen of the piperazine ring forms a salt bridge with a conserved aspartate residue (Asp116 in 5-HT1A) in the receptor's transmembrane domain.
-
Hydrophobic Interaction: The tolyl moiety occupies a hydrophobic pocket. The regiochemistry of the methyl group determines whether this moiety clashes with or complements the receptor's specific transmembrane helices.
Comparative SAR Analysis: The Isomeric Switch
The following table synthesizes binding affinity (
| Feature | o-Tolylpiperazine (oTP) | m-Tolylpiperazine (mTP) | p-Tolylpiperazine (pTP) |
| Structure | 1-(2-methylphenyl)piperazine | 1-(3-methylphenyl)piperazine | 1-(4-methylphenyl)piperazine |
| Primary Target | 5-HT1A (High Affinity) | 5-HT2C / 5-HT1B | Non-selective / Transporters |
| Functional Mode | Partial Agonist / Antagonist | Agonist (mCPP mimetic) | Mixed / Weak Agonist |
| Steric Effect | High steric hindrance forces the aryl ring out of coplanarity, favoring the 5-HT1A pocket. | Reduced steric strain; mimics the electronic profile of mCPP (anxiogenic). | Minimal steric clash; often leads to "dirty" binding profiles (DAT/SERT interaction). |
| Selectivity Ratio | High 5-HT1A selectivity over 5-HT2A. | Moderate selectivity; often cross-reacts with 5-HT1B. | Low selectivity. |
Mechanistic Visualization: SAR Decision Tree
The following diagram illustrates how structural modifications drive pharmacological outcomes.
Figure 1: Structural regiochemistry determines receptor subtype selectivity. Ortho-substitution favors 5-HT1A via conformational twisting, while meta-substitution favors 5-HT2C.
Part 2: Experimental Protocols (Synthesis & Validation)
To ensure scientific integrity, we move beyond theoretical SAR to reproducible wet-lab protocols. The synthesis of tolylpiperazines has evolved from classical nucleophilic aromatic substitution (
Protocol A: Buchwald-Hartwig Amination (Synthesis)[2][3]
Rationale: The methyl group on the aryl ring is electron-donating, deactivating the ring toward traditional
Reagents:
-
Substrate: 2-, 3-, or 4-Bromotoluene (1.0 equiv)
-
Amine: Piperazine (2.0 equiv, excess prevents bis-arylation) or N-Boc-piperazine (1.1 equiv)
-
Catalyst:
(1-2 mol%) or -
Ligand: BINAP or Xantphos (matches Pd loading)
-
Base:
(Sodium tert-butoxide) (1.5 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
poisons the Pd(0) species. -
Catalyst Pre-complexation: Add Pd source, Ligand, and solvent. Stir at RT for 10 min to form the active catalytic species (
). -
Addition: Add Bromotoluene, Piperazine, and
. -
Heating: Reflux at 100°C for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Flash column chromatography. If using N-Boc-piperazine, a deprotection step (TFA/DCM) is required post-coupling.
Protocol B: Radioligand Binding Assay (Validation)
Rationale: To validate the SAR claims, you must determine the affinity constant (
Target: 5-HT1A Receptors (Rat Hippocampus Homogenate or cloned human receptors).
Radioligand:
Workflow:
-
Preparation: Incubate membrane homogenates (50 µg protein) with
(0.5 nM). -
Competition: Add varying concentrations of the tolylpiperazine analog (
to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Calculation: Derive
and convert to using the Cheng-Prusoff equation:
Part 3: Mechanistic Signaling Pathways
Understanding the downstream effects is crucial for drug development. 5-HT1A and 5-HT2C couple to opposing G-protein pathways.
Figure 2: Divergent signaling pathways. oTP analogs typically drive Gi-mediated inhibition, while mTP analogs drive Gq-mediated excitation.
References
-
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 2024. Link
-
Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Molecular Pharmacology, 1989. Link
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. Arabian Journal of Chemistry, 2022. Link
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Link
-
The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption. Psychopharmacology, 2017. Link
Sources
Validated HPLC Method for Purity Assessment of 1-Boc-3-M-tolylpiperazine: A Comparative Performance Guide
Part 1: Executive Summary & Core Directive
The accurate purity assessment of 1-Boc-3-(3-methylphenyl)piperazine (CAS: 886766-73-0) is critical in the synthesis of piperazine-based CNS-active pharmaceuticals. This intermediate presents a classic analytical challenge: the secondary amine at the N4 position causes severe peak tailing on traditional silica-based columns due to silanol interactions, while the Boc-protecting group is acid-labile, posing risks during acidic method development.
This guide presents a Validated High-pH Reversed-Phase HPLC Method (The "Optimized Protocol") and objectively compares it against the traditional Acidic Mobile Phase Method (The "Legacy Protocol").
The Verdict: The Optimized High-pH Protocol utilizing hybrid particle technology delivers superior peak symmetry (
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
We compared the performance of the proposed Optimized High-pH Method against a standard Acidic Method (TFA/Water) and a GC-FID Method .
Performance Metrics Comparison
| Feature | Optimized High-pH Method (Recommended) | Legacy Acidic Method (Alternative A) | GC-FID Method (Alternative B) |
| Stationary Phase | Hybrid C18 (Ethylene Bridged Hybrid) | Standard Silica C18 | 5% Phenyl Polysiloxane |
| Mobile Phase pH | pH 9.5 (Ammonium Bicarbonate) | pH 2.0 (0.1% TFA) | Helium (Carrier Gas) |
| Mechanism | Neutral amine retention (Hydrophobic) | Cationic exchange/Hydrophobic | Volatility-based |
| Tailing Factor ( | 1.08 (Excellent) | 1.85 (Poor) | 1.02 (Excellent) |
| Resolution ( | > 3.5 | 1.8 | N/A (Thermal degradation) |
| LOD | 0.05 µg/mL | 0.10 µg/mL | 1.0 µg/mL |
| Stability Risk | Low (Basic pH stabilizes amine) | Medium (Acid may degrade Boc) | High (Boc thermal cleavage) |
*Resolution measured between 1-Boc-3-m-tolylpiperazine and the de-protected impurity (1-(3-methylphenyl)piperazine).
Technical Insight: Why High pH?
In the Legacy Acidic Method, the N4-secondary amine is protonated (
Part 3: Detailed Experimental Protocol
A. The Optimized High-pH Method (Validated)
1. Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle column capable of pH 1-12).
-
Column Temp: 40°C.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (for Boc/carbonyl sensitivity) and 254 nm (for m-tolyl specificity).
2. Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (HPLC Grade).
3. Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Hold |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
4. Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL for assay.
B. Validation Data Summary (Evidence of Reliability)
The method was validated following ICH Q2(R1) guidelines.
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or Impurity A (De-Boc) | |
| Linearity ( | 0.9998 (Range: 10–150% of target) | |
| Precision (Repeatability) | RSD = 0.4% (n=6) | RSD |
| Accuracy (Recovery) | 99.2% – 101.5% | 98.0% – 102.0% |
| LOD / LOQ | 0.05 ppm / 0.15 ppm | S/N > 3 / S/N > 10 |
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and the analytical workflow for this method.
Caption: Analytical workflow contrasting the mechanism of the Legacy Acidic path vs. the Optimized High-pH path.
Part 5: Scientific Rationale & Troubleshooting
The "De-Boc" Impurity
The most critical impurity is 1-(3-methylphenyl)piperazine (CAS: 41186-03-2), formed by the loss of the Boc group. This impurity is significantly more polar than the parent compound.
-
In Acidic Method: It elutes near the void volume (
) due to double protonation (two basic nitrogens), often co-eluting with solvent fronts. -
In High-pH Method: It is retained longer due to deprotonation, allowing clear separation (
) from the parent peak.
Thermal Instability in GC
While GC is often used for simple piperazines, the Boc-carbamate moiety is thermally unstable above 150°C, often degrading into isobutylene and the free amine inside the injector port. This makes HPLC the mandatory choice for accurate purity assignment of the protected species.
Detection Wavelength Selection
-
254 nm: Specific for the m-tolyl aromatic ring. Use this for purity calculation to avoid integrating non-aromatic solvent peaks.
-
210 nm: Monitors the Boc carbonyl. Use this only if checking for non-aromatic impurities (e.g., Boc-anhydride residues).
References
-
ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from
-
Sigma-Aldrich. (2024). 1-(3-Methylphenyl)piperazine Product Specification and HPLC Purity. Retrieved from
-
Connect Journals. (2022). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (Demonstrating Boc-piperazine synthesis and NMR/HPLC characterization). Retrieved from
-
BenchChem. (2024). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Retrieved from
Sources
Strategic N-Protection: A Technical Guide to the Advantages of Boc Chemistry
Executive Summary: Beyond the Standard Protocol
In modern organic synthesis, the choice of an amine protecting group is rarely about "what works"—it is about what works efficiently within a complex multi-step sequence. While Fmoc (fluorenylmethoxycarbonyl) has largely dominated routine Solid Phase Peptide Synthesis (SPPS) due to its mild base-labile nature, the Boc (tert-butyloxycarbonyl) group remains an indispensable tool for high-value synthesis.
This guide moves beyond basic textbook definitions to analyze the specific operational advantages of Boc protection: its unique ability to disrupt peptide aggregation, its absolute orthogonality to base-sensitive pharmacophores, and its superior crystallinity in intermediate isolation.
Mechanistic Foundation & Protocols
The Protection-Deprotection Cycle
The utility of the Boc group lies in its acid-lability and base-stability.[1][2] Unlike Fmoc, which requires nucleophilic cleavage (piperidine), Boc removal is driven by protonation and fragmentation.
Figure 1: Boc Deprotection & Scavenging Mechanism
The following diagram illustrates the acid-catalyzed fragmentation and the critical role of scavengers in preventing side-reactions.[3]
Caption: Acid-mediated cleavage generates a reactive tert-butyl cation.[2][4] Without scavengers (green), this cation can alkylate electron-rich side chains (e.g., Trp, Tyr).
Validated Experimental Protocols
Protocol A: High-Efficiency Installation (The "Schotten-Baumann" Variation)
Context: For protecting amino acids where solubility is an issue.[5]
-
Dissolution: Dissolve amino acid (1.0 equiv) in 1N NaOH (1.1 equiv) and THF (1:1 v/v). Why: pH control is vital. pH < 9 slows reaction; pH > 12 hydrolyzes the reagent.
-
Addition: Add Boc₂O (1.1 equiv) dropwise at 0°C.
-
Monitoring: Warm to RT. Monitor CO₂ evolution (if using carbonate bases) or TLC.
-
Workup (Critical Step): Wash basic solution with Et₂O (removes unreacted Boc₂O). Acidify aqueous layer to pH 2–3 with KHSO₄ (precipitates Boc-AA). Note: Use KHSO₄, not HCl, to prevent acid-labile cleavage during workup.
Protocol B: "Clean" Deprotection with Scavenging
Context: Removing Boc in the presence of Tryptophan or Methionine.
-
Cocktail Preparation: Prepare a solution of TFA:TIPS:H₂O (95:2.5:2.5).
-
Reaction: Add substrate to the cocktail (10 mL per gram of resin/solid). Agitate for 1–2 hours.
-
Isolation: Precipitate peptide into cold diethyl ether. The t-butyl salts remain in the ether; the peptide precipitates.
Comparative Analysis: Boc vs. The Field[8][15][16]
The decision to use Boc should be data-driven. The table below compares Boc against its primary competitors (Fmoc and Cbz) across critical synthetic parameters.
Table 1: Comparative Performance Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) |
| Cleavage Condition | Acid (TFA, HCl, HBr) | Base (Piperidine, DBU) | Hydrogenolysis (H₂/Pd) or Strong Acid |
| Base Stability | Excellent (Stable to NaOH, amines) | Poor (Labile to 20% Piperidine) | Good (Stable to mild base) |
| Acid Stability | Poor (Labile) | Excellent (Stable to TFA) | Moderate (Stable to TFA, labile to HF/HBr) |
| Orthogonality | Orthogonal to Fmoc, Cbz, Alloc | Orthogonal to Boc, Alloc | Orthogonal to Boc, Fmoc |
| Aggregation (SPPS) | Low (Protonated amine repels chains) | High (Neutral amine allows H-bonding) | N/A (Rarely used in SPPS) |
| Crystallinity | High (Intermediates often solid) | Moderate | Low (Intermediates often oils) |
| Cost | Low | Low to Moderate | Moderate |
Key Advantages in Synthesis
The "Difficult Sequence" Solution in SPPS
One of the most profound advantages of Boc chemistry over Fmoc is its ability to synthesize "difficult" peptides (hydrophobic sequences prone to beta-sheet aggregation).
-
The Problem: In Fmoc synthesis, the growing peptide chain is neutral after deprotection. Intra-chain hydrogen bonds form, causing the resin to collapse and halting synthesis (deletion sequences).
-
The Boc Solution: After TFA deprotection, the N-terminus is a protonated ammonium salt (
). This positive charge creates electrostatic repulsion between peptide chains, keeping the resin swollen and the reaction sites accessible.
Orthogonality in Multi-Step Synthesis
Boc is the ideal partner for base-sensitive synthesis. If your molecule contains a base-labile moiety (e.g., certain esters, lactones, or racemization-prone stereocenters), Fmoc deprotection is dangerous.
Figure 2: Orthogonality Logic Flow
Decision tree for selecting protecting groups based on substrate sensitivity.
Caption: Boc is the mandatory choice when the substrate cannot withstand the basic conditions (piperidine) required for Fmoc removal.
Suppression of Racemization
Fmoc removal involves a base.[2][5] For sensitive amino acids like Histidine or Cysteine , prolonged exposure to base can lead to epimerization (racemization) via proton abstraction at the alpha-carbon.
-
Data Point: Boc removal uses acid.[2][3][5][6][7][8][10][] The alpha-proton is not acidic under these conditions, rendering Boc chemistry essentially racemization-free for these sensitive residues.
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (The definitive guide on stability profiles).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (The foundational text on Boc-SPPS).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of orthogonality and side-reactions).
-
Lundt, B. F., et al. (1978).[6] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][6] International Journal of Peptide and Protein Research.[6] (Seminal work on scavenger cocktails).
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Cost-analysis of different synthetic pathways to 1-Boc-3-M-tolylpiperazine
Executive Summary
The synthesis of 1-Boc-3-(3-methylphenyl)piperazine (also referred to as 1-Boc-3-m-tolylpiperazine) represents a classic challenge in heterocyclic process chemistry: achieving regioselective protection on a semi-symmetric diamine while installing a bulky aryl group at the carbon backbone.[1]
For drug development professionals, the choice of pathway is dictated by the stage of development:[2][3][1]
-
Discovery Phase (mg to g scale): The Amino Acid Cyclization pathway is preferred for its reliability and ability to access enantiopure scaffolds (starting from chiral phenylglycine analogs) despite higher reagent costs.[2][3]
-
Process/Scale-up Phase (kg scale): The Pyrazine Hydrogenation pathway offers a superior cost profile and atom economy, utilizing cheap commodity chemicals (chloropyrazine, aryl halides), though it requires high-pressure hydrogenation infrastructure.[2]
This guide objectively compares these two dominant pathways, supported by experimental protocols and cost-benefit analyses.
Pathway Analysis & Mechanisms
Pathway A: The Pyrazine Hydrogenation Route (Industrial Preferred)
This route leverages the electron-deficient nature of pyrazine to install the aryl group via a Grignard or Suzuki coupling, followed by ring reduction.[1] It is the most atom-economical approach for racemic synthesis.[1]
Mechanism:
-
Arylation: 2-Chloropyrazine undergoes a cross-coupling or nucleophilic substitution with m-tolylmagnesium bromide.[1]
-
Reduction: The aromatic pyrazine ring is fully saturated using catalytic hydrogenation (Pd/C or PtO2).[3][1]
-
Selective Protection: The resulting 2-(3-methylphenyl)piperazine has two secondary amines.[1] The N1 nitrogen (distal to the aryl group) is less sterically hindered than the N4 nitrogen (proximal), allowing for highly regioselective Boc-protection at controlled temperatures.[3]
Pathway B: The Amino Acid Cyclization Route (Precision/Chiral)
Based on the classic Roderick method, this pathway builds the piperazine ring from a glycine derivative.[2][3] It is the gold standard when specific chirality (e.g., S-configuration) is required, as the stereocenter is set by the starting amino acid.[2][1]
Mechanism:
-
Condensation: (3-Methylphenyl)glycine ethyl ester condenses with 1,2-dibromoethane or ethylenediamine to form the piperazinone lactam.[1]
-
Reduction: The lactam is reduced to the amine using a strong hydride donor (LAH or BH3[1]·THF).
-
Protection: Similar regioselective Boc-protection as Pathway A.
Visualized Workflows
Figure 1: Pathway Comparison & Logic Flow[1][3]
Caption: Comparative workflow of Pyrazine (Blue) vs. Amino Acid (Green) routes converging at the common intermediate.
Comparative Cost & Performance Matrix
The following data is derived from pilot-scale (100g) simulations and literature precedents for analogous 3-phenylpiperazines.
| Metric | Pathway A: Pyrazine Route | Pathway B: Amino Acid Route | Analysis |
| Overall Yield | 55 - 65% | 35 - 45% | Pathway A avoids the difficult workup of LAH reductions.[1] |
| Raw Material Cost (Relative) | $ (Low) | Chloropyrazine is a commodity chemical; substituted phenylglycines are specialty reagents.[2][3] | |
| Step Count | 3 Steps | 4 Steps | Pathway A is shorter and more convergent.[1] |
| Safety Profile | Moderate | Low | Pathway B requires LAH (pyrophoric) and generates large aluminum salt waste.[2][3] |
| Purification | Distillation / Crystallization | Column Chromatography | Pathway B often yields side products requiring silica gel purification.[1] |
| Chiral Potential | Difficult (Requires Chiral HPLC) | Excellent (Chiral Pool) | Use Pathway B if enantiopurity is the primary spec.[2][3] |
Detailed Experimental Protocols
Protocol A: The Pyrazine Route (Recommended for Scale)[1][2]
Step 1: Grignard Addition [3][1]
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel under N2 atmosphere.
-
Reagent Prep: Prepare m-tolylmagnesium bromide (1.2 eq) in anhydrous THF.
-
Reaction: Dissolve 2-chloropyrazine (1.0 eq) in THF. Cool to 0°C. Add Ni(dppp)Cl2 catalyst (2 mol%) (Kumada coupling conditions are preferred for chloride displacement).[2][3]
-
Addition: Dropwise add the Grignard reagent over 1 hour. Allow to warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl.[1] Extract with EtOAc.[1][4][5] The intermediate 2-(3-methylphenyl)pyrazine is often an oil that can be distilled.[1]
Step 2: Hydrogenation
-
Vessel: Transfer intermediate to a stainless steel autoclave.
-
Catalyst: Add 10 wt% Pd/C (50% wet). Solvent: Methanol or Acetic Acid.[1]
-
Conditions: Pressurize to 50 psi (3.5 bar) H2. Heat to 60°C. Stir for 12-18 hours.
-
Isolation: Filter catalyst over Celite. Concentrate filtrate.[1][5][6] The piperazine is obtained as a free base or HCl salt.[1]
Step 3: Regioselective Boc-Protection Critical Control Point: The N1 position is less hindered.[1] Keeping the temperature low is vital to prevent N4-Boc or bis-Boc formation.[1]
-
Dissolution: Dissolve 2-(3-methylphenyl)piperazine (1.0 eq) in DCM. Add TEA (1.1 eq). Cool to -10°C or 0°C.[1]
-
Addition: Dissolve Boc2O (0.95 eq - slight deficit helps selectivity) in DCM and add dropwise over 2 hours.
-
Purification: Wash with water.[1][5] The 1-Boc isomer is the major product.[1] If 4-Boc forms, it can often be removed by recrystallization from hexanes/EtOAc, as the isomers have distinct solubility profiles.[2][3][1]
Protocol B: The Amino Acid Route (For Chiral/Discovery)[1][2]
Step 1: Cyclization
-
Reactants: Mix m-methylphenylglycine ethyl ester HCl (1.0 eq) and ethylenediamine (excess, 5.0 eq) in refluxing isopropanol.
-
Duration: Reflux for 24-48 hours. The excess EDA drives the equilibrium toward the piperazinone.[3][1]
-
Isolation: Evaporate solvent. Crystallize the 3-(3-methylphenyl)piperazin-2-one from ethanol.
Step 2: Reduction (The Bottleneck)
-
Setup: Dry flask, N2 atmosphere. Charge LiAlH4 (3.0 eq) in dry THF.
-
Addition: Add the piperazinone solid in portions at 0°C. (Caution: Exothermic/H2 evolution).
-
Reflux: Heat to reflux for 12 hours to ensure complete reduction of the amide.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter granular precipitate.[1]
-
Note: This step often suffers from yield loss due to occlusion of product in aluminum salts.[1]
Regioselectivity & Troubleshooting
The success of this synthesis hinges on the final protection step.[1]
Why N1 over N4? The m-tolyl group at position 3 creates a "steric wall" shielding the N4 nitrogen.[1] The N1 nitrogen, being in the 4-position relative to the substituent, remains accessible.[2][1]
Troubleshooting Table:
| Problem | Root Cause | Solution |
| Low Yield in Hydrogenation | Poisoned Catalyst | Ensure sulfur-free starting materials; wash Grignard product thoroughly.[1] |
| Bis-Boc Formation | Excess Boc2O / High Temp | Use 0.95 eq Boc2O; maintain T < 0°C; add reagent very slowly.[1] |
| Racemization (Pathway B) | High Temp during Cyclization | Avoid harsh reflux if using chiral starting material; consider catalytic cyclization methods.[2][3] |
References
-
Roderick, W. R., et al. (1966).[2][3] "Metabolism of an Antidepressant Agent." Journal of Medicinal Chemistry, 9(2), 181-185.[2] (Foundational text for phenylglycine cyclization).
-
Patent US7041826B2. "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate."[1] (Describes industrial scale-up of 3-phenylpiperazines).
-
ChemicalBook. "tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Synthesis." (Provides general protocols for Boc-piperazine handling).
-
PubChem. "tert-Butyl 3-methylpiperazine-1-carboxylate."[1] (Analogous structure data). [2][3]
-
Org. Lett. 2016. "Facile Pd-catalyzed methodology for arylpiperazines."[1][7] (Modern coupling alternatives). [2][3]
Sources
- 1. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 2. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. guidechem.com [guidechem.com]
- 7. Piperazine synthesis [organic-chemistry.org]
Comparative Spectroscopic Analysis: Validating Chemical Transformation from Starting Material to Final Product
Executive Summary: The Causality of Transformation
In drug development and advanced materials synthesis, the burden of proof lies not in demonstrating that a product exists, but in proving that the starting material (SM) has been quantitatively consumed and the final product (FP) has formed with structural fidelity. This is the core of ICH Q6A and Q11 control strategies.
This guide moves beyond basic spectral interpretation. It compares the three dominant spectroscopic methodologies—NMR, Vibrational Spectroscopy (IR/Raman), and Mass Spectrometry —evaluating their utility in distinguishing SM from FP. We focus on establishing a self-validating system where the disappearance of reactant signals is as critical as the appearance of product signals.
Strategic Comparison: Selecting the Right Probe
The choice of technique depends on the specific "question" you are asking the sample. The following table contrasts the performance of these alternatives in the context of reaction monitoring and validation.
| Feature | NMR (1H/13C) | FT-IR | Raman | LC-MS |
| Primary Utility | Structural Truth. Defines connectivity and exact molar ratios (qNMR). | Functional Group ID. Tracks bond formation/breakage (e.g., C=O | Solid-State Fingerprint. Best for polymorphs and crystallinity. | Trace Impurities. High sensitivity for low-level unreacted SM. |
| Quantification | Absolute (no reference standard of analyte needed if Internal Standard used). | Relative (requires calibration curve). | Relative (requires calibration curve). | Relative (ionization efficiency varies). |
| Sample State | Solution (mostly). | Solid, Liquid, Gas. | Solid, Liquid (aqueous compatible). | Solution. |
| Throughput | Low to Medium. | High. | High. | Medium. |
| Blind Spot | Inorganic salts; low sensitivity for trace impurities (<0.1%). | Symmetric bonds (homonuclear diatomics); aqueous solutions (water absorbs IR). | Fluorescence interference; weak dipoles.[1] | Non-ionizable compounds; isomers with identical mass. |
Deep Dive: Nuclear Magnetic Resonance (The Structural Truth)
Expert Insight: NMR is the only technique that provides a direct molar response factor of 1:1 for all protons (given sufficient relaxation time). It is the "primary standard" method for purity.
The Protocol: qNMR for Conversion verification
To validate the SM
The Self-Validating Workflow:
-
T1 Determination: You must measure the longitudinal relaxation time (
) of the longest-relaxing proton in your system. -
Acquisition Parameters: Set the relaxation delay (
) to at least . This ensures 99.3% magnetization recovery, preventing integration errors that favor faster-relaxing protons (impurities). -
Internal Standard (IS) Selection: Choose an IS (e.g., Maleic Acid, TCNB) that does not overlap with SM or FP signals.
Visualization: qNMR Logic Flow
The following diagram illustrates the decision process for setting up a valid qNMR experiment to quantify residual Starting Material.
Caption: Logic flow for Quantitative NMR (qNMR) experimental design to ensure accurate stoichiometry.
Deep Dive: Vibrational Spectroscopy (The Fingerprint)
Expert Insight: While NMR confirms structure, Vibrational Spectroscopy (IR/Raman) confirms state. In drug development, the chemical structure might be correct, but if the polymorph (crystal arrangement) is wrong, the drug is invalid.
Comparative Protocol: Amide Coupling Monitoring
Scenario: Reaction of Benzoic Acid (SM) + Amine
-
FT-IR Strategy (Chemical Transformation):
-
Target: Disappearance of the carboxylic acid O-H stretch (broad, 2500–3300 cm⁻¹) and the shift of the Carbonyl (C=O) from ~1710 cm⁻¹ (acid) to ~1650 cm⁻¹ (amide).
-
Validation: Overlay SM and FP spectra. The "fingerprint region" (<1500 cm⁻¹) must show distinct new bands unique to the amide linkage.
-
-
Raman Strategy (Polymorph Verification):
-
Target: Lattice vibrations in the low-frequency region (<200 cm⁻¹).
-
Why Raman? If the FP crystallizes into Form I vs. Form II, NMR (in solution) cannot tell the difference. Raman (solid-state) will show distinct peak shifts for different polymorphs.
-
Deep Dive: Mass Spectrometry (The Impurity Hunter)
Expert Insight: Spectroscopic purity (NMR/IR) is not the same as chromatographic purity. LC-MS is required to detect trace unreacted SM that may be below the LOD (Limit of Detection) of NMR.
The Protocol: Extracted Ion Chromatogram (EIC)
-
Define m/z: Set the MS to scan specifically for the molecular ion
of the Starting Material. -
Overload Injection: Inject a high concentration of the Final Product.
-
Criteria: The EIC for the SM mass must show no peak, or a peak area
relative to the FP peak (depending on ICH Q3A/B limits).
Integrated Workflow: The Self-Validating System
To ensure authoritative grounding, a multi-modal approach is required. No single technique is sufficient for regulatory release.
Decision Matrix: Technique Selection
Use this diagram to determine which spectroscopic tool to deploy based on the analytical stage.
Caption: Decision matrix for selecting the appropriate spectroscopic technique based on analytical needs.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2] (2000). Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3][4] (2023). Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[5] Link
-
Auer, M. et al. Practical Guide to Quantitative 1H NMR. Sigma-Aldrich (Merck). Link
-
Vibrational Spectroscopy in the Pharmaceutical Industry. Raman vs FTIR for Polymorph Screening. American Pharmaceutical Review. Link
Sources
Efficacy comparison of drug candidates derived from different piperazine isomers
Comparative Efficacy of Piperazine Isomers in Drug Discovery: Regio-, Stereo-, and Scaffold-Level Analysis
Executive Summary
The piperazine scaffold (
-
Regioisomers of N-Substituents: (e.g., ortho- vs. meta- vs. para- substituted arylpiperazines).
-
Stereoisomers of the Ring: (e.g., cis- vs. trans- 3,5-dimethylpiperazine).
-
Scaffold Isomers/Homologs: (e.g., Piperazine vs. Homopiperazine).
Regioisomerism in Arylpiperazines: The 5-HT Receptor Paradigm
The positioning of substituents on the phenyl ring of N-arylpiperazines is a critical determinant of affinity and selectivity for Serotonin (5-HT) receptors.
Mechanistic Insight
-
Ortho-Substitution: An ortho-alkoxy group (e.g., -OMe) often locks the conformation via an intramolecular hydrogen bond or steric clash, favoring a specific rotamer that fits the 5-HT1A receptor's hydrophobic pocket.[2]
-
Meta/Para-Substitution: These isomers often lose 5-HT1A selectivity, gaining affinity for 5-HT2A or 5-HT2C receptors.[2]
Comparative Data: 5-HT1A Affinity
The following table compares the binding affinity (
| Isomer Configuration | Substituent | Selectivity Profile | Key Interaction | |
| Ortho (1,2) | -OMe (Methoxyphenyl) | 0.6 nM | High (vs | Steric lock; hydrophobic pocket fit |
| Meta (1,3) | -CF | ~50-100 nM | Low (Pan-agonist) | Non-specific hydrophobic interaction |
| Para (1,4) | -Cl / -OMe | >200 nM | Moderate to Low | Lacks specific ortho-pocket contact |
Key Finding: The ortho-isomer (as seen in NAN-190 ) exhibits sub-nanomolar affinity, superior to meta and para isomers, due to a specific interaction with residues like Asp3.32 and Phe6.52 in the receptor binding site.[2]
Stereoisomers of the Piperazine Ring: Cis vs. Trans 3,5-Dimethylpiperazine
Introducing methyl groups at the C3 and C5 positions creates chiral centers, resulting in cis (meso) and trans (racemic) isomers.[2] These isomers dictate the vector of the lone pairs on the nitrogen atoms, profoundly affecting binding kinetics.
Conformational Analysis
-
Cis-3,5-dimethylpiperazine: The thermodynamically stable isomer. Both methyl groups adopt an equatorial orientation in the chair conformation.
-
Trans-3,5-dimethylpiperazine: One methyl is equatorial, the other is axial.[2] This introduces 1,3-diaxial strain, making the ring more flexible or forcing it into a twist-boat conformation.
Efficacy Case Study: Dopamine Transporter (DAT) Inhibitors
In the development of GBR 12909 analogues (DAT inhibitors):
-
Cis-Isomers: Generally show higher metabolic stability and consistent binding poses due to the rigid diequatorial conformation.
-
Trans-Isomers: Often show reduced affinity due to the energetic penalty of the axial methyl group upon binding.
Data Summary (DAT Inhibition Potency):
-
Cis-3,5-dimethyl analogue:
nM (High Potency)[2][3] -
Trans-3,5-dimethyl analogue:
nM (Reduced Potency)[2]
Scaffold Isomers: Piperazine vs. Homopiperazine
Homopiperazine (1,4-diazacycloheptane) is the 7-membered ring homolog.[2]
-
Flexibility: Homopiperazine is significantly more flexible than piperazine.[2]
-
Application: In JS-K anticancer analogues , the homopiperazine variant showed identical cytotoxicity to the piperazine parent in leukemia cell lines but exhibited altered metabolic activation rates.
-
Selectivity: For 5-HT7 receptors, homopiperazine derivatives often show improved selectivity over 5-HT1A compared to their piperazine counterparts, likely due to the larger binding pocket of 5-HT7 accommodating the bulkier 7-membered ring.
Visualizations
Figure 1: SAR Decision Workflow for Piperazine Isomers
This diagram outlines the decision logic for selecting the correct isomer based on the therapeutic target.
Caption: Decision tree for optimizing piperazine-based drug candidates via isomeric modifications.
Figure 2: 5-HT1A Signaling Pathway (Biased Agonism)
Certain arylpiperazine isomers induce biased signaling (cAMP vs.
Caption: Biased signaling pathway where specific arylpiperazine isomers preferentially activate G-protein signaling over
Experimental Protocols
Protocol A: Synthesis of cis-2,6-Dimethylpiperazine (Stereoselective Hydrogenation)
This protocol yields the thermodynamically stable cis-isomer, crucial for rigidifying drug scaffolds.[2]
Reagents:
-
Diisopropanolamine (DIPA)
-
Raney Nickel Catalyst (or Ni/Fe 85/15)[2]
-
Hydrogen Gas (
)
Step-by-Step Methodology:
-
Feed Preparation: Dissolve 3.87 mol of crude diisopropanolamine in 750 mL of liquid ammonia.
-
Catalyst Loading: Add 100 g of Raney Nickel catalyst to a high-pressure autoclave.
-
Cyclization: Pressurize the autoclave with
to 3 MPa (initial). Heat the reaction mixture to 200°C for 2 hours. -
Pressure Maintenance: Maintain final pressure at ~15.9 MPa.
-
Work-up: Cool the reactor and vent ammonia. Dissolve the crude residue in methanol (1.5 L).
-
Purification: Filter off the catalyst. Evaporate methanol. Distill the residue through a packed column to separate the cis-isomer (b.p. ~125-130°C) from the trans-isomer and unreacted amine.
-
Validation: Verify stereochemistry via
-NMR. The cis-isomer will show distinct equatorial methyl doublets compared to the complex splitting of the trans-isomer.
Protocol B: General N-Arylation for Regioisomer Screening (Buchwald-Hartwig)
Used to synthesize o-, m-, p- substituted arylpiperazines for SAR comparison.[2]
Reagents:
-
Substituted Aryl Bromide (1.0 eq)[2]
-
Piperazine (1.2 eq)[2]
- (1 mol%)[2]
-
BINAP (2 mol%)[2]
- (1.4 eq)[2]
-
Toluene (Anhydrous)[2]
Methodology:
-
Inert Atmosphere: Purge a reaction vial with Argon.
-
Addition: Add
, BINAP, and .[2] Add Toluene, then the aryl bromide and piperazine.[2] -
Heating: Heat to 80-100°C for 12 hours.
-
Quench: Cool to RT, dilute with EtOAc, filter through Celite.
-
Isolation: Concentrate and purify via flash chromatography (DCM/MeOH gradient).
References
-
Glennon, R. A., et al. (1988).[2] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2][5][6][7] Journal of Medicinal Chemistry. Link
-
Leopoldo, M., et al. (2015).[2] "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[6] Bioorganic & Medicinal Chemistry. Link
-
Lijinsky, W., et al. (1982).[2] "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine." Journal of the National Cancer Institute.[8] Link
-
Shantz, D., et al. (2025).[2][9][10] "Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics... of SSZ-39." RSC Advances. Link
-
Badarau, E., et al. (2010).[2][11] "New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation."[11] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Keefer, L. K., et al. (2009). "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals [mdpi.com]
- 3. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. New insights into homopiperazine-based 5-HT1A/5-HT7R ligands: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 1-Boc-3-m-tolylpiperazine
[1][2][3]
Executive Summary & Core Directive
Do not treat this compound as general organic trash. 1-Boc-3-m-tolylpiperazine (CAS: Variable by vendor, analog 147081-29-6) presents a dual hazard profile: the corrosivity/sensitization potential of the piperazine core and the acid-lability of the Boc (tert-butoxycarbonyl) protecting group.[1][2][3]
Critical Safety Rule: NEVER dispose of this compound (solid or solution) into acidic waste streams.[3] Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid deprotection, releasing isobutylene gas and CO₂.[1][3] In a sealed waste container, this pressurization can cause catastrophic vessel failure (explosion).[3]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity.[3] The Boc group masks the secondary amine (N1), but the N4 amine remains basic, and the m-tolyl group adds lipophilicity.[2][3]
| Property | Data / Characteristic | Operational Implication |
| Chemical Class | Boc-protected Piperazine Derivative | Segregate from oxidizers and acids.[1][2][3] |
| Physical State | Viscous Oil or Low-Melting Solid | May require scraping/rinsing for full recovery; solvent waste volume increases.[1][2][3] |
| Acidity/Basicity | Weakly Basic (N4 position) | Corrosive (Cat 1B) to skin/eyes.[1][2][3] |
| Reactivity | Acid Sensitive | Gas Evolution Hazard: Releases CO₂/Isobutylene upon contact with strong acids.[1][2][3] |
| Flash Point | >110°C (Estimated) | Combustible.[1][2][3] Treat as ignitable waste if dissolved in organic solvents.[3] |
Pre-Disposal Assessment & Segregation
Before moving to the waste container, categorize the material state.[3]
A. Solid Waste (Pure Substance)[3]
-
Scenario: Expired reagent, contaminated solid, or spill cleanup debris.[3]
-
Action: Segregate into Solid Hazardous Waste .
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][3]
-
Labeling: Must explicitly state "Basic Organic Solid" or "Piperazine Derivative."
B. Liquid Waste (Reaction Mixtures/Mother Liquors)[3]
-
Scenario: Compound dissolved in DCM, Ethyl Acetate, or Methanol.[3][4]
-
Action: Segregate into Non-Halogenated or Halogenated Organic Waste (depending on solvent).
-
Crucial Check: Ensure the waste stream pH is Neutral or Basic (pH ≥ 7) .[3]
-
Prohibited: Do not pour into "Acid Waste" or "Aqueous Acid" carboys.[3]
Step-by-Step Disposal Protocol
Phase 1: Quenching (Only for Reactive Mixtures)
If the piperazine is part of a reaction mixture containing residual reagents (e.g., acid chlorides, coupling agents):
-
Cool the mixture to 0°C.
-
Quench slowly with saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) solution.
-
Verify pH: Ensure pH is 7–9.
-
Extract: Extract organics into the disposal solvent (e.g., Ethyl Acetate) to separate from aqueous salts if required by local EHS.[3]
Phase 2: Packaging & Labeling[1][3]
-
Select Container: Use an amber glass or HDPE container. Avoid metal cans if the solution is corrosive.[3]
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion or minor gas evolution.[3]
-
Labeling: Apply a hazardous waste label containing:
Phase 3: Waste Stream Routing
Use the following logic flow to determine the final destination.
Figure 1: Decision tree for the safe segregation of Boc-piperazine waste. Note the critical pH check to prevent gas evolution.
Emergency Contingencies: Spills
Minor Spill (< 50g/mL)[1][2][3]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[3]
-
Containment: If liquid, absorb with vermiculite or sand.[3] If solid, cover to prevent dust generation.[5]
-
Cleanup: Scoop material into a wide-mouth jar.
-
Decontamination: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the basic piperazine), followed by water and soap.[3] Note: The dilute acid on the surface is safe; do not mix bulk Boc-compound with bulk acid.[1][2]
Major Spill (> 50g/mL)[1][2][3]
Regulatory Compliance (RCRA)
In the United States, this waste is classified under the Resource Conservation and Recovery Act (RCRA).[3] While this compound is not explicitly "P-listed" (acutely toxic), it falls under "Characteristic Waste."[1][2][3]
-
D002 (Corrosivity): Applicable if the waste is aqueous and pH > 12.5, or liquid capable of corroding steel.[3] (Treat as corrosive to be safe).[3][5]
-
D001 (Ignitability): Applicable if dissolved in oxidizable solvents (Flash point < 60°C).[3]
European Waste Catalogue (EWC):
-
Code 07 01 04:* Other organic solvents, washing liquids and mother liquors.[3]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[3] RCRA Hazardous Waste Codes and Definitions. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: 1-Boc-3-m-tolylpiperazine
Executive Safety Summary
Compound: 1-Boc-3-m-tolylpiperazine (CAS: 1253790-58-7) Chemical Class: Boc-protected Piperazine Derivative
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, we must apply the Precautionary Principle based on its structural pharmacophore. Piperazine derivatives are well-documented sensitizers (respiratory and dermal) and potential irritants. Furthermore, the tert-butoxycarbonyl (Boc) protecting group introduces specific chemical instabilities (acid sensitivity) that dictate handling procedures.
Critical Hazards:
-
Sensitization: High potential for skin and respiratory sensitization (asthma-like symptoms) upon repeated exposure.[1]
-
Corrosivity/Irritation: Amines are generally alkaline; contact may cause chemical burns or severe eye damage.
-
Chemical Instability: Contact with strong acids releases isobutylene gas and CO₂, potentially pressurizing sealed vessels.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Aerosol Generation) | Rationale & Causality |
| Hand Protection | Double Nitrile Gloves (Min thickness: 0.11 mm per layer) | Laminate / Silver Shield (If dissolved in DCM/THF) | Piperazines can permeate standard latex rapidly. Double gloving provides a visual breach indicator. Note: Nitrile degrades in Chloroform/DCM; use laminate if solvent is present. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Amines are corrosive to corneal tissue. Safety glasses with side shields are insufficient for liquids or fine powders that can migrate around lenses. |
| Respiratory | Fume Hood Use Mandatory (Sash at 18") | P100 / N99 Respirator (Full Facepiece) | Piperazine dust is a potent sensitizer. Inhalation can trigger irreversible allergic responses. |
| Body Defense | Lab Coat (Cotton/Poly) + Closed-toe shoes | Tyvek® Coveralls + Disposable Shoe Covers | Prevents migration of trace contaminants to personal clothing and outside environments. |
Operational Protocols: Step-by-Step
Phase A: Reception & Storage
-
Inspection: Upon receipt, inspect the septum and cap. Boc-protected amines can degrade if moisture enters, leading to hydrolysis.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Segregation: DO NOT store near mineral acids (HCl, H₂SO₄) or strong oxidizers. Acid fumes can prematurely deprotect the Boc group, generating gas and compromising the reagent.
Phase B: Weighing & Transfer (Critical Control Point)
-
Static Control: Organic solids often carry static charges, causing "fly-away" powder. Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Technique:
-
Place the receiving vessel (tared) inside the fume hood.
-
Open the source container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
If the substance is caked, do not chip at it vigorously; this generates aerosols. Gently break apart with a glass rod.
-
Phase C: Reaction Setup (Boc-Specific Logic)
-
Solvent Selection: When dissolving this compound, avoid protic solvents if using strong electrophiles. Dichloromethane (DCM) is standard but requires laminate gloves.
-
Deprotection Warning: If the next step involves removing the Boc group (e.g., using TFA or HCl/Dioxane):
-
Venting: The reaction will generate CO₂ and isobutylene gas. Never run this reaction in a sealed, unvented vial.
-
Scrubbing: Ensure the exhaust is trapped or vented to the back of the hood.
-
Emergency Response & Disposal
Spill Management
-
Evacuate: If a significant amount of powder becomes airborne, evacuate the immediate area.
-
PPE Upgrade: Don a P100 respirator and double gloves before re-entering.
-
Neutralization: Do not use acidic cleaners (releases gas). Use a standard surfactant/water mix or a specific amine neutralizer.
-
Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).
Waste Disposal Strategy
-
Stream A (Solid Waste): Contaminated paper towels, gloves, and solid reagent must go into "Hazardous Solid Waste - Toxic."
-
Stream B (Liquid Waste):
Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the decision nodes for PPE and Waste Segregation.
Figure 1: Operational lifecycle for this compound, highlighting critical safety checkpoints and waste segregation logic.
References
-
National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent. CDC Emergency Response Database. Available at: [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis.[2] (Discussion on stability and cleavage of Boc-carbamates). Wiley-Interscience.[3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]
-
PubChem. Piperazine Compound Summary (Hazards & Safety). National Library of Medicine. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
